Product packaging for Dimethylallyl phosphate(Cat. No.:)

Dimethylallyl phosphate

Cat. No.: B1254013
M. Wt: 166.11 g/mol
InChI Key: MQCJHQBRIPSIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylallyl phosphate (DMAP) is a pivotal monophosphorylated intermediate in the engineered isoprenoid biosynthesis pathway, serving as the direct precursor to the universal terpenoid building block, dimethylallyl diphosphate (DMAPP) . This compound is of significant research value for in vitro enzymatic cascades and whole-cell bio-production of high-value terpenoids and prenylated flavonoids. The isopentenol utilization pathway (IUP), which utilizes DMAP, provides a more efficient and cost-effective route to DMAPP compared to traditional chemical synthesis or native metabolic pathways, facilitating the sustainable production of a vast array of natural products . In application, promiscuous kinases, such as the one from Shigella flexneri (SfPK), first phosphorylate prenyl alcohol (prenol) to generate DMAP. Subsequently, isopentenyl phosphate kinases (IPKs) catalyze the conversion of DMAP into the active prenyl donor, DMAPP . This regenerated DMAPP is then utilized by prenyltransferases to catalyze the prenylation of various acceptor molecules, such as flavonoids, thereby enhancing their lipophilicity and bioactivity . Research demonstrates that co-immobilizing the enzymes for this cascade onto solid supports creates robust and reusable systems for the one-pot synthesis of compounds like 3'-C-prenylnaringenin from naringenin, significantly improving the economic feasibility of the process . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O4P B1254013 Dimethylallyl phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJHQBRIPSIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)(O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dimethylallyl Phosphate Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl phosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products.[1] Isoprenoids play crucial roles in various cellular processes, including membrane integrity (sterols), electron transport (ubiquinone), protein modification (prenylation), and as precursors to hormones, vitamins, and signaling molecules.[2] The biosynthesis of DMAPP is accomplished through two primary and distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[2][3] Understanding these pathways is critical for advancements in drug development, metabolic engineering, and synthetic biology. This guide provides a comprehensive technical overview of the MVA and MEP pathways, including quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria.[2] In higher plants, this pathway operates in the cytosol and is crucial for the production of sesquiterpenes, triterpenes (including sterols), and polyterpenes.[4] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions subsequently convert mevalonate into IPP, which is then isomerized to DMAPP.

Signaling Pathway of the Mevalonate (MVA) Pathway

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI AACT AACT HMGS HMGS HMGR HMGR MVK MVK PMK PMK MVD MVD IDI IDI

Caption: The Mevalonate (MVA) pathway for DMAPP synthesis.

Key Enzymes and Quantitative Data of the MVA Pathway

The efficiency and regulation of the MVA pathway are governed by the kinetic properties of its constituent enzymes. The table below summarizes key kinetic parameters for the enzymes of the MVA pathway. It is important to note that these values can vary depending on the organism and experimental conditions.

EnzymeAbbreviationEC NumberSubstrate(s)Km (µM)kcat (s⁻¹)Organism
Acetyl-CoA C-acetyltransferaseAACT2.3.1.9Acetyl-CoA500 - 1000~100Saccharomyces cerevisiae
Hydroxymethylglutaryl-CoA synthaseHMGS2.3.3.10Acetoacetyl-CoA4.3 - 110.1 - 1.0Saccharomyces cerevisiae
Hydroxymethylglutaryl-CoA reductaseHMGR1.1.1.34HMG-CoA1 - 100.1 - 2.0Homo sapiens
Mevalonate kinaseMVK2.7.1.36Mevalonate24 - 17810 - 20Saccharomyces cerevisiae
Phosphomevalonate kinasePMK2.7.4.2Mevalonate-5-P20 - 905 - 15Saccharomyces cerevisiae
Mevalonate-5-diphosphate decarboxylaseMVD4.1.1.33Mevalonate-5-PP10 - 502 - 8Saccharomyces cerevisiae
Isopentenyl-diphosphate delta-isomeraseIDI5.3.3.2IPP30 - 10010 - 50Escherichia coli

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is the primary route for DMAPP synthesis in most bacteria, algae, and plant plastids.[4] In plants, it provides the precursors for monoterpenes, diterpenes (including gibberellins and carotenoids), and the side chains of chlorophylls and plastoquinone.[4] This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of subsequent reactions convert DXP to both IPP and DMAPP.

Signaling Pathway of the Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP ME-cPP ME-cPP CDP-MEP->ME-cPP HMBPP HMBPP ME-cPP->HMBPP IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH DXS DXS DXR DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH

Caption: The Methylerythritol Phosphate (MEP) pathway for DMAPP synthesis.

Key Enzymes and Quantitative Data of the MEP Pathway

The kinetic parameters of the MEP pathway enzymes are crucial for understanding its regulation and for metabolic engineering efforts. The following table presents a summary of these parameters from various organisms.

EnzymeAbbreviationEC NumberSubstrate(s)Km (µM)kcat (s⁻¹)Organism
1-Deoxy-D-xylulose-5-phosphate synthaseDXS2.2.1.7Pyruvate, Glyceraldehyde-3-P50 - 200 (Pyr)1 - 10Escherichia coli
1-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXR1.1.1.267DXP15 - 505 - 20Escherichia coli
2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferaseIspD2.7.7.60MEP20 - 1001 - 5Escherichia coli
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseIspE2.7.1.148CDP-ME10 - 502 - 10Escherichia coli
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspF4.6.1.12CDP-MEP5 - 201 - 5Escherichia coli
(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthaseIspG1.17.7.1ME-cPP1 - 100.1 - 1Escherichia coli
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate reductaseIspH1.17.1.2HMBPP0.5 - 51 - 10Escherichia coli

Experimental Protocols

Quantification of Isoprenoid Intermediates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of DMAPP, IPP, and other phosphorylated intermediates of the MVA and MEP pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (from cell culture):

  • Quench metabolism rapidly by adding the cell suspension to a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Centrifuge the quenched cells at low temperature to pellet them.

  • Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a column suitable for polar analytes, such as a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase, or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A typical gradient elution would involve a polar aqueous phase (e.g., water with ammonium acetate) and an organic phase (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Define specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

  • Generate a standard curve for each analyte using authentic standards.

  • Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves.

  • Normalize the results to the initial cell number or protein concentration.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Cell Culture Quenching B Metabolite Extraction A->B C Sample Cleanup & Concentration B->C D Liquid Chromatography Separation C->D E Mass Spectrometry Detection (MRM) D->E F Peak Integration & Quantification E->F G Data Normalization & Reporting F->G

Caption: A generalized workflow for the quantification of isoprenoid intermediates.

Enzyme Activity Assays

1. HMG-CoA Reductase (HMGR) Activity Assay: [1][5][6][7]

  • Principle: The activity of HMGR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5]

  • Reagents:

    • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT.

    • HMG-CoA (substrate).

    • NADPH (cofactor).

    • Enzyme source (e.g., purified recombinant enzyme or microsomal fraction).

  • Procedure:

    • Pre-warm the assay buffer, HMG-CoA, and enzyme solution to the desired temperature (e.g., 37°C).

    • In a cuvette, mix the assay buffer and NADPH.

    • Initiate the reaction by adding HMG-CoA and the enzyme source.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH consumption from the linear portion of the curve. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

2. 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Activity Assay: [8][9]

  • Principle: The activity of DXS can be measured by quantifying the formation of its product, 1-deoxy-D-xylulose 5-phosphate (DXP), using LC-MS/MS.[8]

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 2 mM DTT.

    • Pyruvate (substrate).

    • Glyceraldehyde 3-phosphate (substrate).

    • Enzyme source (e.g., purified recombinant enzyme or cell lysate).

  • Procedure:

    • Combine the assay buffer, pyruvate, and glyceraldehyde 3-phosphate in a reaction tube.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme source.

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., cold methanol or perchloric acid).

    • Analyze the reaction mixture for the amount of DXP produced using the LC-MS/MS protocol described above.

    • Calculate the enzyme activity based on the amount of DXP formed per unit time per amount of enzyme.

13C-Based Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like ¹³C provides a powerful tool to quantify the in vivo carbon flow through metabolic pathways.[10][11][12][13][14]

1. Cell Culture with ¹³C-Labeled Substrate:

  • Grow the cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

  • Allow the cells to reach a metabolic and isotopic steady state.

2. Sample Collection and Preparation:

  • Rapidly quench the metabolism and harvest the cells.

  • Hydrolyze the cellular protein to release amino acids.

  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

3. Mass Spectrometry Analysis:

  • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution (MID) for each amino acid. The MID reflects the pattern of ¹³C incorporation from the labeled substrate.

4. Computational Flux Modeling:

  • Use a computational model of the organism's central carbon metabolism, including the MVA and/or MEP pathways.

  • Simulate the expected MIDs for different flux distributions through the metabolic network.

  • Fit the experimentally measured MIDs to the simulated MIDs to estimate the intracellular metabolic fluxes.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with ¹³C-Labeled Substrate B Sample Quenching & Biomass Hydrolysis A->B C Amino Acid Derivatization B->C D GC-MS Analysis of Amino Acids C->D E Determination of Mass Isotopomer Distributions D->E G Flux Estimation by Fitting Experimental Data E->G F Metabolic Network Modeling F->G H Flux Map Visualization G->H

Caption: A generalized workflow for ¹³C-based metabolic flux analysis.

Conclusion

The MVA and MEP pathways represent two elegant and essential routes for the production of the universal isoprenoid precursors, IPP and DMAPP. A thorough understanding of the enzymes, regulation, and kinetics of these pathways is paramount for researchers in fields ranging from drug discovery to metabolic engineering. The provided quantitative data, detailed experimental protocols, and visual pathway representations serve as a valuable resource for professionals seeking to investigate and manipulate these fundamental metabolic networks. The continued exploration of these pathways will undoubtedly lead to novel therapeutic interventions and innovative biotechnological applications.

References

The Central Role of Dimethylallyl Phosphate in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Isoprenoid Precursor for Researchers and Drug Development Professionals

Dimethylallyl phosphate (DMAPP), an essential five-carbon isoprenoid precursor, stands at a critical metabolic crossroads in all plant life. It, along with its isomer isopentenyl pyrophosphate (IPP), serves as the fundamental building block for an immense and diverse array of natural products known as isoprenoids or terpenoids. These compounds are not only vital for plant growth, development, and survival, but many also hold significant promise for therapeutic applications, making a thorough understanding of DMAPP's function paramount for researchers in plant science and drug discovery. This technical guide provides a comprehensive overview of the biosynthesis of DMAPP, its pivotal role in plant primary and secondary metabolism, and the intricate signaling pathways it initiates. Furthermore, this guide furnishes detailed experimental protocols for the quantification of DMAPP and the characterization of DMAPP-utilizing enzymes, alongside quantitative data to support these methodologies.

Biosynthesis of this compound: Two Distinct Pathways

Plants have evolved two independent pathways for the synthesis of IPP and DMAPP, which are spatially separated within the cell.[1][2][3]

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP.[4][5][6] IPP is then isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IPI).[7][8] The MVA pathway is primarily responsible for the production of precursors for sesquiterpenes, triterpenes (such as sterols and brassinosteroids), and the side chain of ubiquinone.[9][10]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its initial substrates.[1][5] A key distinction of this pathway is that it can produce both IPP and DMAPP directly in the final step, catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR).[4] The MEP pathway supplies the precursors for hemiterpenes, monoterpenes, diterpenes (including gibberellins), tetraterpenes (carotenoids), and the side chains of chlorophylls and plastoquinones.[1][2][10]

While these pathways are physically separate, there is evidence of metabolic crosstalk, with the exchange of isoprenoid precursors between the cytosol and plastids.[1][2]

Biosynthesis of DMAPP via the MVA and MEP pathways.

Core Functions of this compound in Plants

As the initiating substrate for prenyltransferase reactions, DMAPP is fundamental to the synthesis of a vast array of isoprenoids that are classified based on the number of five-carbon units they contain.

Precursor to Phytohormones

DMAPP is a direct or indirect precursor to several major classes of plant hormones, making it a critical regulator of plant growth and development.

  • Cytokinins: These hormones, which regulate cell division and differentiation, are synthesized when a dimethylallyl group from DMAPP is transferred to an adenosine moiety.[11]

  • Gibberellins (GAs): GAs are diterpenoid hormones that control a wide range of developmental processes, including seed germination, stem elongation, and flowering.[1][12][13] They are synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which is formed from DMAPP and three molecules of IPP.[14]

  • Abscisic Acid (ABA): This sesquiterpenoid hormone is involved in responses to abiotic stress, such as drought, and in seed dormancy.[4][14][15] Its biosynthesis originates from the C15 precursor farnesyl diphosphate (FPP), derived from DMAPP and two molecules of IPP.[15]

  • Strigolactones (SLs): These carotenoid-derived hormones regulate shoot branching and symbiotic interactions with mycorrhizal fungi.[9][11][12][16][17]

Building Block for Photosynthetic Components

In the plastids, DMAPP is essential for the synthesis of molecules vital for photosynthesis:

  • Carotenoids: These tetraterpenoid pigments function in light harvesting and photoprotection.[2][3]

  • Chlorophylls: The phytol tail of chlorophyll molecules, which anchors them in the thylakoid membrane, is a diterpene derived from GGPP.[2][3]

  • Plastoquinone: This molecule, involved in the photosynthetic electron transport chain, has a prenyl side chain derived from the isoprenoid pathway.[2]

Foundation of Secondary Metabolites

DMAPP is the starting point for the biosynthesis of a vast array of secondary metabolites, many of which have important ecological roles and potential pharmaceutical applications.

  • Monoterpenes (C10) and Sesquiterpenes (C15): These volatile compounds are major components of essential oils and are involved in plant defense against herbivores and pathogens, as well as in attracting pollinators.[8][18] They are synthesized from geranyl diphosphate (GPP) and FPP, respectively.[8][18]

  • Diterpenes (C20): This class includes not only gibberellins but also compounds with defensive roles, such as the anticancer drug paclitaxel (Taxol).[19]

Quantitative Data on DMAPP and Related Enzymes

The concentration of DMAPP and the kinetic properties of the enzymes that utilize it can vary significantly between plant species, tissues, and environmental conditions.

DMAPP Concentrations in Plant Tissues
Plant SpeciesTissueConditionDMAPP Concentration (nmol/g fresh weight)Citation(s)
Phaseolus vulgaris (Common pole bean)LeafPredawn5.37 ± 0.18[12]
Midday7.64 ± 0.35[12]
Vigna unguiculata (Cowpea)LeafPredawn5.92 ± 0.46[12]
Midday12.43 ± 1.31[12]
Populus albaLeaf--[1]
Quercus ilexLeaf--[1]
Mentha piperitaLeaf--[1]
Prunus persicaLeaf-Lowest among tested species[1]
Pinus spp. (MBO-emitting)NeedlesMiddayUp to 654.4 ± 74.44[12]
Pinus strobus (Eastern white pine)NeedlesPredawn300.7 ± 22.40[12]

Note: MBO refers to methylbutenol.

Kinetic Parameters of DMAPP-Utilizing Enzymes
EnzymePlant SpeciesSubstrate(s)K_m_ (μM)k_cat_ (s⁻¹)Citation(s)
Geranyl Diphosphate Synthase (GPPS)Salvia officinalis (Sage)DMAPP18.7 ± 1.90.43 ± 0.01[18]
IPP3.5 ± 0.4-[18]
Geranyl Diphosphate Synthase (GPPS)Phalaenopsis bellina (Orchid)DMAPP10.3 ± 0.90.29 ± 0.01[18]
IPP2.1 ± 0.2-[18]
Geranyl(geranyl)diphosphate Synthase (GGPPS)Humulus lupulus (Hop)DMAPP--[1]
(LSU alone)GPP1.1 ± 0.10.012 ± 0.0003[1]
(LSU alone)FPP1.7 ± 0.20.011 ± 0.0003[1]
(Heterodimer)GPP13.6 ± 2.60.078 ± 0.005[1]
(Heterodimer)FPP29.1 ± 3.40.098 ± 0.003[1]
Geranylgeranyl Diphosphate Synthase 1 (GGPPS1)Oryza sativa (Rice)DMAPP--[20]
GPP--[20]
FPP--[20]
Geranylfarnesyl Diphosphate Synthase (GFDPS)Leucosceptrum canumDMAPP--[21]
GDP--[21]
FPP--[21]
GGPP--[21]

Note: LSU refers to the large subunit of the enzyme.

Signaling Pathways Downstream of DMAPP-Derived Hormones

DMAPP is a precursor to several key phytohormones that regulate a multitude of physiological processes through complex signaling cascades.

Cytokinin Signaling Pathway

Cytokinin perception at the endoplasmic reticulum membrane initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, regulating the expression of cytokinin-responsive genes.

Cytokinin Signaling Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor AHK Receptor ahp AHP receptor->ahp Phosphorelay arr_b Type-B ARR (Transcription Factor) ahp->arr_b Phosphorylation response_genes Cytokinin Response Genes arr_b->response_genes Activates Transcription arr_a Type-A ARR (Negative Regulator) arr_a->arr_b Inhibits response_genes->arr_a Induces Expression cytokinin Cytokinin cytokinin->receptor

Simplified cytokinin signaling cascade.
Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism. In the absence of GA, DELLA proteins repress GA-responsive genes. GA binding to its receptor triggers the degradation of DELLA proteins, thereby allowing gene expression to proceed.[12][13]

Gibberellin Signaling Pathway cluster_nucleus Nucleus ga_receptor GID1 Receptor scf SCF Complex (E3 Ligase) ga_receptor->scf Promotes Interaction della DELLA Protein (Repressor) proteasome 26S Proteasome della->proteasome Degradation tf Transcription Factor della->tf Represses scf->della Targets for Ubiquitination ga_genes GA-Responsive Genes tf->ga_genes Activates Transcription gibberellin Gibberellin (GA) gibberellin->ga_receptor

Gibberellin signaling through DELLA protein degradation.
Abscisic Acid Signaling Pathway

The core of ABA signaling involves a double-negative regulatory mechanism. In the absence of ABA, protein phosphatases (PP2Cs) inactivate protein kinases (SnRK2s). ABA binding to its receptor leads to the inhibition of PP2Cs, thus releasing SnRK2s to phosphorylate downstream targets.[4][15][21][22]

Abscisic Acid (ABA) Signaling Pathway cluster_cytoplasm Cytoplasm/Nucleus aba_receptor PYR/PYL/RCAR Receptor pp2c PP2C (Phosphatase) aba_receptor->pp2c Inhibits snrk2 SnRK2 (Kinase) pp2c->snrk2 Inactivates downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) snrk2->downstream Phosphorylates & Activates aba Abscisic Acid (ABA) aba->aba_receptor Strigolactone Signaling Pathway cluster_nucleus Nucleus sl_receptor D14 Receptor max2 MAX2 (F-box protein) in SCF Complex sl_receptor->max2 Promotes Interaction smxl SMXL Protein (Repressor) proteasome 26S Proteasome smxl->proteasome Degradation sl_genes SL-Responsive Genes smxl->sl_genes Represses max2->smxl Targets for Ubiquitination strigolactone Strigolactone (SL) strigolactone->sl_receptor Hydrolysis Workflow for DMAPP Quantification by LC-MS/MS start Start harvest Harvest Plant Tissue & Freeze in Liquid N2 start->harvest grind Grind to Fine Powder harvest->grind extract Extract with Cold Buffer + Internal Standard grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Analysis (Quantification) lcms->data end End data->end

References

The Genesis of an Isoprenoid: A Technical Guide to the Discovery of the Dimethylallyl Pyrophosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the elucidation of the mevalonate and methylerythritol phosphate pathways, the two fundamental routes to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth historical narrative, detailed experimental methodologies, and a quantitative analysis of the core enzymatic reactions.

Introduction: Two Roads to a Universal Building Block

Isoprenoids, a vast and diverse class of natural products with over 30,000 known compounds, are fundamental to life.[1] They serve a multitude of biological functions, from structural roles in membranes (e.g., cholesterol) to essential components of electron transport chains (e.g., ubiquinone) and as vital signaling molecules (e.g., steroid hormones). All isoprenoids are synthesized from two simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). For decades, the mevalonate (MVA) pathway was considered the sole route to these essential precursors. However, pioneering research in the late 20th century unveiled a second, independent pathway: the methylerythritol phosphate (MEP) pathway. This discovery reshaped our understanding of isoprenoid biosynthesis and opened new avenues for the development of novel therapeutics and biotechnological applications.

This technical guide delves into the landmark discoveries that defined these two pathways. It provides a detailed account of the key experiments, the brilliant minds behind them, and the intricate methodologies that unraveled these fundamental biochemical routes.

The Mevalonate (MVA) Pathway: The "Classical" Route

The MVA pathway, first elucidated in the 1950s, is the primary route for IPP and DMAPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[2][3] The pathway commences with acetyl-CoA and proceeds through the eponymous intermediate, mevalonic acid.

The MVA Pathway: A Step-by-Step Enzymatic Journey

The MVA pathway consists of a series of six enzymatic reactions to convert three molecules of acetyl-CoA into one molecule of IPP.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase (AACT) HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase (HMGS) + Acetyl-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) + 2 NADPH Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase (MVK) + ATP Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate Mevalonate-5-phosphate->Mevalonate-5-pyrophosphate Phosphomevalonate kinase (PMVK) + ATP Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate-5-pyrophosphate->Isopentenyl pyrophosphate (IPP) Mevalonate-5-pyrophosphate decarboxylase (MVD) + ATP Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate isomerase (IDI) Alternative_MVA_Pathways cluster_Alt_MVA Alternative MVA Pathways in Archaea cluster_classic Canonical MVA cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 (Thermoplasma) Mevalonate-5P Mevalonate-5P Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP PMVK IPP IPP Mevalonate-5PP->IPP MVD Mevalonate-5P_alt1 Mevalonate-5P IP Isopentenyl Phosphate Mevalonate-5P_alt1->IP MVAP Decarboxylase IPP_alt1 IPP IP->IPP_alt1 IP Kinase Mevalonate_alt2 Mevalonate Mevalonate-3P Mevalonate-3P Mevalonate_alt2->Mevalonate-3P Mevalonate-3-kinase Mevalonate-3,5-bisP Mevalonate-3,5-bisP Mevalonate-3P->Mevalonate-3,5-bisP Mevalonate-3P-5-kinase IP_alt2 Isopentenyl Phosphate Mevalonate-3,5-bisP->IP_alt2 Decarboxylase IPP_alt2 IPP IP_alt2->IPP_alt2 IP Kinase

References

The Enzymology of Isopentenyl Pyrophosphate Isomerase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopentenyl pyrophosphate isomerase (IPP isomerase), also known as isopentenyl-diphosphate delta-isomerase, is a critical enzyme in the biosynthesis of isoprenoids, a vast and diverse class of natural products essential for life. This enzyme catalyzes the reversible isomerization of isopentenyl pyrophosphate (IPP) to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP). As the universal five-carbon building blocks, IPP and DMAPP are the foundational precursors for the synthesis of a multitude of vital molecules, including sterols, carotenoids, quinones, and prenylated proteins. This technical guide provides an in-depth exploration of the enzymology of IPP isomerase, covering its mechanistic action, structural biology, kinetic properties, and inhibition. Detailed experimental protocols and comparative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development targeting the isoprenoid pathway.

Introduction

Isoprenoids constitute one of the largest and most structurally diverse families of natural products, with over 35,000 identified compounds.[1] They play indispensable roles in all domains of life. In humans, isoprenoids are precursors to cholesterol, steroid hormones, and dolichols, and are involved in protein prenylation. The biosynthesis of all isoprenoids originates from two simple five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The enzyme isopentenyl pyrophosphate isomerase (EC 5.3.3.2) is responsible for the crucial interconversion of these two fundamental building blocks.[3]

This guide delves into the core enzymological aspects of IPP isomerase, with a particular focus on the two distinct, convergently evolved classes of the enzyme: Type I and Type II. Understanding the intricacies of their structure, catalytic mechanisms, and inhibition is paramount for leveraging this enzyme as a target for novel therapeutic agents, particularly in the fields of infectious disease and oncology.

Classification and Diversity

IPP isomerases are broadly classified into two main types, which are structurally unrelated and utilize different catalytic mechanisms.[4]

  • Type I IPP Isomerase (IDI-1): This is the more extensively studied type, found in eukaryotes and many bacteria.[1] It is a metalloenzyme that does not require a redox cofactor.[5]

  • Type II IPP Isomerase (IDI-2): This type is found in archaea, some bacteria, and apicomplexan parasites.[6] It is a flavoprotein, requiring a reduced flavin mononucleotide (FMN) cofactor and a divalent metal ion for its activity.[6]

The existence of these two distinct isomerase types presents an attractive opportunity for the development of selective inhibitors targeting pathogenic organisms that rely on a different isoform than their hosts.

Catalytic Mechanism and Structure

Type I IPP Isomerase

The catalytic mechanism of Type I IPP isomerase proceeds through a protonation-deprotonation pathway involving a carbocation intermediate.[3] The reaction is an antarafacial[6][7] transposition of a proton.[1]

Key Catalytic Residues and Structural Features:

  • Active Site: The active site is a deeply buried cavity that shields the reactive carbocation intermediate from the solvent.[5]

  • Cysteine and Glutamate Residues: Two key residues, a cysteine and a glutamate (Cys67 and Glu116 in E. coli), are positioned on opposite sides of the bound substrate.[8] The cysteine is proposed to act as the initial proton donor, protonating the C4 of IPP to form a tertiary carbocation.[8] The glutamate then acts as a base to abstract a proton from C2 of the intermediate, leading to the formation of DMAPP.[8]

  • Divalent Metal Ion: A divalent metal ion, typically Mg²⁺ or Mn²⁺, is essential for the proper folding of the enzyme into its active conformation and for stabilizing the diphosphate moiety of the substrate.[5][8]

  • Tryptophan Residue: A conserved tryptophan residue (W161 in E. coli) is thought to stabilize the carbocation intermediate through cation-π interactions.[5][8]

Type_I_IPP_Isomerase_Mechanism cluster_0 Type I IPP Isomerase Catalytic Cycle cluster_1 Active Site Components IPP IPP Carbocation Tertiary Carbocation Intermediate IPP->Carbocation Protonation (Cys-SH) DMAPP DMAPP Carbocation->DMAPP Deprotonation (Glu-COO⁻) DMAPP->IPP Reverse Reaction Cys Cys-SH Cys->Carbocation Glu Glu-COO⁻ Glu->Carbocation Metal Mg²⁺/Mn²⁺ Metal->IPP Stabilizes Diphosphate Trp Trp Trp->Carbocation Stabilizes Cation Type_II_IPP_Isomerase_Mechanism cluster_0 Type II IPP Isomerase Catalytic Cycle cluster_1 Active Site Components IPP IPP Carbocation Tertiary Carbocation Intermediate IPP->Carbocation Protonation (FMNH₂ N5-H) DMAPP DMAPP Carbocation->DMAPP Deprotonation (FMN⁻ N5) FMNH2_end FMNH₂ FMNH2_start FMNH₂ FMN FMNH₂ FMN->Carbocation Metal Mg²⁺ Metal->IPP Stabilizes Diphosphate Trp Trp Trp->Carbocation Stabilizes Cation Purification_Workflow start Start: E. coli culture expressing His-tagged IPP isomerase cell_harvest Cell Harvest (Centrifugation) start->cell_harvest lysis Cell Lysis (Sonication/Lysis Buffer) cell_harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification binding Binding to Ni-NTA Resin clarification->binding wash Wash Resin (Low Imidazole Buffer) binding->wash elution Elution (High Imidazole Buffer) wash->elution dialysis Dialysis/Buffer Exchange elution->dialysis end End: Purified IPP Isomerase dialysis->end Isoprenoid_Biosynthesis_Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_IPP IPP Mevalonate->MVA_IPP IPP_pool IPP MVA_IPP->IPP_pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP_path ... DXP->MEP_path MEP_IPP_DMAPP IPP + DMAPP MEP_path->MEP_IPP_DMAPP MEP_IPP_DMAPP->IPP_pool DMAPP_pool DMAPP MEP_IPP_DMAPP->DMAPP_pool IPP_isomerase IPP Isomerase IPP_isomerase->DMAPP_pool IPP_pool->IPP_isomerase downstream Downstream Isoprenoids (Sterols, Carotenoids, etc.) IPP_pool->downstream DMAPP_pool->IPP_isomerase DMAPP_pool->downstream

References

The Central Role of Dimethylallyl Pyrophosphate (DMAPP) in the Biosynthesis of Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylallyl pyrophosphate (DMAPP) and its isomer, isopentenyl pyrophosphate (IPP), are the universal five-carbon building blocks for all isoprenoids, a vast and diverse class of natural products.[1][2][3][4] These compounds, also known as terpenoids, play crucial roles in various biological processes and are of significant interest for pharmaceutical and biotechnological applications.[2][5] This technical guide provides an in-depth exploration of DMAPP as a key precursor in the biosynthesis of secondary metabolites, including terpenes, isoprenoids, and alkaloids. It details the primary biosynthetic routes to DMAPP—the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—and presents experimental protocols for the study of these pathways and their products. Quantitative data on enzyme kinetics, metabolite concentrations, and product yields are summarized for comparative analysis. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the intricate processes involved.

Biosynthesis of DMAPP: The MVA and MEP Pathways

Nature has evolved two distinct and independent pathways for the synthesis of IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[3]

The Mevalonate (MVA) Pathway

The MVA pathway, found in eukaryotes (including mammals and fungi), archaea, and the cytosol of plants, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4][6] HMG-CoA is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase, a key regulatory step in this pathway. Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which is then isomerized to DMAPP by IPP isomerase.[4]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, operational in most bacteria, green algae, and the plastids of higher plants, utilizes pyruvate and glyceraldehyde 3-phosphate as its initial substrates.[2][3] A series of enzymatic reactions leads to the formation of both IPP and DMAPP.[2][3] In many organisms that utilize the MEP pathway, the final step, catalyzed by IspH, produces a mixture of IPP and DMAPP, making IPP isomerase not essential for survival in these organisms.[2]

MVA_MEP_Pathways cluster_common Common Pool cluster_products Secondary Metabolites IPP_pool IPP DMAPP_pool DMAPP IPP_pool->DMAPP_pool IPP isomerase Terpenoids Terpenes/Terpenoids DMAPP_pool->Terpenoids Alkaloids Prenylated Alkaloids DMAPP_pool->Alkaloids Isoprenoids Other Isoprenoids DMAPP_pool->Isoprenoids IPP_MVA IPP_MVA IPP_MVA->IPP_pool IPP_DMAPP_MEP IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP_pool IPP_DMAPP_MEP->DMAPP_pool

DMAPP as a Precursor for Diverse Secondary Metabolites

DMAPP serves as the initiating electrophile for a series of condensation reactions with one or more molecules of IPP, catalyzed by prenyltransferases.[7] This process generates a variety of linear isoprenoid diphosphates of varying chain lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). These intermediates are then converted by terpene synthases and other modifying enzymes into a vast array of cyclic and acyclic terpenes and other isoprenoids.

Terpenes and Terpenoids

Terpenes and terpenoids represent the largest class of natural products, with over 55,000 known compounds.[3] They are classified based on the number of five-carbon units they contain:

  • Hemiterpenes (C5): Derived directly from IPP or DMAPP.

  • Monoterpenes (C10): Formed from GPP.

  • Sesquiterpenes (C15): Derived from FPP.

  • Diterpenes (C20): Synthesized from GGPP.

  • Sesterterpenes (C25), Triterpenes (C30), and Tetraterpenes (C40): Formed from longer chain prenyl diphosphates.

Isoprenoid Alkaloids

DMAPP is also a crucial precursor in the biosynthesis of certain classes of alkaloids. Prenyltransferases catalyze the attachment of a dimethylallyl group to an alkaloid scaffold, often derived from amino acids like tryptophan.[1][8] This prenylation step is critical for the biological activity of many of these compounds. A prominent example is the ergot alkaloids, a diverse group of fungal metabolites derived from the prenylation of L-tryptophan with DMAPP.[8][9]

DMAPP_Metabolite_Classes cluster_prenyl_diphosphates Prenyl Diphosphates cluster_terpenes Terpenes/Terpenoids cluster_alkaloids Isoprenoid Alkaloids DMAPP DMAPP GPP GPP (C10) DMAPP->GPP + IPP Prenylated_Tryptophan Dimethylallyl- tryptophan DMAPP->Prenylated_Tryptophan IPP IPP FPP FPP (C15) GPP->FPP + IPP Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene synthases GGPP GGPP (C20) FPP->GGPP + IPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene synthases Diterpenes Diterpenes GGPP->Diterpenes Diterpene synthases Tryptophan Tryptophan Tryptophan->Prenylated_Tryptophan Prenyltransferase Ergot_Alkaloids Ergot Alkaloids Prenylated_Tryptophan->Ergot_Alkaloids

Quantitative Data

The following tables summarize key quantitative data related to DMAPP and the biosynthesis of secondary metabolites.

Table 1: Kinetic Parameters of Selected Terpene Synthases and Prenyltransferases

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference(s)
Taxadiene SynthaseTaxus brevifoliaGGPP0.6 ± 0.10.032 ± 0.002[10]
Limonene SynthaseMentha spicataGPP1.3 ± 0.20.045 ± 0.003[10]
Farnesyl Diphosphate SynthaseSaccharomyces cerevisiaeGPP0.5 ± 0.10.027 ± 0.002[11]
Farnesyl Diphosphate SynthaseSaccharomyces cerevisiaeIPP1.2 ± 0.2-[11]
cis-Prenyltransferase (RWR89)Cinnamomum kanehiraeGPP3.38 ± 0.450.11 ± 0.01[12]
cis-Prenyltransferase (RWR89)Cinnamomum kanehiraeFPP2.17 ± 0.20.33 ± 0.01[12]
cis-Prenyltransferase (RWR89)Cinnamomum kanehiraeGGPP0.80 ± 0.100.57 ± 0.01[12]

Table 2: Intracellular Concentrations of DMAPP and IPP

OrganismCondition/CompartmentDMAPP ConcentrationIPP ConcentrationReference(s)
Escherichia coliEngineered for isoprene productionVariable, increases with dxs expressionVariable, saturating behavior[13]
Populus x canescensPlastids~0.5 - 2 nmol g⁻¹ DW-[14]
Saccharomyces cerevisiaeExponential growth~1-5 µM~10-50 µM[15]

Table 3: Yields of DMAPP-Derived Secondary Metabolites in Engineered Microorganisms

ProductHost OrganismEngineering StrategyTiterReference(s)
AmorphadieneEscherichia coliMVA pathway expression~27 g/L[16]
FarneseneSaccharomyces cerevisiaeMVA pathway engineering>130 g/L[16]
TaxadieneEscherichia coliMEP pathway optimization~1 g/L[17]
LycopeneEscherichia coliMEP pathway optimization~2.3 g/L[18]
GeraniolEscherichia coliMVA pathway integration182.5 mg/L[19]
β-phellandreneEscherichia coliMVA pathway integration25 mg/g_dcw_[19]
FarnesolEscherichia coliOverexpression of NudB phosphatase1.42 g/L[5]
1,8-cineoleEscherichia coliPlasmid optimization653 mg/L[5]
LinaloolEscherichia coliPlasmid optimization505 mg/L[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of DMAPP and its role as a precursor for secondary metabolites.

Enzyme Assays

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[4][20][21][22]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions and pre-warm the assay buffer to 37°C. Keep the enzyme on ice.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HMG-CoA Reductase Assay Buffer

    • HMG-CoA Reductase enzyme (for sample wells) or buffer (for blank)

    • NADPH solution

  • Initiate Reaction: Add the HMG-CoA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Calculation: Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to this rate.

This assay measures DXS activity by coupling the production of DXP to the oxidation of NADPH by DXP reductoisomerase (DXR).[6][23]

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Pyruvate

  • Glyceraldehyde 3-phosphate (GAP)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • NADPH

  • Recombinant DXR enzyme

  • DXS enzyme extract

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate, GAP, TPP, MgCl₂, NADPH, and DXR.

  • Initiate Reaction: Start the reaction by adding the DXS enzyme extract.

  • Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., room temperature or 37°C).

  • Calculation: The rate of NADPH oxidation is directly proportional to the DXS activity.

This assay is based on the differential acid lability of the allylic pyrophosphate DMAPP compared to the homoallylic pyrophosphate IPP.[16][24]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA)

  • [1-¹⁴C]IPP (radiolabeled substrate)

  • IPP Isomerase enzyme

  • Acid solution (e.g., HCl in methanol)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer and [1-¹⁴C]IPP. Equilibrate at 37°C.

  • Initiate Reaction: Add the IPP isomerase to start the reaction.

  • Quenching: At various time points, quench the reaction by adding the acid solution. This will hydrolyze the DMAPP formed, releasing isoprene and isopentenol, while leaving the IPP intact.

  • Extraction and Measurement: Extract the volatile hydrolysis products and quantify the radioactivity using a scintillation counter. The amount of radioactivity released is proportional to the amount of DMAPP formed.

Quantification of Terpenoids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile secondary metabolites like terpenes.[5][7][9][17][20][24][25][26][27]

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., non-polar or mid-polar capillary column)

  • Helium carrier gas

  • Solvent for extraction (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., n-tridecane)

  • Certified reference standards for terpenes of interest

Procedure:

  • Sample Preparation:

    • Extraction: Extract the terpenes from the sample matrix (e.g., plant material, microbial culture) using a suitable solvent. Sonication or other extraction methods can be employed to improve efficiency.

    • Internal Standard: Add a known amount of internal standard to the extract.

    • Dilution: Dilute the extract to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the prepared sample into the GC.

    • Separation: The terpenes are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each compound.

  • Data Analysis:

    • Identification: Identify the terpenes by comparing their retention times and mass spectra to those of certified reference standards and library databases (e.g., NIST).

    • Quantification: Quantify the concentration of each terpene by comparing its peak area to that of the internal standard and using a calibration curve generated from the reference standards.

Metabolic Flux Analysis (MFA) using ¹³C-Labeling

MFA is a technique used to quantify the rates of metabolic reactions within a biological system. By feeding cells a ¹³C-labeled substrate (e.g., [¹³C]-glucose), the distribution of the label in downstream metabolites can be measured, providing insights into the activity of different metabolic pathways.[14][28][29][30][31][32][33]

Materials:

  • ¹³C-labeled substrate (e.g., [1-¹³C]-glucose, [U-¹³C]-glucose)

  • Cell culture and fermentation equipment

  • Quenching solution (e.g., cold methanol)

  • Extraction solvents

  • LC-MS/MS or GC-MS for metabolite analysis

  • Software for flux analysis

Procedure:

  • Labeling Experiment: Grow the cells in a medium containing the ¹³C-labeled substrate.

  • Sampling and Quenching: At specific time points, rapidly collect cell samples and quench their metabolism to prevent further enzymatic reactions.

  • Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using LC-MS/MS or GC-MS.

  • Flux Calculation: Use the labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

Visualizations of Workflows and Logical Relationships

Experimental_Workflow cluster_upstream Upstream Analysis cluster_core_experiments Core Experimental Analysis cluster_downstream Downstream Data Interpretation Metabolic_Engineering Metabolic Engineering (e.g., gene knockout/overexpression) C13_Labeling ¹³C-Labeling Experiment Metabolic_Engineering->C13_Labeling Enzyme_Purification Enzyme Purification Metabolic_Engineering->Enzyme_Purification MFA Metabolic Flux Analysis C13_Labeling->MFA Enzyme_Assays Enzyme Activity Assays Enzyme_Purification->Enzyme_Assays Data_Analysis Data Analysis and Flux Calculation MFA->Data_Analysis Kinetic_Modeling Kinetic Modeling Enzyme_Assays->Kinetic_Modeling Metabolite_Quantification Metabolite Quantification (GC-MS, LC-MS) Metabolite_Quantification->Data_Analysis Pathway_Optimization Pathway Optimization and Strain Improvement Data_Analysis->Pathway_Optimization Kinetic_Modeling->Pathway_Optimization

Conclusion

DMAPP stands as a cornerstone in the biosynthesis of a vast and functionally diverse array of secondary metabolites. A thorough understanding of its biosynthetic origins via the MVA and MEP pathways, coupled with robust experimental methodologies for the quantification of precursors and products, is paramount for advancing research in natural product chemistry, metabolic engineering, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to explore and harness the potential of DMAPP-derived compounds. The continued development of synthetic biology tools and analytical techniques will undoubtedly unlock new avenues for the sustainable production of valuable secondary metabolites originating from this central precursor.

References

regulation of dimethylallyl phosphate biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of Dimethylallyl Phosphate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMAPP) and its isomer isopentenyl pyrophosphate (IPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products essential for cellular function across all domains of life.[1][2] Isoprenoids include vital molecules such as sterols, carotenoids, quinones, and hormones. The regulation of DMAPP and IPP synthesis is critical for cellular homeostasis and is a key target for the development of therapeutics, including cholesterol-lowering drugs and novel antimicrobial agents.

Two primary, evolutionarily distinct pathways are responsible for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway .[3] In plants and some microorganisms, both pathways operate in parallel but are localized in different cellular compartments. The MVA pathway is typically found in the cytosol, while the MEP pathway is active in plastids.[4] This guide provides a detailed overview of the regulatory mechanisms governing these two pathways, quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the underlying biochemical networks.

The Mevalonate (MVA) Pathway

The MVA pathway, the primary source of isoprenoid precursors in animals, fungi, and archaea, begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[3][5]

Biochemical Steps

The pathway involves the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the critical, rate-limiting reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[5][6] Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which is then isomerized to DMAPP.[3]

Regulation of the MVA Pathway

Regulation of the MVA pathway is complex and occurs at multiple levels, primarily centered on the HMGCR enzyme.

  • Transcriptional Control : The transcription of the HMGCR gene is tightly controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, upregulating the expression of HMGCR and other genes involved in cholesterol synthesis and uptake.[5]

  • Post-Translational Control (Feedback Inhibition) : HMGCR activity is subject to feedback inhibition by mevalonate-derived products, particularly sterols. High levels of sterols promote the rapid degradation of the HMGCR protein.[5]

  • Phosphorylation : HMGCR activity is also regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular energy levels are low.

The intricate regulation of the MVA pathway is visualized in the diagram below.

MVA_Pathway ACoA Acetyl-CoA AACT AACT ACoA->AACT AACoA Acetoacetyl-CoA HMGCS HMGCS AACoA->HMGCS HMGCoA HMG-CoA HMGCR HMGCR HMGCoA->HMGCR MEV Mevalonate MVK MVK MEV->MVK MVP Mevalonate-5-P PMVK PMVK MVP->PMVK MVPP Mevalonate-5-PP MVD MVD MVPP->MVD IPP IPP IDI IDI IPP->IDI DMAPP DMAPP AACT->AACoA HMGCS->HMGCoA HMGCR->MEV MVK->MVP PMVK->MVPP MVD->IPP IDI->IPP IDI->DMAPP SREBP SREBP SREBP->HMGCR + transcription Sterols Sterols Sterols->HMGCR - degradation Sterols->SREBP - activation AMPK AMPK AMPK->HMGCR - phosphorylation Statins Statins (e.g., Lovastatin) Statins->HMGCR - inhibition

Caption: The Mevalonate (MVA) pathway and its multi-level regulation.
Quantitative Data for MVA Pathway Regulation

The development of statins as HMGCR inhibitors has been a cornerstone of cardiovascular medicine. The table below summarizes key quantitative data for these inhibitors.

EnzymeInhibitorOrganism/SystemValue TypeValueReference(s)
HMG-CoA ReductaseLovastatinRat LiverKi0.6 nM[7]
HMG-CoA ReductaseLovastatinCell-free assayIC503.4 nM[8]
HMG-CoA ReductaseLovastatinHuman (HepG2)IC505.0 nM[9]
HMG-CoA ReductasePravastatinRat LiverIC5026 nM[6]
HMG-CoA ReductaseFluvastatinRat LiverIC5015 nM[6]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is essential in most bacteria, protozoan parasites, and plant plastids.[10] Its absence in humans makes its enzymes attractive targets for antimicrobial and herbicidal development.[10][11]

Biochemical Steps

The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The product, DXP, is then converted to MEP by DXP reductoisomerase (DXR) in the first committed step of the pathway.[10][12] A series of subsequent enzymatic reactions leads to the formation of both IPP and DMAPP.[13]

Regulation of the MEP Pathway

Regulation in the MEP pathway focuses on the initial and committed steps.

  • Transcriptional and Post-transcriptional Control : In plants, the expression of MEP pathway genes, particularly DXS, is developmentally and environmentally regulated. Post-transcriptional mechanisms controlling the levels of DXS and DXR proteins have also been described as a key regulatory mode.

  • Feedback Inhibition : The final products of the pathway, IPP and DMAPP, act as feedback inhibitors of the first enzyme, DXS.[12] This provides a direct mechanism to control the metabolic flux into the pathway based on product abundance.

  • Metabolite Signaling : The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been identified as a key metabolite that may act as a stress regulator in bacteria and a retrograde signal from plastids to the nucleus in plants.

The MEP pathway and its key regulatory points are illustrated below.

MEP_Pathway Pyr Pyruvate DXS DXS Pyr->DXS GAP Glyceraldehyde 3-phosphate GAP->DXS DXP DXP DXR DXR DXP->DXR MEP MEP MCT MCT MEP->MCT CDP_ME CDP-ME CMK CMK CDP_ME->CMK CDP_MEP CDP-MEP MCS MCS CDP_MEP->MCS MEcDP MEcDP HDS HDS MEcDP->HDS MEcDP_Signal Retrograde Signaling MEcDP->MEcDP_Signal HMBPP HMBPP HDR HDR HMBPP->HDR IPP IPP IPP->DXS - feedback DMAPP DMAPP DMAPP->DXS - feedback DXS->DXP DXR->MEP MCT->CDP_ME CMK->CDP_MEP MCS->MEcDP HDS->HMBPP HDR->IPP HDR->DMAPP Fosmidomycin Fosmidomycin Fosmidomycin->DXR - inhibition

Caption: The Methylerythritol Phosphate (MEP) pathway and its regulation.
Quantitative Data for MEP Pathway Regulation

Fosmidomycin is a well-characterized natural antibiotic that acts as a potent inhibitor of DXR.

EnzymeSubstrateOrganismValue TypeValueReference(s)
DXSPyruvatePopulus trichocarpaKm87.8 µM[12]
DXSGAPPopulus trichocarpaKm10-175 µM[12]
DXSPyruvateBabesia bovisKm790 µM[14]
DXSGAPBabesia bovisKm380 µM[14]
DXRDXPE. coliKm250 µM[15]
DXRInhibitor Organism Value Type Value Reference(s)
DXRFosmidomycinP. falciparumIC5034 nM[16]
DXRFosmidomycinE. coliIC5030 nM[17]
P. falciparum (cell)FosmidomycinP. falciparumIC50810 nM[5][17]
P. falciparum (cell)Analog 18aP. falciparumIC5013 nM[16]

Crosstalk Between MVA and MEP Pathways

In organisms that possess both pathways, such as plants, the MVA and MEP pathways are physically separated in the cytosol and plastids, respectively. While they are largely considered independent, substantial evidence points to a unidirectional exchange of isoprenoid precursors from the plastid (MEP) to the cytosol (MVA). This crosstalk allows for metabolic flexibility and coordination. Overexpression of key enzymes in one pathway has been shown to affect the metabolic flux and product accumulation from the other, indicating a regulated interplay between these two essential routes.

Crosstalk cluster_Cytosol Cytosol cluster_Plastid Plastid MVA_Pathway MVA Pathway MVA_IPP IPP MVA_Pathway->MVA_IPP MVA_DMAPP DMAPP MVA_IPP->MVA_DMAPP Sesquiterpenes Sesquiterpenes, Sterols MVA_IPP->Sesquiterpenes MVA_DMAPP->Sesquiterpenes MEP_Pathway MEP Pathway MEP_IPP IPP MEP_Pathway->MEP_IPP MEP_DMAPP DMAPP MEP_Pathway->MEP_DMAPP MEP_IPP->MVA_IPP IPP Transport MEP_IPP->MEP_DMAPP Monoterpenes Monoterpenes, Diterpenes, Carotenoids MEP_IPP->Monoterpenes MEP_DMAPP->Monoterpenes

Caption: Crosstalk between the cytosolic MVA and plastidial MEP pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DMAPP biosynthesis.

Protocol 1: Quantification of IPP and DMAPP by LC-MS/MS

This method allows for the sensitive and specific quantification of isoprenoid pyrophosphates from cell extracts.

  • Principle : Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate the highly polar pyrophosphate intermediates, which are then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[1][2]

  • Materials :

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

    • HILIC column (e.g., SeQuant ZIC-pHILIC)

    • Quenching solution: 60% methanol, pre-chilled to -40°C

    • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

    • IPP and DMAPP analytical standards

    • Internal standards (e.g., 13C-labeled IPP)

  • Procedure :

    • Metabolism Quenching : Rapidly quench cell culture metabolism by adding the cell suspension to 2 volumes of -40°C quenching solution. Centrifuge at 4°C to pellet cells.

    • Metabolite Extraction : Resuspend the cell pellet in 1 mL of cold extraction solvent. Vortex vigorously for 1 minute. Incubate on ice for 20 minutes with intermittent vortexing.

    • Clarification : Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

    • LC-MS/MS Analysis :

      • Inject the clarified supernatant onto the HILIC column.

      • Use a gradient elution, for example, with Mobile Phase A (10 mM ammonium carbonate with 0.1% ammonium hydroxide in water) and Mobile Phase B (acetonitrile).[18]

      • Set the mass spectrometer to negative ion mode.

      • Monitor the specific parent-to-fragment ion transitions for IPP, DMAPP, and internal standards. For example, the transition for IPP/DMAPP is often m/z 245 -> 79.[19]

  • Data Analysis :

    • Generate a standard curve using known concentrations of IPP and DMAPP standards.

    • Quantify the amount of IPP/DMAPP in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

    • Normalize the final concentration to cell number or dry cell weight.

Protocol 2: HMG-CoA Reductase (HMGCR) Spectrophotometric Assay

This assay measures HMGCR activity by monitoring the consumption of its cofactor, NADPH.

  • Principle : HMGCR catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires the oxidation of two molecules of NADPH to NADP+. The decrease in NADPH concentration is monitored by the corresponding decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).[20][21]

  • Materials :

    • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled at 37°C

    • Assay Buffer: 100 mM potassium phosphate (pH 7.0), 200 mM KCl, 1 mM EDTA, 5 mM DTT

    • HMG-CoA substrate solution (e.g., 50 µM final concentration)

    • NADPH solution (e.g., 100 µM final concentration)

    • Enzyme source (e.g., purified recombinant HMGCR, liver microsomes)

    • Inhibitors (e.g., pravastatin) for control experiments

  • Procedure :

    • Reaction Setup : In a 1 mL cuvette, add 950 µL of pre-warmed (37°C) Assay Buffer.

    • Add the enzyme source (e.g., 10-50 µg of microsomal protein).

    • Add NADPH to a final concentration of 100 µM.

    • For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for 10-20 minutes at 37°C.[20]

    • Initiate Reaction : Start the reaction by adding HMG-CoA to a final concentration of 50 µM. Mix quickly by inverting.

    • Measurement : Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis :

    • Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of protein in assay)

    • For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by plotting percent inhibition against inhibitor concentration.[6][21]

Protocol 3: 1-deoxy-D-xylulose-5-phosphate Synthase (DXS) Coupled Assay

This assay measures DXS activity by coupling the production of its product, DXP, to the DXR-catalyzed oxidation of NADPH.

  • Principle : DXS synthesizes DXP from pyruvate and GAP. In the presence of excess DXP reductoisomerase (DXR) and NADPH, the DXP produced is immediately converted to MEP, oxidizing NADPH in the process. The rate of NADPH consumption, measured at 340 nm, is proportional to the DXS activity.[12][22]

  • Materials :

    • Spectrophotometer (as in 4.2)

    • Assay Buffer: 100 mM HEPES or Tris-HCl (pH 8.0), 1.5 mM MnCl2 or MgCl2, 1 mM Thiamine Pyrophosphate (TPP)

    • Substrates: Sodium Pyruvate, DL-Glyceraldehyde 3-phosphate (GAP)

    • Cofactor: NADPH (e.g., 150 µM final concentration)

    • Coupling Enzyme: Purified recombinant DXR

    • Enzyme Source: Purified recombinant DXS or cell extract

  • Procedure :

    • Reaction Setup : In a cuvette, combine Assay Buffer, TPP, MnCl2, NADPH, a saturating amount of DXR, and one of the DXS substrates (e.g., 5 mM pyruvate).

    • Add the DXS enzyme source and incubate for 5 minutes at 37°C to allow cofactor binding.

    • Initiate Reaction : Start the reaction by adding the second substrate (e.g., 0.5 mM GAP).

    • Measurement : Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • To determine kinetic constants (Km), vary the concentration of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.[12]

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the mRNA levels of genes encoding enzymes in the MVA and MEP pathways.

  • Principle : Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA sample is then quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Materials :

    • RNA extraction kit (e.g., Trizol, RNeasy Kit)

    • DNase I

    • cDNA synthesis kit (e.g., GoScript Reverse Transcription System)

    • qRT-PCR instrument (e.g., Bio-Rad CFX, Applied Biosystems StepOnePlus)

    • SYBR Green Master Mix

    • Gene-specific forward and reverse primers for target genes (e.g., HMGCR, DXS) and a housekeeping reference gene (e.g., ACTB, GAPDH, EF-1α).[23]

  • Procedure :

    • RNA Extraction : Isolate total RNA from cell samples according to the kit manufacturer's protocol.

    • DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

    • qRT-PCR Reaction : Set up the PCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers (200-500 nM each), and SYBR Green Master Mix.

    • Thermal Cycling : Perform the reaction in a qRT-PCR instrument with a typical program:

      • Initial denaturation (e.g., 95°C for 3 min)

      • 40 cycles of: Denaturation (95°C for 10 s), Annealing/Extension (e.g., 60°C for 30 s)

      • Melt curve analysis to confirm product specificity.[23]

  • Data Analysis :

    • Determine the quantification cycle (Cq) for each target and reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCq method.[23] The ΔCq is the difference between the Cq of the target gene and the reference gene. The ΔΔCq is the difference between the ΔCq of the treated sample and the control sample.

    • Present the results as fold-change in expression relative to the control.

References

The Central Role of Dimethylallyl Pyrophosphate in the Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylallyl pyrophosphate (DMAPP) is a critical five-carbon isoprenoid precursor synthesized via the mevalonate (MVA) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria. This technical guide provides an in-depth exploration of DMAPP's position and significance within the MVA pathway, detailing its biosynthesis from mevalonate and its subsequent role as a fundamental building block for a vast array of over 30,000 vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamins.[1] This document offers a comprehensive overview of the enzymatic reactions leading to DMAPP, the kinetic properties of the involved enzymes, and detailed experimental protocols for their study. Furthermore, it delves into the regulation of the MVA pathway and its importance as a therapeutic target, particularly in the context of cancer and cardiovascular disease.

Introduction to the Mevalonate Pathway and DMAPP

The mevalonate pathway is a cornerstone of cellular metabolism, responsible for the production of two key five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules are the universal precursors for all isoprenoids, a diverse class of natural products with essential cellular functions.[3][4] The pathway can be conceptually divided into two main sections: the upper mevalonate pathway, which converts acetyl-CoA to mevalonate, and the lower mevalonate pathway, which transforms mevalonate into IPP and DMAPP.[1] DMAPP, being the more reactive electrophile of the two isomers, plays a crucial role in initiating the synthesis of longer-chain isoprenoids.[5]

Biosynthesis of Dimethylallyl Pyrophosphate in the Lower Mevalonate Pathway

The conversion of mevalonate to DMAPP involves a series of enzymatic steps, each catalyzed by a specific enzyme. The final step in the synthesis of DMAPP is the isomerization of its less reactive precursor, IPP.

From Mevalonate to Isopentenyl Pyrophosphate (IPP)
  • Mevalonate Kinase (MVK): The first step in the lower mevalonate pathway is the phosphorylation of mevalonate at the 5-OH position by Mevalonate Kinase (MVK), consuming one molecule of ATP to produce mevalonate-5-phosphate.[1][6]

  • Phosphomevalonate Kinase (PMVK): Subsequently, Phosphomevalonate Kinase (PMVK) catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-diphosphate, utilizing another molecule of ATP.[6]

  • Mevalonate Diphosphate Decarboxylase (MVD): The final step in IPP synthesis is the ATP-dependent decarboxylation of mevalonate-5-diphosphate by Mevalonate Diphosphate Decarboxylase (MVD), yielding isopentenyl pyrophosphate (IPP).[1][7]

Isomerization of IPP to DMAPP

Isopentenyl Pyrophosphate Isomerase (IPPI): The crucial isomerization of the relatively unreactive IPP to the highly reactive electrophile DMAPP is catalyzed by the enzyme Isopentenyl Pyrophosphate Isomerase (IPPI).[2][5] This reversible reaction is essential for providing the DMAPP necessary to initiate the synthesis of longer isoprenoid chains.[8] The mechanism is believed to proceed through a protonation/deprotonation process, leading to the formation of a transient carbocation intermediate.[5]

Quantitative Data: Enzyme Kinetics

The efficiency of DMAPP production is governed by the kinetic properties of the enzymes in the lower mevalonate pathway. The following tables summarize key kinetic parameters for these enzymes from various organisms.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference(s)
Phosphomevalonate Kinase (PMK) Saccharomyces cerevisiaeATP98.3 (at 30°C)4.51 (at 30°C)-[1]
Mevalonate-5-phosphate885 (at 30°C)4.51 (at 30°C)-[1]
Streptococcus pneumoniaeATP74-3.4[6]
Phosphomevalonate4.2-3.4[6]
Mevalonate Diphosphate Decarboxylase (MVD) Homo sapiens(R,S) Mevalonate diphosphate28.96.1-[9]
ATP6906.1-[9]
Isopentenyl Pyrophosphate Isomerase (IPPI) Saccharomyces cerevisiaeIPP37.6-10.57[6]
Escherichia coliIPP10--[5]

Table 1: Kinetic parameters of key enzymes in the lower mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Spectrophotometric Assay for Phosphomevalonate Kinase (PMK) Activity

This assay measures PMK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 339 nm.

Materials:

  • 200 mM Tris buffer (pH 7.2)

  • 100 mM KCl

  • 10 mM MgCl₂

  • 0.81 mM NADH

  • 1.5 mM phosphoenolpyruvate (PEP)

  • Pyruvate kinase (0.682 U)

  • Lactate dehydrogenase (0.990 U)

  • Purified PMK enzyme (0.1 µg)

  • ATP solution (0.1–8.0 mM)

  • Mevalonate-5-phosphate solution (0.2–10.0 mM)

  • 96-well plate

  • Spectrophotometer capable of reading at 339 nm

Procedure:

  • Prepare a 100 µL enzymatic assay mixture in each well of the 96-well plate containing Tris buffer, KCl, MgCl₂, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

  • Add 0.1 µg of purified PMK to each well.

  • To initiate the reaction, add varying concentrations of ATP and mevalonate-5-phosphate to the wells.

  • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 339 nm over time.

  • The rate of NADH consumption is directly proportional to the PMK activity.[1]

Assay for Isopentenyl Pyrophosphate Isomerase (IPPI) Activity

This protocol is based on the acid lability of DMAPP, which is converted to isoprene upon acidification and can be quantified by gas chromatography.

Materials:

  • 50 mM HEPES buffer (pH 7.0)

  • 10 mM MgCl₂

  • 200 mM KCl

  • 0.5 mM DTT

  • 1 mg/ml BSA

  • [1-¹⁴C] IPP (400 µM, 10 µCi/µmol)

  • Purified IPPI enzyme

  • 25% HCl in methanol

  • Toluene

  • Scintillation counter

  • Gas chromatograph (for non-radioactive detection)

Procedure:

  • Prepare a 200 µL reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, BSA, and [1-¹⁴C] IPP.

  • Equilibrate the mixture at 37°C.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified IPPI enzyme solution.

  • At different time points, take aliquots of the reaction mixture and quench the reaction by adding 0.2 mL of 25% HCl in methanol.

  • Incubate the quenched reaction for 10 minutes at 37°C to facilitate the conversion of DMAPP to isoprene.

  • Saturate the solution with NaCl and extract the isoprene twice with 0.5 mL of toluene.

  • Measure the radioactivity of the toluene extracts using a scintillation counter to determine the amount of [¹⁴C]isoprene formed, which corresponds to the IPPI activity.[10][11]

Quantification of DMAPP and IPP by LC-MS/MS

This method allows for the sensitive and specific quantification of DMAPP and IPP in biological samples.

Sample Preparation from Cultured Cells:

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using an appropriate method, such as ultrasonication or freeze-thaw cycles in a suitable buffer.[2]

  • Precipitate proteins from the cell lysate, for example, by adding ice-cold 80% methanol.[12]

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried sample in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).[12]

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of an aqueous component (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic component (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).[2] The separation of the isomers IPP and DMAPP can be challenging, and specialized columns or derivatization methods may be required for their baseline separation.[13]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify DMAPP and IPP based on their unique parent and fragment ion masses.[2]

Signaling Pathways and Logical Relationships

The mevalonate pathway is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular functions.

Mevalonate_Pathway cluster_reg Regulation AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate Kinase Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP Mevalonate Diphosphate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isopentenyl Pyrophosphate Isomerase Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids DMAPP->Isoprenoids Statins Statins Statins->HMGCoA Inhibition

Figure 1: The Mevalonate Pathway leading to DMAPP and other isoprenoids.

The primary point of regulation in the mevalonate pathway is the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[1] This enzyme is the target of statin drugs, which are widely used to lower cholesterol levels.[1] The activity of HMG-CoA reductase is subject to feedback inhibition by downstream products of the pathway, including cholesterol and non-sterol isoprenoids.

Therapeutic Implications and Drug Development

The critical role of the mevalonate pathway in cell proliferation and survival has made it an attractive target for drug development, particularly in oncology.[9][14] Cancer cells often exhibit a dysregulated mevalonate pathway, leading to an increased demand for isoprenoids to support processes like cell membrane integrity, signaling, and protein synthesis.

By inhibiting key enzymes in the pathway, such as HMG-CoA reductase with statins, or farnesyltransferase and geranylgeranyltransferase, which utilize DMAPP-derived precursors, it is possible to disrupt these essential cellular functions in cancer cells, leading to apoptosis and reduced tumor growth.[9] The development of more specific and potent inhibitors of the lower mevalonate pathway enzymes, including those directly involved in DMAPP synthesis, represents a promising avenue for future therapeutic interventions.

Conclusion

Dimethylallyl pyrophosphate is a linchpin molecule in the mevalonate pathway, serving as the activated isoprenoid unit that initiates the synthesis of a vast and diverse array of essential biomolecules. A thorough understanding of its biosynthesis, the kinetics of the enzymes involved, and the intricate regulation of the pathway is paramount for researchers and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the mevalonate pathway and the development of novel therapeutics targeting this critical metabolic route.

References

The Central Role of Dimethylallyl Pyrophosphate in the Methylerythritol Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The methylerythritol phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most bacteria, photosynthetic eukaryotes, and apicomplexan parasites. Unlike the mevalonate (MVA) pathway found in humans, the MEP pathway offers a unique set of enzymatic targets for the development of novel antimicrobial and herbicidal agents. Dimethylallyl pyrophosphate, one of the terminal products of this pathway, serves as a fundamental building block for a vast array of isoprenoids, which are involved in diverse cellular functions ranging from cell membrane biosynthesis to signaling. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and significance of DMAPP within the MEP pathway. It includes a comprehensive compilation of quantitative data, detailed experimental protocols for the study of MEP pathway enzymes, and visual diagrams of the pathway and its regulation to serve as a valuable resource for researchers in the field.

Introduction: The Methylerythritol Phosphate (MEP) Pathway

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 55,000 identified members.[1] They are all synthesized from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] While eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway for the synthesis of these precursors, most bacteria, including many pathogenic species, as well as plants and apicomplexan parasites like Plasmodium falciparum, employ the alternative methylerythritol phosphate (MEP) pathway.[2][3] This metabolic dichotomy makes the enzymes of the MEP pathway attractive targets for the development of selective therapeutic agents.[4][5]

The MEP pathway, also known as the non-mevalonate pathway, commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) and culminates in the production of IPP and DMAPP.[1][6] This pathway is localized in the plastids of plant cells and algae.[2]

The Significance of Dimethylallyl Pyrophosphate (DMAPP)

DMAPP is one of the two universal five-carbon building blocks for all isoprenoids.[7] It serves as the initial electrophilic "primer" for the chain elongation reactions catalyzed by prenyltransferases. In these reactions, DMAPP is condensed with one or more molecules of its isomer, IPP, to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[8] These linear prenyl pyrophosphates are the direct precursors for the vast array of isoprenoid compounds, including:

  • Photosynthetic pigments: Carotenoids and the phytol tail of chlorophylls.[2]

  • Hormones: Gibberellins, abscisic acid, and cytokinins in plants.[9]

  • Electron transport chain components: The side chains of ubiquinone and menaquinone.[5]

  • Essential oils and fragrances: Monoterpenes and sesquiterpenes.

  • Pharmaceuticals: Including the antimalarial drug artemisinin and the anticancer agent Taxol.

The ratio of IPP to DMAPP produced by the MEP pathway is a critical factor in determining the flux towards different classes of isoprenoids and is subject to enzymatic regulation.[10][11]

Biosynthesis of DMAPP in the MEP Pathway

The biosynthesis of IPP and DMAPP via the MEP pathway involves a series of seven enzymatic reactions. The final step, catalyzed by (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH or HDR), is responsible for the simultaneous formation of both IPP and DMAPP from the precursor (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).[1][6]

MEP_Pathway cluster_inputs Central Metabolism Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS GAP D-Glyceraldehyde 3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) MEcPP->HMBPP IspG (HDS) IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP IspH (HDR) DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP IspH (HDR)

Figure 1: The Methylerythritol Phosphate (MEP) Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for several key enzymes in the MEP pathway from various organisms. These values are crucial for understanding the catalytic efficiency of each enzyme and for identifying potential rate-limiting steps in the pathway.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
DXS Escherichia coliPyruvate1601.16.9 x 10³[2]
D-Glyceraldehyde 3-phosphate1301.18.5 x 10³[2]
DXR (IspC) Escherichia coliDXP1151161.0 x 10⁶[12]
NADPH0.51162.3 x 10⁸[12]
Mycobacterium tuberculosisDXP4.0 - 100--[13]
IspD Escherichia coliMEP330.61.8 x 10⁴[2]
CTP300.62.0 x 10⁴[2]
IspE Escherichia coliCDP-ME130.17.7 x 10³[2]
ATP2400.14.2 x 10²[2]
IspF Escherichia coliCDP-MEP1.40.032.1 x 10⁴[2]
IspG (HDS) Escherichia coliMEcPP60.0081.3 x 10³[2]
IspH (HDR) Escherichia coliHMBPP140.64.3 x 10⁴[2]

Note: Kinetic parameters can vary depending on assay conditions. The values presented here are for comparative purposes.

Intracellular Concentrations of MEP Pathway Intermediates

The steady-state concentrations of metabolic intermediates provide insights into the metabolic flux and potential bottlenecks within the pathway.

MetaboliteEscherichia coli (µM)Zymomonas mobilis (µM)Arabidopsis thaliana (nmol/g FW)Reference(s)
DXP 100 - 2000.015~0.5 - 1.5[2][2][3]
MEP ~500.007~0.2 - 0.5[2][2][3]
CDP-ME ~200.002~0.1[2][2][3]
MEcPP 100 - 3000.026~0.5 - 2.0[2][2][3]
HMBPP <0.390.0008-[2][3]
IPP/DMAPP 10 - 500.0008-[2][3]

Note: Concentrations are highly dependent on the organism, growth conditions, and genetic background.

Metabolic Flux Distribution in the MEP Pathway

Metabolic flux analysis using stable isotopes like ¹³C allows for the quantification of carbon flow through different branches of the pathway.

OrganismConditionMajor Carbon Sink% of Total MEP FluxReference(s)
Poplar (isoprene-emitting) Standard conditionsIsoprene>99%[14]
Poplar (non-emitting) Standard conditionsCarotenoids, Chlorophylls-[14]
Arabidopsis thaliana Photosynthetic steady-stateCarotenoids, Chlorophylls, Tocopherols-[2]

Regulation of the MEP Pathway and DMAPP Biosynthesis

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoids while avoiding the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels, including transcriptional control and feedback inhibition of key enzymes.

// Feedback loops Outputs -> DXS [label="Feedback Inhibition", style=dashed, color="#EA4335", arrowhead=tee, fontcolor="#EA4335"]; Isoprenoids -> DXS [label="Transcriptional Regulation", style=dashed, color="#34A853", arrowhead=tee, fontcolor="#34A853"]; }

Figure 2: Regulation of the MEP Pathway.

A primary point of regulation is the first enzyme of the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS). In many organisms, DXS is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[15] This allosteric regulation allows for a rapid response to changes in the intracellular pool of isoprenoid precursors. For instance, in poplar leaves, the feedback inhibition of DXS by DMAPP is a major mechanism for controlling carbon flux through the pathway.[14]

Transcriptional regulation of the genes encoding MEP pathway enzymes also plays a significant role. In plants, the expression of many MEP pathway genes is coordinated and can be influenced by developmental cues and environmental stimuli.[16]

Experimental Protocols

Enzyme Assays

Principle: The activity of DXS can be measured by quantifying the formation of its product, 1-deoxy-D-xylulose 5-phosphate (DXP), from the substrates pyruvate and D-glyceraldehyde 3-phosphate (GAP). Due to the low abundance of DXS in crude extracts, a highly sensitive detection method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often required.

Methodology:

  • Enzyme Extraction: Prepare a crude plant or bacterial extract in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10% glycerol, protease inhibitors, and phosphatase inhibitors).

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20% glycerol, 20 mM MgCl₂), 1 mM thiamine pyrophosphate (TPP), 1 mM pyruvate, and a defined concentration of GAP.

  • Initiation: Start the reaction by adding the enzyme extract to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 2 hours).

  • Termination: Stop the reaction by adding an equal volume of chloroform.

  • Analysis: Analyze the aqueous phase for the presence and quantity of DXP using LC-MS/MS.

Principle: The activity of DXR is determined by monitoring the oxidation of NADPH to NADP⁺, which is coupled to the reduction of DXP to MEP. The decrease in absorbance at 340 nm due to NADPH oxidation is measured spectrophotometrically.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing MgCl₂, DXP, and NADPH.

  • Enzyme Addition: Add the purified DXR enzyme to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Principle: The activity of IspD is measured by quantifying the pyrophosphate (PPi) released during the conversion of MEP and CTP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). The PPi is then converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is detected colorimetrically.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, CTP, MEP, and pyrophosphatase.

  • Enzyme Addition: Add the IspD enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add a phosphate detection reagent (e.g., malachite green-based dye) and measure the absorbance at the appropriate wavelength (e.g., 650 nm).

Detailed, publicly available protocols for the assays of IspE, IspF, and IspG are less common in the literature. However, the principles of their assays are as follows:

  • IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) Assay: The activity of this kinase can be determined by measuring the consumption of ATP, which is coupled to the phosphorylation of CDP-ME. This can be achieved using a coupled enzyme assay where the ADP produced is re-phosphorylated to ATP by pyruvate kinase, with the concomitant conversion of phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.[17]

  • IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) Assay: The activity of IspF can be monitored by the release of CMP during the cyclization of CDP-MEP. The quantification of CMP can be performed using HPLC-based methods.

  • IspG ((E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase) Assay: The activity of this iron-sulfur cluster-containing enzyme is challenging to measure directly. Assays often rely on the quantification of the product, HMBPP, by LC-MS/MS. The reaction requires a reducing system, such as flavodoxin, flavodoxin reductase, and NADPH.

  • IspH ((E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase) Assay: The activity of IspH, another iron-sulfur enzyme, is typically measured under anaerobic conditions. The consumption of the substrate HMBPP and the formation of the products IPP and DMAPP can be monitored by LC-MS/MS or through a coupled spectrophotometric assay monitoring the oxidation of a reducing agent like NADPH.[18][19]

Quantification of IPP and DMAPP by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of IPP and DMAPP in biological samples. The analytes are separated by liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Metabolite Extraction (e.g., with Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down under Nitrogen Supernatant->Drying Reconstitution Reconstitute in Acetonitrile:Water Drying->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Data Data Analysis and Quantification MS->Data

Figure 3: Workflow for IPP and DMAPP Quantification.

Methodology:

  • Sample Preparation: Homogenize the biological sample and extract the metabolites using a suitable solvent, such as methanol.

  • Deproteinization: Precipitate proteins by cooling the sample (e.g., -20°C) and then centrifuging at high speed.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried residue in a small volume of an appropriate solvent (e.g., acetonitrile:water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Liquid Chromatography: Separate IPP and DMAPP from other metabolites using a suitable column (e.g., a C18 or HILIC column) and a gradient elution program.

    • Tandem Mass Spectrometry: Detect and quantify IPP and DMAPP using electrospray ionization in negative mode and multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte.

  • Quantification: Determine the concentration of IPP and DMAPP in the sample by comparing their peak areas to those of known standards.

¹³C-Metabolic Flux Analysis

Principle: This powerful technique is used to determine the in vivo rates (fluxes) of metabolic pathways. Cells or organisms are cultured with a ¹³C-labeled substrate (e.g., ¹³C-glucose). The incorporation of ¹³C into downstream metabolites is then measured, typically by mass spectrometry or NMR spectroscopy. By analyzing the labeling patterns of the metabolites, the relative contributions of different pathways to their synthesis can be determined.

General Workflow:

  • Tracer Experiment: Grow cells or plants in the presence of a ¹³C-labeled precursor.

  • Metabolite Extraction and Analysis: Extract metabolites and analyze the isotopic labeling patterns of MEP pathway intermediates and final products using GC-MS, LC-MS/MS, or NMR.

  • Metabolic Modeling: Use a stoichiometric model of the metabolic network to calculate the metabolic fluxes that best explain the observed labeling patterns.

Conclusion

Dimethylallyl pyrophosphate, as a terminal product of the MEP pathway, is a cornerstone of isoprenoid biosynthesis in a wide range of organisms. The unique set of enzymes involved in its production presents a wealth of opportunities for the development of targeted therapies against pathogens and for the metabolic engineering of plants and microorganisms to enhance the production of valuable isoprenoids. A thorough understanding of the quantitative aspects of the MEP pathway, its intricate regulatory mechanisms, and the experimental tools available for its study is paramount for advancing research in these fields. This technical guide provides a consolidated resource to aid researchers in their exploration of the fascinating and vital MEP pathway.

References

Isopentenyl Pyrophosphate vs. Dimethylallyl Pyrophosphate: A Technical Guide to the Core of Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the fundamental five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products. This technical guide provides a comprehensive overview of the core aspects of IPP and DMAPP, including their biochemical properties, the enzymatic isomerization that interconverts them, their roles in the mevalonate and methylerythritol phosphate (MEP) pathways, and detailed experimental protocols for their study.

Biochemical Properties and Roles

Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are isomeric prenyl diphosphates that serve as the primary precursors for the synthesis of a wide array of biologically essential molecules, including sterols, carotenoids, and the side chains of ubiquinone and chlorophyll.[1][2] IPP is the less reactive of the two and acts as the nucleophile in prenyltransferase reactions, while DMAPP is a potent electrophile and serves as the primer for the elongation of the isoprenoid chain.[2] The interconversion of these two isomers is a critical control point in isoprenoid biosynthesis and is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (EC 5.3.3.2).[2]

Isopentenyl Pyrophosphate Isomerase: The Key Interconverting Enzyme

Isopentenyl pyrophosphate (IPP) isomerase is a crucial enzyme that catalyzes the reversible isomerization of IPP to DMAPP.[2] This reaction is essential for providing the DMAPP starter unit for isoprenoid chain elongation. The enzyme utilizes a protonation-deprotonation mechanism to facilitate the movement of the double bond.[2]

Kinetic Parameters of Isopentenyl Pyrophosphate Isomerase

The kinetic parameters of IPP isomerase have been characterized in various organisms. These parameters provide insights into the enzyme's efficiency and its affinity for its substrate.

OrganismKm (µM) for IPPVmax (µmol/h/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Escherichia coli10 ± 0.1---[3]
Saccharomyces cerevisiae4---[3]
Staphylococcus aureus (Type II)16.8 ± 3.0-0.694.1 x 10⁴[4]
Pig Liver4---[5]

Table 1: Kinetic Parameters of Isopentenyl Pyrophosphate Isomerase from Various Organisms. This table summarizes the Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for IPP isomerase from different species. The data highlights the variability in enzyme kinetics across different life forms.

Intracellular Concentrations of IPP and DMAPP

The cellular pools of IPP and DMAPP are tightly regulated to meet the metabolic demands for isoprenoid biosynthesis. The concentrations of these precursors can vary depending on the organism, cell type, and growth conditions.

Organism/Cell LineIPP ConcentrationDMAPP ConcentrationDMAPP/IPP RatioReference(s)
Escherichia coli (engineered)~40 mM to ~250 mM (toxic levels)--[6]
Escherichia coli (batch culture)~0.5 mM (as total PPi)--[7]

Table 2: Intracellular Concentrations of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). This table provides an overview of the reported intracellular concentrations of IPP and DMAPP in different biological systems. These values are critical for understanding the in vivo kinetics and regulation of isoprenoid biosynthesis.

Biosynthetic Pathways of IPP and DMAPP

IPP and DMAPP are synthesized through two primary and distinct metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) or non-mevalonate pathway.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor biosynthesis in animals, fungi, archaea, and the cytoplasm of plants. The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate.

Mevalonate_Pathway cluster_MVA Mevalonate Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate kinase Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP Phosphomevalonate kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP Mevalonate-PP decarboxylase

Figure 1: The Mevalonate (MVA) Pathway. This diagram illustrates the key enzymatic steps in the conversion of Acetyl-CoA to Isopentenyl Pyrophosphate (IPP).

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate or DOXP pathway, is the primary route for IPP and DMAPP synthesis in most bacteria, algae, and the plastids of plants. This pathway starts from pyruvate and glyceraldehyde 3-phosphate.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate Pyruvate DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP G3P Glyceraldehyde 3-Phosphate G3P->DOXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP IPP and DMAPP HMBPP->IPP_DMAPP IspH

Figure 2: The Methylerythritol Phosphate (MEP) Pathway. This diagram outlines the enzymatic reactions that convert Pyruvate and Glyceraldehyde 3-Phosphate to both IPP and DMAPP.

Experimental Protocols

Isopentenyl Pyrophosphate Isomerase Activity Assay (Acid-Lability Protocol)

This protocol is a common method for measuring the activity of IPP isomerase by quantifying the conversion of radiolabeled IPP to DMAPP. DMAPP is acid-labile, and its hydrolysis product can be separated from IPP.

Materials:

  • 50 mM HEPES buffer, pH 7.0

  • 10 mM MgCl₂

  • 200 mM KCl

  • 0.5 mM Dithiothreitol (DTT)

  • 1 mg/mL Bovine Serum Albumin (BSA)

  • [1-¹⁴C]IPP (specific activity, e.g., 10 µCi/µmol)

  • Purified IPP isomerase

  • Trichloroacetic acid (TCA) or other strong acid

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, and 1 mg/mL BSA.

  • Add a known concentration of [1-¹⁴C]IPP to the reaction mixture (e.g., 400 µM).

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding a small volume of purified IPP isomerase.

  • At various time points, remove aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).

  • The acid treatment selectively hydrolyzes the allylic pyrophosphate of DMAPP to isoprene and other volatile hydrocarbons, while IPP remains intact.

  • The volatile, radiolabeled products derived from DMAPP are separated from the non-volatile IPP by methods such as ether extraction or by purging with an inert gas and trapping the volatiles.

  • The radioactivity in the volatile fraction (representing DMAPP) and the non-volatile fraction (representing IPP) is quantified using a liquid scintillation counter.

  • Calculate the enzyme activity based on the rate of formation of DMAPP.

IPP_Isomerase_Assay cluster_assay IPP Isomerase Activity Assay Workflow Start Prepare Reaction Mix (Buffer, MgCl2, KCl, DTT, BSA, [14C]IPP) Incubate Equilibrate to 37°C Start->Incubate AddEnzyme Initiate with IPP Isomerase Incubate->AddEnzyme TimePoints Take Aliquots at Time Intervals AddEnzyme->TimePoints Quench Quench with Trichloroacetic Acid (TCA) TimePoints->Quench Separate Separate Volatile (DMAPP-derived) and Non-volatile (IPP) Fractions Quench->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Figure 3: Experimental Workflow for IPP Isomerase Activity Assay. This diagram illustrates the key steps involved in the acid-lability assay for measuring IPP isomerase activity.

Quantification of IPP and DMAPP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of IPP and DMAPP in biological samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: e.g., 10 mM ammonium acetate in water, pH adjusted

  • Mobile Phase B: e.g., Acetonitrile

  • Internal standards (e.g., ¹³C-labeled IPP and DMAPP)

  • Extraction buffer (e.g., methanol/water)

  • Centrifugal filters

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a cold extraction buffer (e.g., 80% methanol).

    • Add internal standards to the extraction mixture.

    • Centrifuge to pellet cellular debris.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate IPP and DMAPP using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of acetonitrile, which is gradually decreased to elute the polar analytes.

    • Detect and quantify IPP and DMAPP using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPP, DMAPP, and their internal standards are monitored.

  • Data Analysis:

    • Construct calibration curves using known concentrations of IPP and DMAPP standards.

    • Determine the concentrations of IPP and DMAPP in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

LCMS_Workflow cluster_lcms LC-MS/MS Quantification of IPP and DMAPP SamplePrep Sample Preparation Quench Quench Metabolism SamplePrep->Quench Extract Metabolite Extraction (with Internal Standards) Quench->Extract Cleanup Centrifugation & Drying Extract->Cleanup Reconstitute Reconstitute in Injection Solvent Cleanup->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Inject onto HILIC Column LCMS->Inject Separate Gradient Elution Inject->Separate Detect MRM Detection Separate->Detect DataAnalysis Data Analysis Detect->DataAnalysis Calibrate Construct Calibration Curves DataAnalysis->Calibrate Quantify Quantify IPP and DMAPP Calibrate->Quantify

Figure 4: Experimental Workflow for LC-MS/MS Quantification. This diagram outlines the major stages of quantifying IPP and DMAPP in biological samples using liquid chromatography-tandem mass spectrometry.

Conclusion

Isopentenyl pyrophosphate and dimethylallyl pyrophosphate are the central building blocks of a vast and functionally diverse class of natural products. The enzymatic isomerization between these two molecules, catalyzed by IPP isomerase, represents a critical juncture in isoprenoid biosynthesis. A thorough understanding of the biochemical properties of IPP and DMAPP, the kinetics of their interconversion, and the pathways that produce them is essential for researchers in biochemistry, drug development, and metabolic engineering. The experimental protocols detailed in this guide provide a foundation for the accurate and reliable study of these fundamental metabolites.

References

Structural Elucidation of Dimethylallyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP), an essential isoprenoid precursor, is a cornerstone of biosynthesis, serving as a fundamental building block for a vast array of natural products.[1][2][3] Its pivotal role in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways underscores its significance in cellular metabolism across all domains of life.[2][3][4] This technical guide provides a comprehensive overview of the structural elucidation of DMAPP, detailing the spectroscopic and analytical methodologies employed to define its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and metabolic engineering.

Molecular Structure and Properties

Dimethylallyl pyrophosphate is a C5 isoprenoid with the chemical formula C₅H₁₂O₇P₂ and a molar mass of 246.092 g·mol⁻¹.[3] Its IUPAC name is 3-methyl-2-buten-1-yl trihydrogen diphosphate.[3] The molecule consists of a dimethylallyl group linked to a pyrophosphate moiety. This allylic structure confers high electrophilicity, facilitating its role in the condensation reactions that drive the elongation of isoprenoid chains.[2]

Structural Data

Spectroscopic Characterization

The structural confirmation of DMAP is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the phosphate environment of DMAPP.

The proton NMR spectrum of DMAPP exhibits characteristic signals corresponding to the vinyl proton, the methylene protons adjacent to the pyrophosphate group, and the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data for Dimethylallyl Pyrophosphate [5]

ProtonChemical Shift (δ) ppmMultiplicity
H-25.44t
H-14.45d
H-4 (CH₃)1.76s
H-5 (CH₃)1.72s

Note: Data acquired in D₂O at 600 MHz. Chemical shifts and coupling constants can vary slightly depending on the solvent and pH.

The ¹³C NMR spectrum provides information on the carbon skeleton of DMAPP.

Table 2: ¹³C NMR Spectroscopic Data for Dimethylallyl Pyrophosphate [5]

CarbonChemical Shift (δ) ppm
C-3122.49
C-165.39
C-427.54
C-519.91
C-2Not reported in the provided source

Note: Data acquired in D₂O at 600 MHz.

³¹P NMR spectroscopy is crucial for characterizing the pyrophosphate moiety. The spectrum typically shows two distinct phosphorus signals, confirming the diphosphate nature of the molecule. The chemical shifts are sensitive to the pH and the presence of metal ions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of DMAPP, further confirming its structure.

ESI-MS is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like DMAPP. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 245.

Table 3: High-Resolution Mass Spectrometry Data for Dimethylallyl Pyrophosphate

IonCalculated m/zObserved m/z
[M-H]⁻245.0140244.9985

MS/MS analysis of the [M-H]⁻ ion of DMAPP reveals characteristic fragmentation patterns, including the loss of phosphate and pyrophosphate groups.

Table 4: Major MS/MS Fragmentation Ions of Dimethylallyl Pyrophosphate ([M-H]⁻ at m/z 245) [5]

Fragment Ionm/z
[M-H-H₂O]⁻227
[M-H-PO₃]⁻165
[H₂P₂O₇]⁻177
[H₂PO₄]⁻97
[PO₃]⁻79

Experimental Protocols

Chemical Synthesis of Dimethylallyl Pyrophosphate

A general method for the preparation of pyrophosphate esters involves the reaction of an alcohol with a phosphorylating agent, followed by coupling with inorganic phosphate. The following is a plausible protocol adapted from literature methods for similar compounds.

Experimental Workflow for DMAPP Synthesis

G cluster_synthesis Synthesis cluster_coupling Coupling to Pyrophosphate A Dimethylallyl alcohol B Phosphorylating agent (e.g., POCl₃) in an aprotic solvent A->B 1. C Reaction at low temperature B->C 2. D Quenching with aqueous buffer C->D 3. E Formation of Dimethylallyl monophosphate D->E 4. F Dimethylallyl monophosphate G Activation (e.g., with a carbodiimide) F->G 5. H Reaction with inorganic phosphate G->H 6. I Formation of Dimethylallyl pyrophosphate H->I 7.

Caption: A generalized workflow for the chemical synthesis of DMAPP.

Protocol:

  • Phosphorylation: 3,3-Dimethylallyl alcohol is reacted with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an anhydrous aprotic solvent (e.g., trimethyl phosphate) at a reduced temperature (e.g., 0 °C).

  • Hydrolysis: The reaction mixture is carefully quenched by the addition of a cooled aqueous buffer (e.g., triethylammonium bicarbonate) to hydrolyze the intermediate dichlorophosphate.

  • Purification of Monophosphate: The resulting dimethylallyl monophosphate can be purified using ion-exchange chromatography.

  • Pyrophosphate Formation: The purified dimethylallyl monophosphate is then coupled with inorganic phosphate. This can be achieved by activating the monophosphate with a condensing agent like dicyclohexylcarbodiimide (DCC) or by using a more direct method involving reaction with a phosphitylating agent followed by oxidation and reaction with phosphate.

  • Final Purification: The final product, dimethylallyl pyrophosphate, is purified by ion-exchange chromatography, followed by conversion to a stable salt (e.g., triammonium salt) and lyophilization.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of DMAPP. Due to its polar nature, reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) is often employed.

HPLC Purification Workflow

G A Crude DMAPP sample B Injection onto HPLC column (e.g., C18 with ion-pairing agent) A->B C Gradient elution with a mobile phase (e.g., acetonitrile/aqueous buffer) B->C D UV detection (e.g., at 210 nm) C->D E Fraction collection of the DMAPP peak D->E F Lyophilization of pure fractions E->F

Caption: A typical workflow for the HPLC purification of DMAPP.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM triethylammonium bicarbonate, pH 7.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the detection and quantification of DMAPP in biological matrices.

LC-MS Analysis Workflow

G A Sample extraction (e.g., from cells or tissues) B Injection onto LC system (HILIC or ion-pair chromatography) A->B C Separation of analytes B->C D Ionization (ESI negative mode) C->D E Mass analysis (e.g., Q-TOF or triple quadrupole) D->E F Data acquisition and analysis E->F

Caption: Workflow for the LC-MS analysis of DMAPP.

Typical LC-MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: HILIC column or a reversed-phase C18 column with an ion-pairing reagent.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing an ion-pairing agent or a volatile salt like ammonium acetate.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MS/MS Transition: For quantitative analysis, selected reaction monitoring (SRM) is used, monitoring the transition from the precursor ion (m/z 245) to a specific product ion (e.g., m/z 79).

Biosynthetic Pathways of Dimethylallyl Phosphate

DMAPP is synthesized through two primary metabolic pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][2][3]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria.[6] It begins with acetyl-CoA and proceeds through mevalonate to produce isopentenyl pyrophosphate (IPP), which is then isomerized to DMAPP.[4][6]

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isopentenyl pyrophosphate isomerase

Caption: A simplified diagram of the Methylerythritol Phosphate (MEP) pathway.

Conclusion

The structural elucidation of this compound is well-established through a combination of powerful analytical techniques, primarily NMR spectroscopy and mass spectrometry. While a crystal structure of the isolated molecule remains to be reported, the available spectroscopic data provide unambiguous confirmation of its covalent structure. The detailed experimental protocols and an understanding of its biosynthetic origins, as outlined in this guide, provide a solid foundation for researchers working with this pivotal metabolite. Further research, particularly in obtaining a high-resolution crystal structure, would provide even deeper insights into the precise three-dimensional architecture of this fundamental building block of life.

References

A Comprehensive Technical Guide to the Chemical Properties of Dimethylallyl Pyrophosphate (DMAPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP), also known as dimethylallyl diphosphate (DMADP) or isoprenyl pyrophosphate, is a pivotal intermediate in the biosynthesis of a vast and diverse class of natural products known as isoprenoids or terpenoids.[1][2][3] As an isomer of isopentenyl pyrophosphate (IPP), DMAPP serves as the electrophilic "starter" unit for all isoprenoid chain elongation reactions.[2][3] It is a product of both the mevalonate (MVA) and the non-mevalonate (MEP/DOXP) pathways, making it a ubiquitous molecule across all domains of life.[2][3][4] Understanding the chemical properties of DMAPP is fundamental for research in biochemistry, natural product synthesis, and the development of therapeutic agents that target isoprenoid biosynthesis, a pathway essential for producing molecules like cholesterol, steroid hormones, and coenzyme Q.

Core Chemical and Physical Properties

DMAPP is the pyrophosphate ester of 3-methylbut-2-en-1-ol.[2] Its structure features a reactive allylic pyrophosphate group, which makes it an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of a resonance-stabilized allylic carbocation.[2][5] This high electrophilicity is central to its biological function.[2] The free acid form of DMAPP is prone to instability, and it is often handled as a more stable salt, such as the triammonium salt.[6][7]

General and Computed Properties

The following table summarizes the key identifiers and computed chemical properties of dimethylallyl pyrophosphate.

PropertyValueReference(s)
IUPAC Name ({hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}oxy)phosphonic acid[8]
Alternate IUPAC Name 3-methylbut-2-enyl phosphono hydrogen phosphate[9]
Common Names Dimethylallyl diphosphate (DMADP), Isoprenyl pyrophosphate[1][3]
CAS Number 358-72-5[3][8]
Chemical Formula C₅H₁₂O₇P₂[2][3]
Molecular Weight 246.09 g/mol [3][9]
Monoisotopic Weight 246.00582671 Da[8][9]
Physiological Charge -2[8][10]
pKa (Strongest Acidic) 1.77[8][10]
Hydrogen Acceptor Count 5[8][10]
Hydrogen Donor Count 3[8][10]
Rotatable Bond Count 5[8][10]
Polar Surface Area 113.29 Ų[8][10]
Polarizability 19.19 ų[8][10]
Experimental Physical Properties

This table presents experimentally determined physical properties for DMAPP and its common salt form.

PropertyValueCondition/FormReference(s)
Physical State Solid[9]
Melting Point 234 - 238 °C[9]
Solubility (Triammonium Salt) ~25 mg/mL in water; ~2 mg/mL in methanolCrystalline solid[7]
Stability (Triammonium Salt) ≥ 4 yearsStored at -20°C[7]
Collision Cross Section 143.1 Ų[M-H]⁻ ion[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of DMAPP and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data were recorded in water at a frequency of 600 MHz and a pH of 7.0.

Spectrum TypeChemical Shift (ppm) : Correlated Shift (ppm)AssignmentReference(s)
¹H NMR 5.44Vinylic H[9]
4.45CH₂-O[9]
1.76(CH₃)₂C= (trans to CH₂OPP)[9]
1.72(CH₃)₂C= (cis to CH₂OPP)[9]
¹H-¹³C HSQC 5.44 : 122.49CH =C[9]
4.45 : 65.39C H₂-O[9]
1.76 : 27.54(C H₃)₂C=[9]
1.72 : 19.91(C H₃)₂C=[9]
Mass Spectrometry (MS)

Tandem mass spectrometry (MS-MS) data provides fragmentation patterns for structural confirmation.

Precursor Ion (m/z)Precursor TypeMajor Fragment Ions (m/z)Reference(s)
244.9985[M-H]⁻226.9, 158.9, 78.9[9]

Biological Role and Signaling Pathways

DMAPP is a central metabolite in the biosynthesis of all isoprenoid compounds.[2] These pathways are highly conserved and essential for life.

Mevalonate (MVA) and MEP/DOXP Pathways

DMAPP and its isomer IPP are synthesized via two primary pathways:

  • The Mevalonate (MVA) Pathway: Predominant in eukaryotes (including humans), archaea, and some bacteria.[2] It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.[3][11] IPP is synthesized first and then isomerized to DMAPP.[2]

  • The Methylerythritol Phosphate (MEP) or DOXP Pathway: Found in most bacteria, plants (in plastids), and apicomplexan parasites.[2] This pathway starts from pyruvate and glyceraldehyde-3-phosphate.[2] In this pathway, both IPP and DMAPP can be produced directly from the intermediate HMBPP.[3]

The enzyme Isopentenyl Pyrophosphate Isomerase (IDI) catalyzes the reversible isomerization between IPP and DMAPP, maintaining a cellular pool of both isomers necessary for isoprenoid synthesis.[3]

Isomerization between IPP and DMAPP.
Isoprenoid Biosynthesis

DMAPP serves as the initial, electrophilic substrate that undergoes a head-to-tail condensation with the nucleophilic IPP. This reaction, catalyzed by a class of enzymes called prenyltransferases (e.g., farnesyl pyrophosphate synthase), forms geranyl pyrophosphate (GPP, C10).[10] Subsequent additions of IPP units extend the carbon chain to create farnesyl pyrophosphate (FPP, C15), geranylgeranyl pyrophosphate (GGPP, C20), and longer polyprenyl chains, which are precursors to thousands of different molecules including sterols, carotenoids, and quinones.[2][11]

Isoprenoid Biosynthesis Initiation DMAPP DMAPP (C5) GPP Geranyl Pyrophosphate (GPP, C10) DMAPP->GPP IPP1 IPP (C5) IPP1->GPP + FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP IPP2 IPP (C5) IPP2->FPP + GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP IPP3 IPP (C5) IPP3->GGPP + Downstream Sterols, Carotenoids, Ubiquinones, etc. GGPP->Downstream

Sequential condensation of IPP with DMAPP.

Experimental Protocols & Methodologies

A variety of experimental methods are employed to study DMAPP and its role in biological systems.

Enzyme Assays
  • Prenyltransferase Activity Assay: The activity of enzymes like farnesyl pyrophosphate synthase is often measured by monitoring the condensation of radiolabeled IPP with DMAPP. The reaction products (GPP, FPP) can be separated from substrates by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting. Rapid quench and isotope partitioning experiments have been used to determine individual kinetic constants.[7]

  • Isoprene and Monoterpene Synthase Assays: The formation of volatile products like isoprene or methylbutenol from DMAPP can be assayed using gas chromatography-mass spectrometry (GC-MS).[12][13] A typical protocol involves incubating the enzyme extract or purified enzyme with DMAPP in a sealed vial containing a suitable buffer, divalent cations (e.g., Mg²⁺ or Mn²⁺), and other cofactors (e.g., K⁺) at an optimal pH (typically 7.0-8.0).[12][13] The headspace is then sampled and injected into the GC-MS to identify and quantify the volatile product.

Synthesis and Purification
  • Chemical Synthesis: Methods for the chemical synthesis of DMAPP and other prenyl pyrophosphates have been described, often involving the phosphorylation of the corresponding alcohol (3,3-dimethylallyl alcohol).[14]

  • Purification: Purification of enzymes that utilize DMAPP, such as prenyltransferases, typically involves standard protein purification techniques. A protocol for purifying geranyltransferase from pig liver homogenates included steps like ammonium sulfate precipitation followed by various column chromatography methods (e.g., ion exchange, size exclusion).[14]

Stable Isotope Labeling Studies

To trace the metabolic fate of DMAPP in vivo, stable isotope-labeled precursors are used.

  • Methodology: Cell cultures or organisms are fed precursors of the MEP or MVA pathway that are enriched with ¹³C or ²H (e.g., [2-¹³C,3-²H]-deoxyxylulose).[15][16][17] Downstream isoprenoids of interest, such as phytol or lutein, are then isolated, purified (e.g., via HPLC), and analyzed by NMR spectroscopy and mass spectrometry.[15][16][17]

  • Cell-Permeant Analogs: To directly study DMAPP incorporation, cell-permeant analogs have been developed. One such strategy involves masking the pyrophosphate with self-immolating esters.[18][19] These esters are cleaved by endogenous cellular esterases, releasing the labeled DMAPP inside the cell.[18][19] This allows for direct tracking of DMAPP incorporation into metabolites like menaquinone-7 in bacteria.[19]

Chemical Structure

The chemical structure of dimethylallyl pyrophosphate is fundamental to its function.

DMAPP_Structure C1 H3C C2 C C1->C2 C4 H3C C2->C4 C2->inv1 C3 C C5 H C3->C5 C6 CH2 C3->C6 C3->inv1 = O1 O C6->O1 P1 P O1->P1 O2 O P1->O2 O3 O P1->O3 = OH1 OH P1->OH1 P2 P O2->P2 O4 O P2->O4 O5 O P2->O5 = OH2 OH P2->OH2

References

The Central Role of Dimethylallyl Pyrophosphate (DMAPP) in Primary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylallyl pyrophosphate (DMAPP), an isoprenoid precursor, is a cornerstone of primary metabolism across all domains of life.[1] It, along with its isomer isopentenyl pyrophosphate (IPP), serves as the fundamental five-carbon building block for the biosynthesis of over 30,000 diverse biomolecules known as isoprenoids (or terpenoids).[2][3] These molecules are integral to a vast array of cellular functions, from maintaining membrane integrity (e.g., cholesterol) and participating in electron transport chains (e.g., ubiquinone) to forming hormones and photosynthetic pigments.[2][4][5] This guide provides an in-depth examination of DMAPP's synthesis, its function as a universal precursor, and the experimental methodologies used to study its role, tailored for researchers, scientists, and professionals in drug development.

I. Biosynthesis of DMAPP: Two Major Pathways

Nature has evolved two distinct and independent pathways for the synthesis of DMAPP and IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[2][4][6]

1. The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes (including humans), archaea, and the cytosol of plants.[2][3][5][7] It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which is then isomerized to DMAPP.[7][8]

  • Initiation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA to produce 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA).[9]

  • Rate-Limiting Step: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This step is the primary regulatory point of the pathway and is the target of statin drugs.[2][9]

  • Conversion to IPP: Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield IPP.[7][9]

  • Isomerization to DMAPP: Finally, the enzyme isopentenyl pyrophosphate isomerase (IDI) catalyzes the reversible conversion of IPP to its more reactive isomer, DMAPP.[1][10] This isomerization is an essential step for initiating the synthesis of larger isoprenoid molecules.[11]

2. The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria, green algae, and the plastids of plants.[2][4][12] It is a vital pathway absent in humans, making its enzymes attractive targets for the development of novel antibiotics and herbicides.[6][13]

  • Initiation: The pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[12]

  • Formation of MEP: DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate of this pathway.[14]

  • Final Steps: Through a series of subsequent enzymatic reactions, MEP is converted to 4-hydroxy-3-methylbutenyl 1-diphosphate (HMBPP). The final enzyme in the pathway, IspH, catalyzes the reductive dehydration of HMBPP to produce a mixture of both IPP and DMAPP, typically at a ratio of approximately 5:1.[9][15]

The co-existence of both pathways in plants, segregated between the cytosol (MVA) and plastids (MEP), allows for metabolic exchange, or "crosstalk," of intermediates, including DMAPP, between compartments.[1][16]

DMAPP_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_common Common Pool AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA AACT, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) IPP_MVA IPP Mevalonate->IPP_MVA MVK, PMK, MPD IPP_Pool IPP IPP_MVA->IPP_Pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR HMBPP HMBPP MEP->HMBPP IspD, IspE, IspF, IspG IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP IspH IPP_DMAPP_MEP->IPP_Pool DMAPP_Pool DMAPP IPP_DMAPP_MEP->DMAPP_Pool IPP_Pool->DMAPP_Pool IDI (Isomerase) Isoprenoids Isoprenoids (Primary Metabolites) IPP_Pool->Isoprenoids Prenyltransferases DMAPP_Pool->Isoprenoids Prenyltransferases Isoprenoid_Elongation DMAPP DMAPP (C5) IPP1 IPP (C5) GPP Geranyl PP (GPP, C10) IPP1->GPP GPPS IPP2 IPP (C5) FPP Farnesyl PP (FPP, C15) IPP2->FPP FPPS IPP3 IPP (C5) GGPP Geranylgeranyl PP (GGPP, C20) IPP3->GGPP GGPPS Monoterpenes Monoterpenes GPP->Monoterpenes Sesquiterpenes Sesquiterpenes & Sterols FPP->Sesquiterpenes Diterpenes Diterpenes & Carotenoids GGPP->Diterpenes Experimental_Workflow cluster_protocol1 Protocol 1: DMAPP Pool Quantification cluster_protocol2 Protocol 2: IPP Isomerase Activity Assay P1_Start 1. Flash-Freeze Leaf Tissue P1_Extract 2. Homogenize & Extract Metabolites P1_Start->P1_Extract P1_Hydrolyze 3. Enzymatic/Acid Hydrolysis to Isoprene P1_Extract->P1_Hydrolyze P1_Analyze 4. Headspace Analysis (GC-MS or PTR-MS) P1_Hydrolyze->P1_Analyze P1_End 5. Calculate DMAPP Concentration P1_Analyze->P1_End P2_Start 1. Prepare Reaction Mix (Enzyme, [14C]IPP, Cofactors) P2_Couple 2. Add Coupled Enzyme (e.g., FPPS) P2_Start->P2_Couple P2_React 3. Incubate & Take Time-Point Aliquots P2_Couple->P2_React P2_Quench 4. Quench & Hydrolyze with Acid P2_React->P2_Quench P2_Extract 5. Extract Radiolabeled Product (e.g., Farnesol) P2_Quench->P2_Extract P2_End 6. Quantify via Scintillation Counting P2_Extract->P2_End

References

The Bifurcated Path of Isoprenoid Precursors: An In-depth Guide to the Evolution and Analysis of the MVA and MEP Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, the largest and most diverse class of natural products, are fundamental to life, playing critical roles in functions ranging from membrane integrity to cellular signaling. The universal building blocks of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct and evolutionarily ancient pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. This technical guide provides a comprehensive overview of the evolution of these two pathways, their distribution across the domains of life, and the key enzymatic players involved. We present detailed experimental protocols for the study of these pathways and compile available quantitative data on enzyme kinetics to facilitate comparative analysis and metabolic engineering efforts. Furthermore, we provide visual representations of the pathways and experimental workflows to aid in the understanding of these complex biochemical routes.

Introduction: Two Roads to Isoprene

The biosynthesis of isoprenoids is a fundamental metabolic process. For decades, the MVA pathway, first elucidated in yeast and animals, was considered the universal route for the production of IPP and DMAPP.[1] However, the discovery of a second, independent pathway in bacteria and plants in the 1990s, the MEP pathway, revolutionized our understanding of isoprenoid biosynthesis.[2]

The evolutionary history of these pathways is complex and suggests a deep divergence. The MVA pathway is considered characteristic of eukaryotes and archaea, while the MEP pathway is predominantly found in bacteria.[3][4] This dichotomy has significant implications for drug development, as the enzymes of the MEP pathway, being absent in humans, represent promising targets for novel antimicrobial agents.[5] Plants are unique in that they harbor both pathways, with the MVA pathway operating in the cytosol and the MEP pathway localized in the plastids, allowing for distinct regulation and metabolic channeling of isoprenoid precursors.[6][7]

Phylogenomic analyses suggest that the MVA pathway is likely an ancestral metabolic route present in the last universal common ancestor (LUCA), with evidence of horizontal gene transfer contributing to its presence in some bacterial species.[3][8] The MEP pathway, on the other hand, is considered to be of eubacterial origin.[9]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by a series of enzymatic reactions, including a key regulatory step catalyzed by HMG-CoA reductase (HMGR), to ultimately produce IPP.

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMVK IPP IPP Mevalonate_PP->IPP MVD

Figure 1. The Mevalonate (MVA) Pathway.
Key Enzymes of the MVA Pathway

The MVA pathway is catalyzed by a series of well-characterized enzymes. The table below summarizes the key enzymes and their functions.

EnzymeAbbreviationFunction
Acetyl-CoA acetyltransferaseAACTCondenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
HMG-CoA synthaseHMGSCondenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.
HMG-CoA reductaseHMGRReduces HMG-CoA to mevalonate; the primary rate-limiting and regulatory step.[3]
Mevalonate kinaseMVKPhosphorylates mevalonate to form mevalonate-5-phosphate.
Phosphomevalonate kinasePMVKPhosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate.
Diphosphomevalonate decarboxylaseMVDDecarboxylates and dehydrates mevalonate-5-pyrophosphate to produce IPP.
Quantitative Data: Enzyme Kinetics of the MVA Pathway

Understanding the kinetic parameters of the MVA pathway enzymes is crucial for metabolic engineering and drug development. The following table presents available kinetic data for key enzymes in the pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
HMG-CoA Reductase (HMGR)Homo sapiensHMG-CoA~4-
Mevalonate Kinase (MVK)Homo sapiensATP7437 units/mg*
DL-Mevalonate24

*Note: Vmax needs to be converted to kcat using the molecular weight of the enzyme.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of subsequent reactions leads to the formation of both IPP and DMAPP.

MEP_Pathway Pyruvate_G3P Pyruvate + Glyceraldehyde 3-P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH

Figure 2. The Methylerythritol Phosphate (MEP) Pathway.
Key Enzymes of the MEP Pathway

The enzymes of the MEP pathway are distinct from those of the MVA pathway and are encoded by the dxs, dxr, and isp gene families.

EnzymeAbbreviationFunction
1-deoxy-D-xylulose-5-phosphate synthaseDXSCatalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP.
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRReduces and isomerizes DXP to MEP.
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseIspDConverts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseIspEPhosphorylates CDP-ME to CDP-MEP.
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspFCyclizes CDP-MEP to MEcPP.
(E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate synthaseIspGConverts MEcPP to HMBPP.
(E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate reductaseIspHReduces HMBPP to form a mixture of IPP and DMAPP.
Quantitative Data: Enzyme Kinetics of the MEP Pathway

The kinetic parameters of MEP pathway enzymes are of significant interest for the development of novel antibiotics and herbicides.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)
DXP Synthase (DXS)Escherichia coliD-Glyceraldehyde 3-phosphate21.6 ± 3.858.9 ± 3.2
Pyruvate66.6 ± 5.0

Experimental Protocols

The study of isoprenoid precursor pathways employs a variety of experimental techniques. Below are detailed methodologies for key experiments.

Quantitative Metabolomics and Isotopologue Profiling of Isoprenoid Precursors

This protocol is adapted from a method developed for yeast and can be modified for other organisms.[3][9]

Objective: To accurately quantify the intracellular concentrations of MVA and MEP pathway intermediates and to trace the incorporation of stable isotopes.

Materials:

  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system

  • Internal standards for each metabolite

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

  • 13C-labeled glucose or other labeled precursors

Procedure:

  • Cell Culture and Labeling: Grow cell cultures to the desired density. For labeling experiments, switch to a medium containing a 13C-labeled substrate.

  • Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution.

  • Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the pellet in a cold extraction solution containing internal standards.

  • Sample Preparation: Incubate the cell suspension on ice, followed by centrifugation to remove cell debris. Collect the supernatant containing the metabolites.

  • LC-HRMS Analysis: Analyze the metabolite extract using an LC-HRMS system. Develop a chromatographic method to separate the pathway intermediates.

  • Data Analysis: Process the raw data to identify and quantify the metabolites based on their mass-to-charge ratio and retention time. For labeling experiments, determine the mass isotopologue distribution for each metabolite.

Metabolomics_Workflow Culture Cell Culture (with 13C-labeling) Quench Quenching (-40°C) Culture->Quench Extract Metabolite Extraction (with internal standards) Quench->Extract Analyze LC-HRMS Analysis Extract->Analyze Process Data Processing and Quantification Analyze->Process

Figure 3. Workflow for Quantitative Metabolomics.
In Vitro Enzyme Assays

This protocol provides a general framework for assaying the activity of MVA and MEP pathway enzymes.[8]

Objective: To determine the kinetic parameters (Km and kcat) of a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrates and cofactors for the specific enzyme

  • Coupling enzymes and substrates (if a coupled assay is used)

  • Spectrophotometer or other detection instrument

  • Buffer solution at optimal pH and temperature

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, cofactors, and the substrate at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of the purified enzyme.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. For coupled assays, the product of the primary reaction is the substrate for a second, easily detectable reaction.

  • Initial Velocity Calculation: Determine the initial reaction velocity (v0) from the linear portion of the reaction progress curve.

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Conclusion and Future Perspectives

The MVA and MEP pathways represent two elegant and ancient solutions to the synthesis of the universal isoprenoid precursors. While significant progress has been made in understanding their evolution, regulation, and biochemistry, many questions remain. The continued application of advanced analytical techniques, such as quantitative metabolomics and isotopologue profiling, will be crucial for dissecting the intricate regulatory networks that govern flux through these pathways. Furthermore, a deeper understanding of the structure and mechanism of the enzymes involved will pave the way for the development of more effective enzyme inhibitors for therapeutic applications and for the rational design of engineered metabolic pathways for the sustainable production of valuable isoprenoid compounds. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of isoprenoid biosynthesis and harnessing its potential for scientific and industrial advancement.

References

Methodological & Application

Application Note: Quantification of Dimethylallyl Pyrophosphate (DMAPP) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylallyl pyrophosphate (DMAPP) is a key intermediate in the biosynthesis of isoprenoids, a large and diverse class of natural products.[1][2][3] Isoprenoids play crucial roles in various biological processes and have significant applications as pharmaceuticals, biofuels, and high-value chemicals.[1][4] The quantification of DMAPP is essential for understanding and engineering metabolic pathways such as the mevalonate (MVA) and deoxy-D-xylulose-5-phosphate (DXP) pathways.[1][4] However, the analysis of DMAPP by Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging due to its high polarity, low cellular concentration, and the presence of its structural isomer, isopentenyl pyrophosphate (IPP).[1][5] This application note provides a detailed protocol for the sensitive and accurate quantification of DMAPP in biological matrices using LC-MS/MS.

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention and separation of the highly polar DMAPP, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific quantification of DMAPP, even in complex biological samples. For absolute quantification, stable-isotope labeled analogues can be employed as internal standards.[6]

Experimental Protocols

1. Sample Preparation (from E. coli cells)

This protocol is adapted for the extraction of DMAPP from bacterial cells.

  • Cell Quenching and Harvesting:

    • Rapidly quench metabolic activity by adding a cold solution (e.g., 60% methanol at -40°C) to the cell culture.

    • Harvest the cells by centrifugation at a low temperature (e.g., 4°C).

    • Remove the supernatant and store the cell pellet at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 50:50 methanol:water, v/v).[4]

    • Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold to prevent degradation.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites. For protein-rich samples, a protein precipitation step using a solvent like methanol or acetonitrile can be performed.[7]

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates before LC-MS analysis.

    • Samples can be lyophilized and reconstituted in a suitable solvent (e.g., 60% acetonitrile, 30% water, 10% methanol) for analysis.[4]

2. LC-MS/MS Analysis

The following are recommended starting conditions that may require optimization for specific instrumentation.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC Column SeQuant ZIC-pHILIC (150 mm x 4.6 mm, 5 µm) or similar HILIC column[4]
Mobile Phase A 10 mM Ammonium Bicarbonate and 0.5% Triethylamine (TEA) in Water[9]
Mobile Phase B 0.1% TEA in 80% Acetonitrile[9]
Gradient Elution A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute polar compounds.
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C
Injection Volume 5-10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)[9]
Precursor Ion (m/z) 245.0 (for [M-H]⁻ of DMAPP)
Product Ions (m/z) 79.0 (PO3⁻), 159.0 ([M-H-HPO3]⁻)
Collision Energy To be optimized for the specific instrument.
Drying Gas Temp. 230°C[10]
Nebulizing Pressure 60 psi[10]

Note: The chromatographic separation of DMAPP and its isomer IPP is challenging, and they may co-elute.[6][9] Specific methods, sometimes involving chemical derivatization, have been developed to separate these isomers.[5]

3. Calibration and Quantification

  • Prepare a series of calibration standards of DMAPP in a solvent that mimics the final sample extract composition.

  • The concentration range should encompass the expected concentrations in the biological samples.

  • Generate a calibration curve by plotting the peak area of DMAPP against its concentration.

  • Quantify DMAPP in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 2: Summary of Quantitative Performance

The following table summarizes typical performance characteristics for the quantification of DMAPP and related pyrophosphates by LC-MS/MS, as reported in the literature.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.1 µg/mL[9]
Linearity (r²) > 0.993[9]
Precision (% CV) 1.9 - 12.3%[9]
Accuracy (% Bias) 89.6 - 111.8%[9]
Recovery 51.4 - 106.6%[9]

Visualizations

Mevalonate_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Isoprenoids Isoprenoid Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (e.g., GPP, FPP) DMAPP->Isoprenoids

Caption: A simplified diagram of the Mevalonate pathway leading to the synthesis of DMAPP.

LCMS_Workflow start Sample Collection (e.g., E. coli culture) quenching Metabolic Quenching (Cold Methanol) start->quenching harvesting Cell Harvesting (Centrifugation) quenching->harvesting extraction Metabolite Extraction (Methanol/Water & Lysis) harvesting->extraction clarification Sample Clarification (Centrifugation & Filtration) extraction->clarification lcms LC-MS/MS Analysis (HILIC-MRM) clarification->lcms data Data Processing (Peak Integration & Quantification) lcms->data

Caption: Experimental workflow for the quantification of DMAPP using LC-MS/MS.

References

Application Notes and Protocols for the Use of Dimethylallyl Pyrophosphate (DMAPP) in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP) is a key C5 isoprenoid precursor that, along with its isomer isopentenyl pyrophosphate (IPP), serves as a fundamental building block for the biosynthesis of a vast array of natural products known as isoprenoids or terpenoids.[1][2] These compounds are involved in vital biological processes across all domains of life and include molecules such as cholesterol, steroid hormones, carotenoids, and natural rubber.[3][4] Given its central role, enzymes that utilize DMAPP are critical targets for drug development and are extensively used in biotechnological applications for the synthesis of high-value chemicals.

These application notes provide a comprehensive overview of the use of DMAPP in enzymatic assays, focusing on key enzyme classes, detailed experimental protocols, and relevant quantitative data. This document is intended to be a valuable resource for researchers in academia and industry engaged in drug discovery, metabolic engineering, and synthetic biology.

Key Signaling Pathways Involving DMAPP

DMAPP is a crucial intermediate in two primary natural biosynthetic pathways for isoprenoids: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Additionally, an engineered pathway, the Isopentenol Utilization Pathway (IUP), has been developed to directly produce DMAPP and IPP.[5][6]

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria, while the MEP pathway is found in most bacteria, green algae, and plant chloroplasts.[1][3] Both pathways converge on the production of IPP and DMAPP.[7] Isopentenyl pyrophosphate isomerase (IDI) catalyzes the interconversion between IPP and DMAPP, ensuring a balanced supply of these essential precursors for downstream enzymes like prenyltransferases.[8][9]

MVA_MEP_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_mva IPP Mevalonate->IPP_mva IDI Isopentenyl Pyrophosphate Isomerase (IDI) IPP_mva->IDI Pyruvate + GAP Pyruvate + Glyceraldehyde-3-Phosphate DXP DXP Pyruvate + GAP->DXP MEP MEP DXP->MEP HMBPP HMBPP MEP->HMBPP IPP_mep IPP HMBPP->IPP_mep DMAPP_mep DMAPP HMBPP->DMAPP_mep IPP_mep->IDI Prenyltransferases Prenyltransferases (e.g., FPPS, GGPPS) IPP_mep->Prenyltransferases DMAPP_mep->Prenyltransferases IDI->DMAPP_mep Isoprenoids Isoprenoids (Terpenes, Sterols, etc.) Prenyltransferases->Isoprenoids

Isoprenoid Biosynthesis Pathways.
The Isopentenol Utilization Pathway (IUP)

The Isopentenol Utilization Pathway is a synthetic two-step enzymatic cascade designed to bypass the complex native MVA and MEP pathways.[5] It directly converts externally supplied isopentenols (prenol and isoprenol) into DMAPP and IPP, respectively. This pathway is particularly useful in metabolic engineering for enhancing the production of specific isoprenoids.[6][10]

IUP_Pathway Prenol Prenol (3-Methyl-2-buten-1-ol) Promiscuous_Kinase Promiscuous Kinase Prenol->Promiscuous_Kinase Isoprenol Isoprenol (3-Methyl-3-buten-1-ol) Isoprenol->Promiscuous_Kinase DMAP Dimethylallyl Phosphate (DMAP) Promiscuous_Kinase->DMAP IP Isopentenyl Phosphate (IP) Promiscuous_Kinase->IP IPK Isopentenyl Phosphate Kinase (IPK) DMAPP DMAPP IPK->DMAPP IPP IPP IPK->IPP DMAP->IPK IP->IPK Prenyltransferases Prenyltransferases DMAPP->Prenyltransferases IPP->Prenyltransferases Isoprenoids Isoprenoids Prenyltransferases->Isoprenoids

Isopentenol Utilization Pathway (IUP).

Quantitative Data from Enzymatic Assays

The following tables summarize key kinetic parameters for various enzymes that utilize DMAPP or are involved in its synthesis.

Table 1: Kinetic Parameters of Isopentenyl Phosphate Kinases (IPKs)

Enzyme Source Substrate Km (µM) kcat (s-1) kcat/Km (s-1M-1) Reference
Methanolobus tindarius (MtIPK) DMAP 65 0.059 (µmol/min/mg) 402.9 [11]
Methanothermobacter thermautotrophicus (MthIPK) DMAP 116 0.024 (µmol/min/mg) 100.9 [11]

| Thermoplasma acidophilum | Isopentenyl Phosphate | 28 ± 4 | 44 ± 1 | 1.6 x 106 |[12] |

Table 2: Kinetic Parameters of Other DMAPP-Related Enzymes

Enzyme Enzyme Source Substrate(s) Km (µM) kcat (s-1) IC50 (µM) Reference
Saccharomyces cerevisiae Choline Kinase (ScCK) S. cerevisiae Prenol 1,113 1.1 - [6]
Saccharomyces cerevisiae Choline Kinase (ScCK) S. cerevisiae Isoprenol 4,539 14.7 - [6]
Farnesyl Diphosphate Synthase (AtFPPS1) Arabidopsis thaliana DMAPP - - 94 ± 2 (inhibitor: DMAP) [13]

| Methylbutenol Synthase | Pinus sabiniana | DMAPP | ~4,800 | - | - |[10] |

Experimental Protocols

Protocol 1: Isopentenyl Pyrophosphate Isomerase (IDI) Activity Assay (Acid Lability Method)

This protocol is adapted from the acid-lability assay used to measure the conversion of IPP to the acid-labile DMAPP.[8][14]

Workflow Diagram

IDI_Assay_Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, MgCl2, DTT, BSA, [14C]IPP) Equilibrate Equilibrate at 37°C Prepare_Reaction->Equilibrate Add_Enzyme Initiate with IDI Enzyme Equilibrate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench with HCl/Methanol Incubate->Quench Hydrolyze Hydrolyze DMAPP (37°C for 10 min) Quench->Hydrolyze Quantify Quantify [14C]DMAPP-derived products (Scintillation Counting) Hydrolyze->Quantify

Workflow for IDI Activity Assay.

Materials:

  • 50 mM HEPES buffer, pH 7.0

  • 10 mM MgCl₂

  • 200 mM KCl

  • 0.5 mM Dithiothreitol (DTT)

  • 1 mg/mL Bovine Serum Albumin (BSA)

  • 400 µM [1-¹⁴C]IPP (specific activity, e.g., 10 µCi/µmol)

  • Purified Isopentenyl Pyrophosphate Isomerase (IDI) enzyme

  • Quenching solution: 25% HCl in methanol (1:4 v/v)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, and 1 mg/mL BSA.

  • Add 400 µM [1-¹⁴C]IPP to the reaction mixture.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of a solution containing the purified IDI enzyme. The final reaction volume is typically 200 µL.

  • Incubate the reaction at 37°C for a specific time course (e.g., 2, 5, 10, 15, 30 minutes).

  • Terminate the reaction by adding 200 µL of the quenching solution (25% HCl in methanol).

  • Incubate the quenched reaction at 37°C for an additional 10 minutes to ensure complete acid-catalyzed hydrolysis of the allylic pyrophosphate (DMAPP) to isoprene and related alcohols. IPP is stable under these conditions.

  • Add scintillation cocktail to the quenched reaction and quantify the radioactivity using a scintillation counter. The amount of volatile [¹⁴C]-labeled products corresponds to the amount of [¹⁴C]DMAPP formed.

Protocol 2: One-Pot Enzymatic Synthesis and Assay of DMAPP via the Isopentenol Utilization Pathway (IUP)

This protocol describes a coupled assay for the synthesis of DMAPP from dimethylallyl alcohol (DMA) using a promiscuous kinase and an isopentenyl phosphate kinase, followed by a prenyltransferase reaction to quantify DMAPP production.[15][16]

Materials:

  • 50 mM Tris-HCl buffer, pH 7.0

  • Dimethylallyl alcohol (DMA)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Purified promiscuous kinase (e.g., SfPK)

  • Purified isopentenyl phosphate kinase (e.g., MtIPK)

  • Purified prenyltransferase (e.g., 7-DMATS)

  • L-tryptophan

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a total volume of 100 µL, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.0), 2 mM DMA, 4 mM ATP, 2 mM MgCl₂, and the two kinase enzymes (e.g., 40 µg total protein with an optimized ratio of SfPK to MtIPK).

  • Incubate the mixture for 1 hour at 35°C to produce DMAPP.

  • Terminate the kinase reactions by boiling for 3 minutes.

  • To quantify the DMAPP produced, add 60 µg of 7-DMATS and 5 mM L-tryptophan to the reaction mixture.

  • Incubate at 45°C for 1 hour to allow the prenylation of L-tryptophan to 7-dimethylallyl tryptophan.

  • Stop the prenyltransferase reaction by adding 200 µL of methanol.

  • Centrifuge the sample to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of 7-dimethylallyl tryptophan, which is directly proportional to the concentration of DMAPP synthesized in the first stage.

Protocol 3: Farnesyl Diphosphate Synthase (FPPS) Activity Assay

This protocol is a modified method for determining the activity of FPP synthase, a key prenyltransferase.[17]

Materials:

  • 20 mM Tris-HCl buffer, pH 7.7

  • 3 mM MgCl₂

  • 10 µg/mL phosphatidylcholine

  • 40 µM Isopentenyl pyrophosphate (IPP)

  • 20 µM Dimethylallyl pyrophosphate (DMAPP)

  • Purified FPP synthase enzyme

  • 0.2 M lysine hydrochloride buffer, pH 10.5

  • Appropriate system for product analysis (e.g., HPLC or GC-MS after phosphatase treatment)

Procedure:

  • Prepare a standard reaction mixture in a 500 µL final volume containing 20 mM Tris-HCl buffer (pH 7.7), 3 mM MgCl₂, 10 µg/mL phosphatidylcholine, 40 µM IPP, and 20 µM DMAPP.

  • Initiate the reaction by adding 9.2 µg of purified FPP synthase.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the enzymatic reaction by adding 10% (v/v) of 0.2 M lysine hydrochloride buffer (pH 10.5).

  • Analyze the formation of farnesyl pyrophosphate (FPP). This may require dephosphorylation of the product to the corresponding alcohol (farnesol) for analysis by methods such as GC-MS.

Conclusion

DMAPP is an indispensable substrate in a multitude of enzymatic reactions that are fundamental to life and have significant industrial relevance. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust enzymatic assays involving DMAPP. A thorough understanding of the underlying pathways and the availability of detailed experimental procedures are crucial for advancing our knowledge of isoprenoid biosynthesis and for the development of novel therapeutics and biotechnological processes.

References

Application Notes and Protocols for Isotopically Labeled Dimethylallyl Pyrophosphate (DMAPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of isotopically labeled Dimethylallyl Pyrophosphate (DMAPP) in metabolic pathway analysis, enzyme mechanism elucidation, and as a tool in drug development. Detailed protocols for key experiments are provided to facilitate the practical application of these advanced research techniques.

Application Note 1: Tracing Isoprenoid Biosynthesis Pathways

Isotopically labeled DMAPP is a powerful tool for elucidating the intricate steps of isoprenoid biosynthesis, which follows two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[1][2] By introducing DMAPP labeled with stable isotopes such as ¹³C or deuterium (²H), researchers can track the incorporation of the label into downstream isoprenoids, thereby mapping the flow of metabolites and identifying pathway intermediates.[3][4]

A key application is in organisms that utilize both the MVA and MEP pathways, where labeled DMAPP can help dissect the crosstalk and relative contributions of each pathway to the biosynthesis of specific terpenes and terpenoids.[1] For instance, a cell-permeant, stable isotope-labeled analog of DMAPP has been successfully used to track its incorporation into menaquinone-7 (MK-7) in Bacillus subtilis.[5][6] This approach allows for the direct forward isotopic labeling of downstream products, providing valuable insights into compartmentalized metabolism.[5][6]

Key Applications:
  • Mapping and quantifying metabolic flux through the MVA and MEP pathways.[1][4]

  • Identifying novel or alternative isoprenoid biosynthesis pathways.

  • Studying the compartmentalization of isoprenoid metabolism within the cell.[5][6]

  • Investigating the regulation of isoprenoid precursor pools.[3]

Application Note 2: Elucidating Enzyme Mechanisms

The stereochemical course and kinetic parameters of enzymes involved in isoprenoid metabolism can be investigated in detail using isotopically labeled DMAPP. Prenyltransferases, which catalyze the sequential condensation of isopentenyl pyrophosphate (IPP) with DMAPP, are a prime example.[7] The use of stereoselectively deuterated DMAPP allows for the determination of the stereochemistry of the enzymatic reaction, as many of these enzymes are highly stereoselective.[7][8]

Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between a substrate containing a light isotope (e.g., ¹H) and a heavy isotope (e.g., ²H), can reveal the rate-limiting steps of an enzymatic reaction.[9][10][11] A significant KIE suggests that the bond to the labeled atom is broken or formed in the rate-determining step.[12] This information is crucial for understanding the catalytic mechanism of an enzyme.[13]

Key Applications:
  • Determining the stereospecificity of prenyltransferases and other isoprenoid-metabolizing enzymes.[7]

  • Identifying the rate-limiting steps in enzymatic catalysis through KIE studies.[9][10]

  • Probing the structure of enzyme transition states.[12]

  • Screening for and characterizing enzyme inhibitors.[14]

Application Note 3: Drug Discovery and Development

Isotopically labeled compounds are indispensable in modern drug discovery and development.[15][16] Labeled DMAPP and its downstream isoprenoid products can be utilized in several key areas. In drug metabolism and pharmacokinetic (DMPK) studies, labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[15]

By incorporating a stable isotope label into a potential drug molecule that is an isoprenoid or is modified by one, its metabolic fate can be tracked with high sensitivity and specificity using mass spectrometry.[15] This allows for the identification of metabolites and the elucidation of metabolic pathways, which is critical for assessing the safety and efficacy of a new drug.[15] Furthermore, isotopically labeled isoprenoids can serve as internal standards for the accurate quantification of their unlabeled counterparts in biological matrices.[17][18]

Key Applications:
  • ADME studies to determine the pharmacokinetic profile of isoprenoid-based drug candidates.[15]

  • Identification of drug metabolites and elucidation of metabolic pathways.

  • Use as internal standards for quantitative bioanalysis by LC-MS/MS.[17][18]

  • Investigating drug-target interactions where the target is an enzyme in the isoprenoid pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing isotopically labeled DMAPP and related isoprenoid pyrophosphates.

Table 1: LC-MS/MS Parameters for Isoprenoid Pyrophosphate Quantification

AnalyteRetention Time (min)Exact Mass (m/z)Limit of Detection (LOD) (pmol)Linear Range (pmol)
IPP/DMAPP1.2244.998550.01-0.050.1-50
GPP5.7313.061150.010.5-50
FPP7.4381.123750.010.2-50
GGPP8.7449.186350.10.8-50
Data adapted from a study on the functional analysis of isoprenoid precursor biosynthesis.[4]

Table 2: Chiral Methyl Analysis of IDI-2-Catalyzed Reaction

Substrate/StandardF Value% enantiomeric excess (ee)Stereochemistry
(R)-acetate7483(R)
(S)-acetate2586(S)
(E)- and (Z)-[4-³H]-IPP derived DMAPP67 ± 359 ± 10(R)
(E)- and (Z)-[4-³H]-IPP derived DMAPP32 ± 724 ± 24(S)
F value represents the percentage of tritium retention in the fumarase reaction. Data from stereochemical studies of Type II Isopentenyl Diphosphate:Dimethylallyl Diphosphate Isomerase.[13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacillus subtilis with ¹³C-Labeled DMAPP

This protocol is adapted from a study on the compartmentalization of isoprenoid biosynthesis during sporulation in Bacillus subtilis.[5][6] It utilizes a cell-permeant, ester-protected ¹³C-labeled DMAPP analog.

1. Materials:

  • Bacillus subtilis culture

  • Sporulation medium

  • ¹³C-labeled, ester-protected DMAPP (¹³C₃ SIE-DMAPP)

  • Solvent for DMAPP analog (e.g., DMSO)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol mixture)

  • LC-MS/MS system

2. Procedure:

  • Cell Culture: Grow B. subtilis in a suitable medium to the desired growth phase (e.g., vegetative growth or during sporulation).

  • Labeling: Add the ¹³C₃ SIE-DMAPP solution to the cell culture to a final desired concentration. An unlabeled control should be run in parallel.

  • Incubation: Incubate the cultures for a specific period to allow for the uptake and incorporation of the labeled DMAPP.

  • Metabolism Quenching: Rapidly cool the cultures and harvest the cells by centrifugation. Immediately resuspend the cell pellet in a cold quenching solution to halt metabolic activity.

  • Metabolite Extraction: Extract the metabolites from the quenched cells using a suitable solvent system (e.g., a biphasic extraction with chloroform, methanol, and water).

  • LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to identify and quantify the incorporation of the ¹³C label into downstream isoprenoids like menaquinone-7. Monitor for the expected mass shift corresponding to the number of incorporated ¹³C atoms.

Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

This protocol provides a general workflow for the quantification of DMAPP and other isoprenoid pyrophosphates in biological samples, based on established methods.[4][17][18]

1. Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standards (isotopically labeled analogs of the analytes)

  • Extraction solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

  • Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

2. Procedure:

  • Sample Preparation: Homogenize the biological sample and spike with a known amount of the isotopically labeled internal standards.

  • Protein Precipitation and Extraction: Add a cold organic solvent to precipitate proteins and extract the isoprenoid pyrophosphates. Centrifuge to pellet the precipitate.

  • Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the isoprenoid pyrophosphates using an appropriate chromatographic gradient.

    • Detect the analytes and internal standards using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Create a calibration curve using known concentrations of unlabeled standards. Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Visualizations

Mevalonate_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_5_P Mevalonate-5-P Mevalonate->Mevalonate_5_P Mevalonate Kinase Mevalonate_5_PP Mevalonate-5-PP Mevalonate_5_P->Mevalonate_5_PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5_PP->IPP Mevalonate-5-PP Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXP Synthase MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXP Reductoisomerase CDP_ME 4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol MEP->CDP_ME CDP-ME Synthase CDP_ME_2P 2-Phospho-4-(cytidine-5'-PP)-2-C-methyl-D-erythritol CDP_ME->CDP_ME_2P CDP-ME Kinase ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_ME_2P->ME_cPP ME-cPP Synthase HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP ME_cPP->HMBPP HMBPP Synthase IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP IPP Isomerase Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Cell Culture / Biological Sample Labeling Metabolic Labeling with Isotopically Labeled DMAPP Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data

References

Analytical Techniques for Dimethylallyl Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used to quantify Dimethylallyl Phosphate (DMAP), a key intermediate in the biosynthesis of isoprenoids. The methods described herein are essential for researchers in metabolic engineering, drug discovery, and natural product synthesis.

Introduction to this compound (DMAP)

This compound (DMAP), also known as dimethylallyl pyrophosphate (DMAPP), is a central metabolite in the isoprenoid biosynthetic pathways. It serves as the initial five-carbon building block for the synthesis of a vast array of natural products, including terpenes, steroids, and carotenoids. Accurate quantification of DMAP is crucial for understanding the flux through these pathways and for engineering microorganisms or plants for the enhanced production of valuable isoprenoid-based compounds. DMAP is an isomer of isopentenyl pyrophosphate (IPP), and the two are interconverted by the enzyme isopentenyl pyrophosphate isomerase.

Biochemical Pathways Involving DMAP

DMAP is synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. In eukaryotes, the MVA pathway is the main route, while in most bacteria and plant plastids, the MEP pathway is utilized.

Biosynthesis of DMAP via the MVA and MEP pathways.

Application Note 1: HILIC-MS/MS for DMAP Quantification in Bacterial Extracts

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of highly polar metabolites like DMAP. This method provides excellent retention and separation of DMAP from its isomer IPP and other polar cellular components.

Experimental Workflow

HILIC_MS_Workflow start Bacterial Culture (e.g., E. coli) quenching Metabolic Quenching (-40°C, 60% Methanol) start->quenching centrifugation1 Cell Pelleting (Centrifugation) quenching->centrifugation1 extraction Metabolite Extraction (e.g., cold acetonitrile: water:methanol) centrifugation1->extraction centrifugation2 Removal of Cell Debris (Centrifugation) extraction->centrifugation2 analysis HILIC-MS/MS Analysis centrifugation2->analysis data Data Processing & Quantification analysis->data

Workflow for DMAP analysis by HILIC-MS/MS.

Protocol: HILIC-MS/MS Analysis of DMAP

1. Sample Preparation (from E. coli)

  • Metabolic Quenching: Rapidly mix 5 mL of bacterial culture with 20 mL of cold (-30°C) 60% (v/v) aqueous methanol to quench metabolic activity.

  • Cell Harvesting: Centrifuge the quenched culture at 4,500 x g for 5 minutes at -9°C to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in 1 mL of cold (-20°C) acetonitrile:water:methanol (3:5:2, v/v/v). Perform three freeze-thaw cycles (liquid nitrogen followed by a 4°C water bath) to lyse the cells.

  • Clarification: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to remove cell debris.

  • Sample Concentration: Transfer the supernatant to a new tube and lyophilize to dryness.

  • Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile:water (1:1, v/v) for HILIC-MS/MS analysis.

2. HILIC-MS/MS Conditions

ParameterSetting
LC System UHPLC system
Column ZIC-pHILIC (150 mm x 2.1 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.2
Mobile Phase B Acetonitrile
Gradient 80% B to 20% B over 15 minutes
Flow Rate 0.2 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition m/z 245 -> 79 (for quantification)
MRM Transition m/z 245 -> 159 (for confirmation)
Collision Energy Optimized for the specific instrument
Quantitative Data
CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
DMAP245.079.0~8.5
IPP245.079.0~9.2

Note: Retention times are approximate and can vary depending on the specific LC system and conditions.

Application Note 2: Enzymatic Assay for DMAP Quantification

This method provides a highly specific and sensitive way to measure DMAP by converting it to isoprene using the enzyme isoprene synthase. The volatile isoprene produced can then be quantified by Gas Chromatography (GC). This assay is particularly useful for samples from complex matrices like plant extracts.[1]

Experimental Workflow

Enzymatic_Assay_Workflow start Sample Extract (containing DMAP) reaction Enzymatic Reaction (Isoprene Synthase, MgCl2, HEPES buffer) start->reaction incubation Incubation (e.g., 40°C for 15 min) reaction->incubation headspace Headspace Sampling incubation->headspace gc_analysis GC-FID/MS Analysis headspace->gc_analysis quantification Quantification (vs. Isoprene Standard Curve) gc_analysis->quantification

Workflow for the enzymatic assay of DMAP.

Protocol: Isoprene Synthase Assay

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 20 mM KCl, 10% glycerol (v/v).[2]

  • Isoprene Synthase: Purified recombinant isoprene synthase (e.g., from Populus alba). The concentration should be optimized for the specific enzyme preparation.

  • DMAP Standard: A stock solution of DMAP of known concentration for generating a standard curve.

  • Isoprene Standard: A certified standard of isoprene for GC calibration.

2. Enzymatic Reaction

  • In a 2 mL crimp-top glass vial, combine 10 µL of the sample or DMAP standard, the appropriate amount of purified isoprene synthase, and assay buffer to a final volume of 100 µL.[2]

  • Immediately seal the vial with a crimp cap.

  • Initiate the reaction by incubating the vial in a water bath at 40°C for 15 minutes.[2]

  • Terminate the reaction by transferring the vial to an ice bath or by adding a quenching agent like EDTA (to chelate Mg²⁺).

3. Isoprene Quantification by GC

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A suitable column for volatile compound analysis (e.g., a PLOT column).

  • Injection: Analyze a known volume of the headspace from the reaction vial using a gas-tight syringe or an automated headspace sampler.

  • GC Program:

    • Injector Temperature: 200°C

    • Oven Program: 40°C for 2 min, then ramp to 200°C at 20°C/min.

    • Detector Temperature: 250°C

  • Quantification: Create a standard curve by plotting the peak area of isoprene from the DMAP standards against their concentrations. Calculate the DMAP concentration in the unknown samples using this standard curve.

Expected Results

This assay allows for the specific quantification of DMAP, even in the presence of its isomer IPP, as isoprene synthase is highly specific for DMAP. The limit of detection is typically in the low nanomolar range, depending on the GC system's sensitivity.

Application Note 3: GC-MS Analysis of DMAP after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of DMAP after a chemical derivatization step to increase its volatility. Silylation is a common derivatization technique for phosphate-containing compounds.

Experimental Workflow

GC_MS_Workflow start Sample Extract (containing DMAP) drying Sample Drying (Lyophilization or N2 stream) start->drying derivatization Derivatization (e.g., with BSTFA) drying->derivatization incubation Incubation (e.g., 60°C for 30 min) derivatization->incubation gcms_analysis GC-MS Analysis incubation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Workflow for GC-MS analysis of DMAP.

Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization

  • Sample Preparation: Use an appropriate extraction method for your sample matrix (e.g., as described for HILIC-MS/MS) and completely dry the extract.

  • Derivatization:

    • To the dried sample, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture and incubate at 60°C for 30 minutes.[3]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

ParameterSetting
GC System Gas chromatograph coupled to a mass spectrometer
Column DB-5ms or similar non-polar column
Injector Temp. 250°C
Oven Program 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Quantitative Data

The mass spectrum of the derivatized DMAP will show characteristic fragment ions that can be used for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The exact mass fragments will depend on the number of silyl groups attached.

CompoundExpected Derivatized FormCharacteristic Ions (m/z)
DMAPDi-TMS or Tri-TMS derivativeTo be determined empirically

Note: The derivatization of pyrophosphates can be complex, and method development is required to determine the optimal conditions and identify the resulting products.

Summary and Comparison of Techniques

TechniqueSpecificitySensitivityThroughputSample Prep. ComplexityNotes
HILIC-MS/MS High (can separate isomers)High (nM to pM)HighModerateGood for simultaneous analysis of multiple polar metabolites.
Enzymatic Assay Very High (specific for DMAP)High (nM)ModerateModerate (requires purified enzyme)Excellent for complex matrices where specificity is key.
GC-MS ModerateHigh (pM)HighHigh (requires derivatization)Good for volatile analysis; derivatization can be challenging.

This document provides a starting point for the analysis of this compound. Researchers should optimize these protocols for their specific instrumentation and sample matrices to ensure accurate and reproducible results.

References

Quantification of Dimethylallyl Pyrophosphate (DMAPP) in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP) is a key isomeric precursor, along with isopentenyl pyrophosphate (IPP), for the biosynthesis of a vast array of isoprenoids in plants. These isoprenoids, also known as terpenoids, encompass a wide range of natural products with significant commercial and pharmaceutical applications, including fragrances, biofuels, and therapeutic agents. The accurate quantification of DMAPP in plant extracts is crucial for understanding and manipulating isoprenoid biosynthesis for enhanced production of desired compounds. This document provides detailed application notes and protocols for the quantification of DMAPP in plant extracts using common analytical techniques.

Isoprenoids are synthesized through two primary pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2] Both pathways ultimately produce IPP and DMAPP, the fundamental five-carbon building blocks for all isoprenoids.[2][3] The condensation of IPP and DMAPP initiates the formation of larger isoprenoid precursors such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[2]

Analytical Methodologies

Several analytical techniques can be employed for the quantification of DMAPP in plant extracts. The choice of method depends on factors such as sensitivity, selectivity, and the availability of instrumentation. The most common and effective methods include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct quantification of DMAPP in complex plant matrices.[4] This technique separates DMAPP from other metabolites in the extract using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Quantitative Data Summary (LC-MS/MS)

ParameterValueReference
Detection Limit0.03 to 1.0 µmol/L[5]
LinearityAt least three orders of magnitude[4]
Intra-assay Variation3.6–10.9%[5]
Inter-assay Variation4.4–11.9%[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[6][7] For the analysis of non-volatile compounds like DMAPP, a derivatization step is typically required to increase their volatility.

Quantitative Data Summary (GC-MS)

Note: Direct quantitative data for DMAPP using GC-MS in plant extracts is less commonly reported due to the preference for LC-MS for non-volatile pyrophosphates. The data below is generalized for GC-MS analysis of plant metabolites.

ParameterGeneral RangeReference
SensitivityHigh, with targeted methods[6]
SpecificityHigh, especially with MS/MS[6]
Enzymatic Assay

Enzymatic assays offer a functional approach to quantify DMAPP by measuring the activity of enzymes that utilize it as a substrate.[8] For instance, isoprene synthase activity, which converts DMAPP to isoprene, can be measured.[9] Another approach involves a one-pot enzymatic cascade to produce DMAPP, where its production can be indirectly quantified by measuring a downstream product.[10]

Quantitative Data Summary (Enzymatic Assay)

ParameterValueReference
DMAPP Production (in vitro)Up to 1.23 mM in 1 hour[10]

Experimental Protocols

Protocol 1: Quantification of DMAPP using LC-MS/MS

This protocol is adapted from established methods for the analysis of isoprenoid pathway intermediates.[4][5]

1. Sample Preparation and Extraction:

  • Sampling: Collect fresh plant material (e.g., leaves, roots, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.[11][12]

  • Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To 100 mg of powdered plant tissue, add 1 mL of a cold extraction buffer (e.g., methanol/water, 1:1, v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For improved recovery, the pellet can be re-extracted.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase:

    • Solvent A: 20 mM NH₄HCO₃, 0.1% triethylamine in water.[5]

    • Solvent B: Acetonitrile/H₂O (4:1), 0.1% triethylamine.[5]

  • Gradient: A linear gradient from 100% A to 100% B over several minutes.[5] The exact gradient should be optimized for the specific column and instrument.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for DMAPP need to be determined by infusing a pure standard.

3. Quantification:

  • Create a calibration curve using a series of known concentrations of a DMAPP standard.

  • Quantify DMAPP in the plant extracts by comparing the peak area of the analyte to the calibration curve.

  • The use of a stable-isotope-labeled internal standard is recommended for improved accuracy.[5]

Protocol 2: General Workflow for GC-MS Analysis

While less direct for DMAPP, this outlines the general steps.

1. Sample Preparation and Derivatization:

  • Follow the same extraction procedure as for LC-MS.

  • Derivatization: The extract needs to be derivatized to make DMAPP volatile. This can be achieved through silylation (e.g., using MSTFA) or other derivatization techniques suitable for phosphorylated compounds.

  • Hydrolysis (Alternative): An alternative is to hydrolyze the pyrophosphate group to the corresponding alcohol (dimethylallyl alcohol) using an alkaline phosphatase, which is more amenable to GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to elute the derivatized compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

3. Quantification:

  • Similar to LC-MS, quantification is performed using a calibration curve prepared with derivatized DMAPP standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Plant Material Collection (Liquid N2 Flash Freeze) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Metabolite Extraction (e.g., Methanol/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS GC_MS GC-MS Analysis (with Derivatization) Filtration->GC_MS Enzymatic_Assay Enzymatic Assay Filtration->Enzymatic_Assay Quantification Quantification (Calibration Curve) LC_MS->Quantification GC_MS->Quantification Enzymatic_Assay->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for DMAPP quantification in plant extracts.

isoprenoid_biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastid) Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA IPP IPP IPP_MVA->IPP G3P_Pyruvate Glyceraldehyde-3-Phosphate + Pyruvate MEP 2-C-methyl-D-erythritol 4-phosphate G3P_Pyruvate->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP IPP_isomerase IPP Isomerase IPP_isomerase->DMAPP GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP IPP->IPP_isomerase IPP->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP Isoprenoids Isoprenoids (Terpenoids) GPP->Isoprenoids GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP FPP->Isoprenoids GGPP->Isoprenoids

Caption: Simplified overview of the MVA and MEP pathways for isoprenoid biosynthesis.

References

Application Notes and Protocols for In Vitro Terpene Synthase Assays Using DMAPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids, a large and diverse class of natural products, originate from the five-carbon precursor dimethylallyl pyrophosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP).[1][2][3][4] Terpene synthases (TPSs) are the key enzymes that catalyze the formation of the vast array of terpene skeletons from these simple precursors.[3][5] While many terpene synthases utilize larger prenyl pyrophosphates like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), some, such as isoprene synthase, directly use DMAPP as a substrate to produce hemiterpenes.[1][6]

These application notes provide detailed protocols for performing in vitro terpene synthase assays using DMAPP as the primary substrate. The methodologies cover enzyme preparation, assay execution, product extraction, and analysis, with a focus on isoprene synthase as a model enzyme. These protocols are intended to guide researchers in the functional characterization of terpene synthases, enabling studies in drug development, biotechnology, and fundamental plant biology.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of isoprene synthase from different species with DMAPP as the substrate. This data is crucial for designing experiments and understanding the catalytic efficiency of these enzymes.

Enzyme SourceKm for DMAPP (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Ipomoea batatas (IspSib)0.20.378.642
Metrosideros polymorpha (MpIspS)Not explicitly stated, but activity measured up to 15 mM DMAPPNot explicitly stated6.050
Populus canescens (PcISPS)3Not explicitly statedNot explicitly stated40

Experimental Protocols

Recombinant Terpene Synthase Expression and Purification

A reliable source of active enzyme is critical for in vitro assays. The following is a general protocol for the expression and purification of His-tagged terpene synthases from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the terpene synthase expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mg/mL lysozyme, and protease inhibitor cocktail.[7]

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.[3]

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.[7]

  • Dialysis Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 10% glycerol.

Procedure:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours.[8]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged terpene synthase with Elution Buffer.

  • Buffer Exchange: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for storage.

  • Purity Check: Analyze the purified protein by SDS-PAGE to assess purity. Determine the protein concentration using a standard method like the Bradford assay.

In Vitro Terpene Synthase Assay

This protocol is optimized for a typical isoprene synthase assay.

Materials:

  • Purified terpene synthase.

  • Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM MgCl2, 50 mM KCl, 5% glycerol, 5 mM DTT.[2]

  • DMAPP stock solution (e.g., 10 mM in water).

  • Glass GC vials with crimp caps.

Procedure:

  • Reaction Setup: In a glass GC vial, prepare the reaction mixture by adding the Assay Buffer, purified enzyme (typically 1-5 µg), and water to the desired final volume (e.g., 500 µL).

  • Initiation: Start the reaction by adding DMAPP to the desired final concentration (e.g., 1 mM).[2] Immediately seal the vial with a crimp cap.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-60 minutes).[2][6]

  • Quenching: Stop the reaction by snap-freezing the vial in liquid nitrogen.[9]

  • Extraction: Add a known volume of an organic solvent (e.g., 200 µL of hexane) containing an internal standard (e.g., 10 µg/mL caryophyllene) to the frozen reaction mixture.[9]

  • Vortexing and Phase Separation: Allow the mixture to thaw, then vortex vigorously for 1 minute to extract the terpene products into the organic phase. Centrifuge briefly to separate the phases.

  • Analysis: Carefully collect the organic (upper) layer for GC-MS analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile terpene products.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent GC or similar.

  • Column: A non-polar column such as HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used for terpene analysis.

  • Injection: 1 µL of the organic extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Ramp: 20°C/minute to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Identification: Terpene products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

  • Quantification: The amount of product is quantified by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Terpene_Biosynthesis_Pathway cluster_elongation Chain Elongation DMAPP DMAPP Isoprene_Synthase Isoprene Synthase DMAPP->Isoprene_Synthase Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase IPP IPP IPP->Prenyltransferase Isoprene Isoprene (C5) Isoprene_Synthase->Isoprene GPP GPP (C10) Prenyltransferase->GPP FPP FPP (C15) Prenyltransferase->FPP GGPP GGPP (C20) Prenyltransferase->GGPP GPP->Prenyltransferase + IPP Monoterpene_Synthase Monoterpene Synthase GPP->Monoterpene_Synthase Monoterpenes Monoterpenes Monoterpene_Synthase->Monoterpenes FPP->Prenyltransferase + IPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Sesquiterpenes Sesquiterpenes Sesquiterpene_Synthase->Sesquiterpenes Diterpene_Synthase Diterpene Synthase GGPP->Diterpene_Synthase Diterpenes Diterpenes Diterpene_Synthase->Diterpenes

Caption: General overview of terpene biosynthesis pathways originating from DMAPP and IPP.

In_Vitro_Terpene_Synthase_Assay_Workflow start Start recombinant_expression 1. Recombinant Terpene Synthase Expression & Purification start->recombinant_expression assay_setup 2. Assay Setup (Buffer, Enzyme) recombinant_expression->assay_setup reaction_initiation 3. Reaction Initiation (Add DMAPP) assay_setup->reaction_initiation incubation 4. Incubation (e.g., 37°C, 30 min) reaction_initiation->incubation quenching 5. Reaction Quenching (Liquid Nitrogen) incubation->quenching extraction 6. Product Extraction (Organic Solvent + Internal Standard) quenching->extraction analysis 7. GC-MS Analysis extraction->analysis data_interpretation 8. Data Interpretation (Identification & Quantification) analysis->data_interpretation end End data_interpretation->end

Caption: Step-by-step workflow for an in vitro terpene synthase assay using DMAPP.

References

Application Notes and Protocols: Synthesis and Functional Studies of DMAPP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP) is a crucial precursor in the biosynthesis of isoprenoids, a large and diverse class of natural products with a wide range of biological functions.[1][2][3] Isoprenoids play vital roles in various cellular processes, including cell membrane structure, electron transport, and signaling.[4] The enzymes involved in the isoprenoid biosynthesis pathway, such as farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), are important targets for drug development, particularly in cancer research.[5] The synthesis of DMAPP analogs allows for the investigation of these enzymes, the elucidation of their reaction mechanisms, and the development of novel inhibitors with therapeutic potential.

These application notes provide detailed protocols for the synthesis of DMAPP analogs and their use in functional studies to probe the activity of key enzymes in the isoprenoid pathway.

Chemical Synthesis of DMAPP Analogs

The chemical synthesis of DMAPP analogs often involves the phosphorylation of the corresponding allylic alcohol. A general and widely used method is the two-step halogenation/phosphorylation procedure.[6] Fluorescently labeled analogs can also be synthesized to facilitate their detection in biological systems.[5][7]

Protocol: Synthesis of a Generic DMAPP Analog

This protocol describes a general method for the synthesis of a DMAPP analog from its corresponding alcohol.

Materials:

  • Allylic alcohol analog

  • Tris-(tetra-n-butylammonium)hydrogen pyrophosphate

  • Allylic halide (chloride or bromide) corresponding to the alcohol analog

  • Anhydrous acetonitrile

  • Anion exchange resin (e.g., Dowex AG1-X8)

  • Ammonium bicarbonate solution (gradient from 0.1 M to 0.4 M)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Halogenation of the Allylic Alcohol: Convert the starting allylic alcohol analog to its corresponding allylic chloride or bromide. This can be achieved using standard halogenating agents (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) under anhydrous conditions.

  • Phosphorylation: Dissolve the allylic halide in anhydrous acetonitrile. Add a solution of tris-(tetra-n-butylammonium)hydrogen pyrophosphate in anhydrous acetonitrile to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and apply it to an anion exchange column (e.g., Dowex AG1-X8, bicarbonate form).

    • Wash the column with water to remove unreacted starting material and byproducts.

    • Elute the DMAPP analog using a linear gradient of ammonium bicarbonate solution (e.g., 0.1 M to 0.4 M).

  • Desalting and Lyophilization:

    • Collect the fractions containing the product, as identified by an appropriate assay (e.g., phosphate assay or TLC).

    • Combine the product-containing fractions and remove the ammonium bicarbonate by repeated lyophilization.

  • Characterization: Confirm the identity and purity of the synthesized DMAPP analog using techniques such as 1H NMR, 13C NMR, and 31P NMR spectroscopy, and mass spectrometry.

Enzymatic Synthesis of DMAPP

An alternative to chemical synthesis is the enzymatic production of DMAPP from dimethylallyl alcohol (DMA) through a one-pot cascade reaction.[8][9] This method utilizes a promiscuous kinase and an isopentenyl phosphate kinase.[8][9]

Protocol: One-Pot Enzymatic Synthesis of DMAPP

Materials:

  • Promiscuous kinase (e.g., from Shigella flexneri, SfPK)

  • Isopentenyl phosphate kinase (e.g., from Methanolobus tindarius, MtIPK)

  • Dimethylallyl alcohol (DMA)

  • ATP

  • Tris-HCl buffer (pH 7.0)

  • MgCl2

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.0), MgCl2 (2 mM), ATP (10 mM), and DMA (80 mM).[8][9]

  • Enzyme Addition: Add the purified promiscuous kinase and isopentenyl phosphate kinase to the reaction mixture. The optimal ratio of the two enzymes may need to be determined empirically, but a starting point could be a 1:8 ratio of SfPK to MtIPK.[8][9]

  • Incubation: Incubate the reaction mixture at 35°C for 1 hour.[8][9]

  • Reaction Termination: Terminate the reaction by heating the mixture (e.g., boiling for 3 minutes) to denature the enzymes.[8][9]

  • Product Quantification: The concentration of the synthesized DMAPP can be determined using a coupled enzymatic assay or by analytical methods such as HPLC-MS.

Functional Studies of DMAPP Analogs

DMAPP analogs are valuable tools for studying the function and inhibition of enzymes in the isoprenoid biosynthesis pathway. Below are protocols for assays involving farnesyl diphosphate synthase (FDPS) and protein farnesyltransferase (PFTase).

Protocol: Farnesyl Diphosphate Synthase (FDPS) Activity Assay

This protocol describes a continuous, coupled fluorescence assay to measure the activity of FDPS.[10] The assay relies on the production of farnesyl diphosphate (FPP) by FDPS, which is then used by protein farnesyltransferase (PFTase) to prenylate a dansylated peptide, leading to an increase in fluorescence.[10]

Materials:

  • Purified FDPS enzyme

  • Purified PFTase enzyme

  • Isopentenyl pyrophosphate (IPP)

  • Dimethylallyl pyrophosphate (DMAPP) or DMAPP analog

  • Dansylated peptide substrate (e.g., Dansyl-GCVIA)

  • Assay buffer: 125 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 25 µM ZnCl2, 12.5 mM DTT, 0.1% n-dodecyl β-D-maltoside

  • 96-well black microtiter plate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 505 nm)

Procedure:

  • Prepare Assay Solution: Prepare a concentrated assay solution containing 5 µM Dansyl-GCVIA, 125 µM IPP, and 125 µM DMAPP (or DMAPP analog) in the assay buffer.[10]

  • Reaction Setup: In each well of the 96-well plate, add 100 µL of the concentrated assay solution and 30 µL of water.

  • Enzyme Addition: To initiate the reaction, add a solution containing both FDPS and PFTase to each well. The final enzyme concentrations will need to be optimized for the specific enzymes and conditions.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at 505 nm (with excitation at 340 nm) over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time. For inhibitor studies, the assay is performed with varying concentrations of the DMAPP analog, and the IC50 value is calculated by plotting the reaction rates against the inhibitor concentration.

Protocol: Protein Farnesyltransferase (PFTase) Inhibition Assay

This protocol describes a gel-based assay to assess the inhibitory activity of DMAPP analogs on PFTase.

Materials:

  • Purified PFTase enzyme

  • Protein substrate for farnesylation (e.g., CNTF-CVIA)

  • Farnesyl pyrophosphate (FPP)

  • DMAPP analog inhibitor

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 µM ZnCl2, 15 mM DTT, 20 mM KCl

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, 2 µM CNTF-CVIA, 10 µM FPP, and varying concentrations of the DMAPP analog inhibitor.

  • Enzyme Addition: Initiate the reaction by adding PFTase to a final concentration of 5 nM.

  • Incubation: Incubate the reaction at 30°C.

  • Time Points: At various time points, remove aliquots from the reaction mixture and quench the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Separate the farnesylated and unfarnesylated protein substrate by SDS-PAGE.

  • Visualization and Quantification: Visualize the protein bands using a suitable staining method (e.g., Coomassie blue or fluorescence if using a fluorescently tagged substrate). Quantify the band intensities to determine the extent of farnesylation at each inhibitor concentration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the DMAPP analog and determine the IC50 value.

Data Presentation

The following tables summarize quantitative data for the activity of various DMAPP analogs on key enzymes in the isoprenoid pathway.

Table 1: Kinetic Parameters of 5-Dimethylallyltryptophan Synthase [11]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1·M-1)
L-tryptophan341.125,588
DMAPP761.1-

Table 2: Kinetic Parameters of Promiscuous and Isopentenyl Phosphate Kinases [9]

EnzymeSubstrateKcat/Km (s-1·M-1)
SfPKDMA6875
MtIPKDMAP402.9

Visualizations

Isoprenoid Biosynthesis Pathway

The following diagram illustrates the central role of DMAPP and its isomer, isopentenyl pyrophosphate (IPP), in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are the two major routes for isoprenoid biosynthesis.[4][12][13][14][15][16][17]

Isoprenoid_Biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_mva IPP MVAPP->IPP_mva IPP Isopentenyl Pyrophosphate (IPP) IPP_mva->IPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_mep IPP HMBPP->IPP_mep DMAPP_mep DMAPP HMBPP->DMAPP_mep IPP_mep->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP_mep->DMAPP IPP->DMAPP Isopentenyl Pyrophosphate Isomerase Downstream Isoprenoids (Terpenes, Sterols, etc.) IPP->Downstream Prenyltransferases DMAPP->Downstream Prenyltransferases

Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis.

Experimental Workflow for DMAPP Analog Synthesis and Functional Assay

This diagram outlines the general workflow from the synthesis of a DMAPP analog to its evaluation in a functional enzyme assay.

Workflow cluster_synthesis Chemical Synthesis cluster_assay Functional Assay Start Allylic Alcohol Analog Halogenation Halogenation Start->Halogenation Phosphorylation Phosphorylation Halogenation->Phosphorylation Purification Purification (Ion Exchange) Phosphorylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization DMAPP_Analog DMAPP Analog Characterization->DMAPP_Analog Assay_Setup Assay Setup DMAPP_Analog->Assay_Setup Enzyme Target Enzyme (e.g., FTase) Enzyme->Assay_Setup Substrates Substrates (e.g., FPP, protein) Substrates->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection (e.g., SDS-PAGE, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for synthesis and functional testing of DMAPP analogs.

Signaling Impact of Prenyltransferase Inhibition

This diagram illustrates how inhibition of prenyltransferases, such as FTase, by DMAPP analogs can affect downstream signaling pathways.

Signaling_Pathway DMAPP_Analog DMAPP Analog FTase Farnesyltransferase (FTase) DMAPP_Analog->FTase Inhibition Ras_prenylated Prenylated Ras FTase->Ras_prenylated Prenylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Ras_unprenylated Unprenylated Ras Ras_unprenylated->FTase Membrane Cell Membrane Ras_prenylated->Membrane Membrane Localization Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Membrane->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of Ras signaling by a DMAPP analog targeting FTase.

References

Application Notes and Protocols: Stable Isotope Labeling of Dimethylallyl Pyrophosphate (DMAPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl pyrophosphate (DMAPP) is a key metabolic intermediate in the biosynthesis of isoprenoids, a vast and diverse class of natural products. Isoprenoids play crucial roles in various biological processes, including cell membrane structure, electron transport, and signaling. The stable isotope labeling of DMAPP provides a powerful tool for elucidating the complex pathways of isoprenoid metabolism, quantifying metabolic flux, and identifying the downstream products of DMAPP incorporation. These application notes provide detailed protocols for the chemical and enzymatic synthesis of isotopically labeled DMAPP, as well as workflows for its application in metabolic research.

Isoprenoid Biosynthesis Pathways Involving DMAPP

DMAPP, along with its isomer isopentenyl pyrophosphate (IPP), is synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[1][2] The MVA pathway is active in eukaryotes, archaea, and some bacteria, while the MEP pathway is found in most bacteria, plants, and some protozoa.[1][2] Labeled DMAPP can be introduced into these pathways to trace the biosynthesis of a wide range of isoprenoids.

isoprenoid_pathways cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp pyruvate Pyruvate dxp DXP pyruvate->dxp g3p Glyceraldehyde-3-P g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp hmbpp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) hmbpp->dmapp ipp->dmapp IPP Isomerase isoprenoids Isoprenoids (Terpenes, Steroids, etc.) ipp->isoprenoids Prenyltransferases dmapp->ipp IPP Isomerase dmapp->isoprenoids Prenyltransferases

Caption: Overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways for the biosynthesis of IPP and DMAPP.

Section 1: Chemical Synthesis of Deuterium-Labeled DMAPP Derivatives

This section provides a protocol for the chemical synthesis of various deuterium-labeled DMAPP derivatives, which are valuable tools for mechanistic studies of enzymes involved in isoprenoid biosynthesis. The procedures are adapted from Thulasiram et al., J. Org. Chem. 2006.[3][4]

Quantitative Data Summary
Labeled DMAPP DerivativeStarting MaterialKey ReagentsIsotopic Purity (%)Overall Yield (%)Reference
(R)-[1-²H]DMAPP3-Methyl-2-butenoic acidLiAlD₄, (S)-BITIP>95~15[3]
(S)-[1-²H]DMAPP3-Methyl-2-butenoic acidLiAlD₄, (R)-BITIP>95~14[3]
[2-²H]DMAPPEthyl acetoacetateD₂O, Li(CH₃)₂Cu93~20[3]
(E)-[4,4,4-²H₃]DMAPPEthyl 3-phenylthio-3-methylbut-2-enoateCD₃MgI, LAH>98~25[3]
(Z)-[4,4,4-²H₃]DMAPPEthyl 3-phenylthio-3-methylbut-2-enoateCD₃MgI, LAH>98~22[3]
Experimental Protocol: Synthesis of [2-²H]DMAPP

This protocol describes the synthesis of [2-²H]DMAPP starting from ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Deuterium oxide (D₂O)

  • Sodium hydride (NaH)

  • Diethyl chlorophosphate

  • Lithium dimethylcuprate (Li(CH₃)₂Cu)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Trichloroacetonitrile

  • Bis(triethylammonium) phosphate

  • Anhydrous solvents (diethyl ether, THF)

  • Standard laboratory glassware and purification equipment (chromatography columns)

Procedure:

  • Deuterium Exchange:

    • Stir ethyl acetoacetate in D₂O at room temperature for 24 hours.

    • Repeat the exchange with fresh D₂O to achieve >95% deuterium incorporation at the C2 position.

  • Enol Phosphate Formation:

    • Treat the deuterated β-ketoester with NaH in anhydrous diethyl ether.

    • Add diethyl chlorophosphate to the resulting enolate to form the enol phosphate.

  • Cuprate Addition:

    • React the enol phosphate with lithium dimethylcuprate in anhydrous THF to yield ethyl [2-²H]-3-methyl-2-butenoate.

  • Reduction to Allylic Alcohol:

    • Reduce the ester with DIBAL-H in anhydrous diethyl ether at -78°C to obtain [2-²H]-3-methyl-2-buten-1-ol.

  • Diphosphorylation:

    • Convert the allylic alcohol to the corresponding allylic chloride using a suitable chlorinating agent (e.g., methanesulfonyl chloride and lithium chloride).

    • Displace the chloride with bis(triethylammonium) phosphate in the presence of trichloroacetonitrile to yield [2-²H]DMAPP.

  • Purification:

    • Purify the final product by column chromatography on cellulose with a suitable solvent system (e.g., 1-propanol/concentrated ammonia/water).

Section 2: Enzymatic Synthesis of ¹³C-Labeled DMAPP

The enzymatic synthesis of ¹³C-labeled DMAPP offers a highly specific and efficient method for producing isotopically labeled isoprenoid precursors. This protocol is a composite based on methodologies described for the enzymatic synthesis of isoprenoid diphosphates.[5][6]

Quantitative Data Summary
Labeled PrecursorEnzyme SystemLabeled SubstrateTypical YieldIsotopic EnrichmentReference
[2,4,5-¹³C₃]DMAPPRecombinant IPP Isomerase[2,4,5-¹³C₃]IPPHigh>98%[6]
[¹³C₅]DMAPPEngineered E. coli[U-¹³C₆]GlucoseVaries>95%-
Experimental Protocol: Enzymatic Synthesis of [¹³C₅]DMAPP from [U-¹³C₆]Glucose

This protocol outlines the production of fully ¹³C-labeled DMAPP using an engineered E. coli strain overexpressing the MEP pathway enzymes.

Materials:

  • Engineered E. coli strain with an upregulated MEP pathway

  • M9 minimal media

  • [U-¹³C₆]Glucose

  • IPTG (for induction of protein expression)

  • Cell lysis buffer (e.g., BugBuster)

  • Enzymes for downstream analysis (e.g., alkaline phosphatase)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Labeling:

    • Grow the engineered E. coli strain in M9 minimal media with [U-¹³C₆]glucose as the sole carbon source.

    • Induce the expression of the MEP pathway enzymes with IPTG at mid-log phase.

    • Continue to grow the cells to allow for the accumulation of ¹³C-labeled metabolites.

  • Cell Lysis and Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the metabolites from the cell lysate, for example, by a cold methanol/chloroform/water extraction.

  • Purification of Labeled DMAPP:

    • Separate DMAPP from other metabolites using anion-exchange chromatography or other suitable chromatographic techniques.

  • Quantification and Isotopic Enrichment Analysis:

    • Treat an aliquot of the purified DMAPP with alkaline phosphatase to hydrolyze it to dimethylallyl alcohol.

    • Analyze the resulting dimethylallyl alcohol by GC-MS to determine the isotopic enrichment.

    • Quantify the concentration of labeled DMAPP using LC-MS/MS with a labeled internal standard.

Section 3: Application Workflow for Metabolic Labeling

The following workflow illustrates the general steps involved in using stable isotope-labeled DMAPP to study metabolic pathways in a biological system.

metabolic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesize Labeled DMAPP (¹³C or ²H) labeling Introduce Labeled DMAPP synthesis->labeling cell_culture Prepare Biological System (e.g., Cell Culture, Organism) cell_culture->labeling incubation Incubate for a Defined Period labeling->incubation quenching Quench Metabolism & Harvest incubation->quenching extraction Metabolite Extraction quenching->extraction separation Chromatographic Separation (LC or GC) extraction->separation detection Mass Spectrometry (MS and MS/MS) separation->detection data_analysis Data Analysis & Pathway Mapping detection->data_analysis

Caption: General experimental workflow for stable isotope labeling of DMAPP and subsequent metabolic analysis.

Conclusion

The use of stable isotope-labeled DMAPP is an invaluable technique for researchers in the fields of biochemistry, natural product chemistry, and drug development. The protocols and workflows presented here provide a foundation for the synthesis and application of these powerful molecular probes. By tracing the incorporation of labeled DMAPP into downstream metabolites, scientists can gain a deeper understanding of the intricate network of isoprenoid biosynthesis and its role in health and disease.

References

Application Notes and Protocols for the Detection of Dimethylallyl Pyrophosphate (DMAPP) in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the detection and quantification of dimethylallyl pyrophosphate (DMAPP), a key intermediate in the biosynthesis of isoprenoids. Accurate measurement of DMAPP in cell lysates is crucial for understanding the regulation of isoprenoid pathways and for the development of drugs targeting these metabolic routes.

Introduction to DMAPP and Isoprenoid Biosynthesis

Dimethylallyl pyrophosphate (DMAPP) is a central five-carbon building block in the biosynthesis of a vast array of natural products known as isoprenoids.[1] Isoprenoids are essential molecules in all domains of life, serving diverse functions as hormones, vitamins, components of cell membranes, and signaling molecules. The biosynthesis of DMAPP and its isomer, isopentenyl pyrophosphate (IPP), occurs through two primary pathways: the mevalonate (MVA) pathway, which is active in eukaryotes, archaea, and the cytosol of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in bacteria, algae, and plant plastids.[2] Given its pivotal role, the quantification of intracellular DMAPP levels provides a direct measure of the metabolic flux and regulation of these pathways.

Signaling Pathway Involving DMAPP

The biosynthesis of isoprenoids begins with the formation of IPP and DMAPP, which then serve as precursors for the synthesis of larger isoprenoid molecules through the action of prenyltransferases.

DMAPP_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_downstream Downstream Isoprenoid Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate MVAP Mevalonate-P Mevalonate->MVAP MVAPP Mevalonate-PP MVAP->MVAPP IPP IPP MVAPP->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase GPP GPP (C10) IPP->GPP FPP FPP (C15) IPP->FPP GGPP GGPP (C20) IPP->GGPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP MEP MEP DXP->MEP Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP ME-cPP ME-cPP CDP-MEP->ME-cPP HMBPP HMBPP ME-cPP->HMBPP IPP_DMAPP_mix IPP/DMAPP HMBPP->IPP_DMAPP_mix HMBPP reductase IPP_DMAPP_mix->IPP IPP_DMAPP_mix->DMAPP DMAPP->GPP GPPS GPP->FPP FPPS FPP->GGPP GGPPS Squalene Squalene FPP->Squalene SQS Carotenoids, etc. Carotenoids, etc. GGPP->Carotenoids, etc. Sterols Sterols Squalene->Sterols

Caption: Isoprenoid biosynthesis pathways leading to DMAPP and downstream products.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most robust and widely used method for the quantitative analysis of DMAPP in cell lysates.[3][4] This technique offers high sensitivity and specificity, allowing for the accurate measurement of DMAPP and other isoprenoid intermediates.[5]

Experimental Workflow

LCMS_Workflow A 1. Cell Culture and Harvest B 2. Quenching and Lysis A->B Rapidly cool cells to halt metabolism C 3. Metabolite Extraction B->C Lyse cells and extract with cold solvent D 4. Sample Preparation C->D Centrifuge to remove debris, dry and reconstitute E 5. LC-MS Analysis D->E Inject into LC-MS system F 6. Data Analysis and Quantification E->F Integrate peak areas and quantify using standard curve

Caption: General workflow for DMAPP detection by LC-MS.

Detailed Protocol

1. Cell Culture and Harvesting:

  • Culture cells to the desired density.

  • For adherent cells, wash with ice-cold phosphate-buffered saline (PBS).

  • For suspension cells, pellet by centrifugation at 4°C.

2. Quenching and Cell Lysis:

  • Rapidly quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water. A common ratio is 40:40:20 (v/v/v) kept at -20°C.

  • Lyse the cells by sonication or freeze-thaw cycles on ice.[6]

3. Metabolite Extraction:

  • Incubate the cell lysate with the extraction solvent at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[7]

  • Collect the supernatant containing the metabolites.

4. Sample Preparation for LC-MS:

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, often a mixture of water and methanol.[4]

  • Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates.

5. LC-MS Analysis:

  • Chromatography: Due to the polar nature of DMAPP, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separation.[3][4] A reversed-phase C18 column can also be used with an ion-pairing agent.

  • Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode.[5] The multiple reaction monitoring (MRM) mode is highly specific for quantification.

6. Data Analysis and Quantification:

  • Identify the DMAPP peak based on its retention time and mass-to-charge ratio (m/z).

  • Integrate the peak area and quantify the concentration using a standard curve prepared with known concentrations of a DMAPP standard.

Quantitative Data Summary
ParameterValueCell Type/MatrixReference
Limit of Detection (LOD)0.03 - 1.0 µmol/LHepG2 cells[5]
Linear Range0.1 - 50 pmolE. coli[8]
Intra-assay Variation3.6 – 10.9%HepG2 cells[5]
Inter-assay Variation4.4 – 11.9%HepG2 cells[5]

Method 2: Enzymatic Assays

Enzymatic assays offer an alternative to LC-MS and can be more accessible in laboratories without mass spectrometry capabilities. These assays are often based on the coupling of DMAPP-consuming enzymes to a detectable reaction, such as the production of NADPH.[9]

Principle of the Assay

A common approach involves using a prenyltransferase, such as farnesyl pyrophosphate synthase (FPPS), which condenses DMAPP with IPP to form larger isoprenoids. The consumption of DMAPP can be linked to a colorimetric or fluorometric readout. A one-pot enzymatic cascade has been developed for the production of DMAPP, which could potentially be reversed or adapted for its detection.[10][11]

Experimental Workflow

Enzymatic_Workflow A 1. Cell Lysate Preparation B 2. Assay Reaction Setup A->B Add lysate to reaction mixture containing enzymes and substrates C 3. Incubation B->C Incubate at optimal temperature and time D 4. Signal Detection C->D Measure absorbance or fluorescence E 5. Quantification D->E Calculate DMAPP concentration from a standard curve

Caption: General workflow for an enzymatic assay for DMAPP.

Detailed Protocol

1. Cell Lysate Preparation:

  • Prepare cell lysates as described for the LC-MS protocol (steps 1-3), ensuring that the final buffer is compatible with the enzymatic assay.

2. Assay Reaction Setup:

  • In a microplate well, combine the cell lysate with a reaction mixture containing:

    • A buffer at the optimal pH for the enzymes.

    • Isopentenyl pyrophosphate (IPP).

    • Farnesyl pyrophosphate synthase (FPPS) or another suitable prenyltransferase.

    • A coupling enzyme system that links the reaction to a detectable product (e.g., an NADPH-producing system).[9]

    • Necessary cofactors (e.g., MgCl₂).

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

4. Signal Detection:

  • Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

5. Quantification:

  • Generate a standard curve using known concentrations of DMAPP.

  • Determine the concentration of DMAPP in the cell lysates by comparing their signal to the standard curve.

Quantitative Data Summary
ParameterValueAnalyte/MatrixReference
Detection MethodFluorometricInorganic Pyrophosphate (PPi)[9]
Plasma PPi Concentration2.72 ± 0.14 µMHuman Plasma[9]
Intracellular PPi Content332 ± 66 pmoles/10⁶ cellsHuman Skin Fibroblasts[9]

Emerging Methods: Fluorescent Probes

The development of fluorescent probes for the specific detection of small molecules is a rapidly advancing field.[12][13] While specific probes for DMAPP are not yet widely commercially available, the principle involves designing a molecule that exhibits a change in its fluorescent properties upon binding to DMAPP. This approach could offer high sensitivity and the potential for in-situ imaging of DMAPP in living cells.[14]

Summary and Recommendations

For accurate and robust quantification of DMAPP in cell lysates, LC-MS is the recommended method . It provides high sensitivity, specificity, and the ability to measure multiple isoprenoid intermediates simultaneously.[3][5] Enzymatic assays can be a viable alternative when LC-MS is not available, provided a suitable assay can be developed or obtained. Fluorescent probes represent a promising future direction for DMAPP detection, particularly for cellular imaging applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DMAPP Yield in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of dimethylallyl pyrophosphate (DMAPP) in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for DMAPP synthesis in E. coli?

A1: DMAPP is synthesized in E. coli through two primary pathways: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologously expressed mevalonate (MVA) pathway.[1][2][3] The MEP pathway utilizes glyceraldehyde 3-phosphate (G3P) and pyruvate as precursors, while the MVA pathway starts from acetyl-CoA.[1][2]

Q2: Why is my DMAPP yield low when relying on the native MEP pathway?

A2: The native MEP pathway in E. coli is tightly regulated, which can lead to low metabolic flux and insufficient supply of DMAPP for high-level production of isoprenoids.[2] Key enzymes in this pathway can act as bottlenecks, limiting the overall output.

Q3: What is the purpose of introducing a heterologous MVA pathway?

A3: Introducing a heterologous MVA pathway from organisms like Saccharomyces cerevisiae can bypass the regulatory bottlenecks of the native MEP pathway.[4][5] This strategy often leads to a significant increase in the precursor pool of isopentenyl pyrophosphate (IPP) and DMAPP, thereby boosting the production of downstream isoprenoids.[4][5]

Q4: Can the expression of the MVA pathway intermediates be toxic to E. coli?

A4: Yes, the accumulation of certain MVA pathway intermediates, such as HMG-CoA and IPP, can be toxic to E. coli and may inhibit cell growth.[6] It is crucial to balance the expression of the pathway enzymes to avoid the buildup of these toxic compounds.

Q5: How can I balance the MEP and MVA pathways for optimal DMAPP production?

A5: Achieving a balance between the native MEP and a heterologous MVA pathway is a key strategy. This can be accomplished by modulating the expression levels of key enzymes in both pathways. For instance, using promoters of varying strengths or adjusting gene copy numbers can help in fine-tuning the metabolic flux to maximize DMAPP synthesis without overburdening the host cell.[7][8] Integrating the MVA pathway into the chromosome can also lead to more stable and balanced expression.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing high yields of DMAPP in E. coli.

Problem Potential Causes Recommended Solutions
Low or no final product yield 1. Insufficient precursor (IPP/DMAPP) supply: The native MEP pathway may not be sufficient. 2. Inefficient enzyme expression: Key enzymes in the synthesis pathway may have low expression or solubility. 3. Toxicity of intermediates or final product: Accumulation of certain compounds can inhibit cell growth.1. Introduce a heterologous MVA pathway to increase the precursor pool.[4][5] 2. Optimize codon usage of heterologous genes for E. coli. Use strong promoters and ribosome binding sites (RBS) to enhance expression.[1] 3. Balance the expression of pathway enzymes to prevent the accumulation of toxic intermediates.[6] Implement a two-phase fermentation system to remove toxic products.
Poor cell growth after induction 1. Metabolic burden: High-level expression of a heterologous pathway can strain the cell's resources. 2. Toxicity of pathway intermediates: Accumulation of intermediates like HMG-CoA can be detrimental.[6]1. Optimize induction conditions (e.g., lower inducer concentration, lower temperature). Use a lower copy number plasmid. 2. Fine-tune the expression of upstream enzymes to prevent the buildup of toxic intermediates.[6]
Accumulation of undesired byproducts 1. Imbalance in precursor supply: An incorrect ratio of IPP to DMAPP can lead to the formation of alternative products. 2. Broad substrate specificity of enzymes: Some enzymes may act on precursors other than the intended ones.1. Modulate the expression of isopentenyl pyrophosphate isomerase (IDI) to achieve the desired IPP:DMAPP ratio. 2. Engineer enzymes for higher substrate specificity.
Inconsistent results between experiments 1. Plasmid instability: Plasmids carrying the pathway genes may be lost during cell division. 2. Variability in culture conditions: Inconsistent media composition, temperature, or aeration can affect performance.1. Integrate the metabolic pathway into the E. coli chromosome for stable expression.[7][8] 2. Maintain strict control over all fermentation parameters.

Experimental Protocols

Protocol 1: Quantification of DMAPP and other Isoprenoid Intermediates by LC-MS

Accurate quantification of DMAPP and other pathway intermediates is crucial for diagnosing bottlenecks. Due to the hydrophilic nature of these phosphorylated compounds, specialized liquid chromatography-mass spectrometry (LC-MS) methods are required.

Methodology: Hydrophilic Interaction Liquid Chromatography Time-of-Flight Mass Spectrometry (HILIC-TOF-MS) [9][10]

  • Sample Preparation:

    • Quench metabolic activity by rapidly mixing the cell culture with a cold solvent (e.g., -20°C methanol).

    • Extract intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Lyophilize the supernatant and reconstitute in a solvent compatible with the HILIC column (e.g., 50:50 methanol:water).[9]

  • LC-MS Analysis:

    • Column: Use a HILIC column (e.g., SeQuant ZIC-pHILIC) suitable for separating polar compounds.[9]

    • Mobile Phase: Employ a gradient of two solvents, typically an aqueous buffer (e.g., ammonium carbonate in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphorylated intermediates. Use a high-resolution instrument like a TOF-MS for accurate mass determination.

    • Quantification: Use authentic standards for each intermediate to create calibration curves for absolute quantification.

Protocol 2: Optimizing Culture Conditions for Enhanced DMAPP Production

Culture conditions significantly impact both cell growth and the metabolic state of E. coli.

Methodology:

  • Media Composition:

    • Start with a rich medium such as 2xYT or Terrific Broth (TB) to support robust cell growth.[11]

    • Supplement the medium with glycerol as a carbon source, which can be more favorable for isoprenoid production than glucose.[1]

    • For defined media, ensure an adequate supply of phosphate and nitrogen.

  • Induction Strategy:

    • Grow cultures to a mid-log phase (OD600 of 0.6-0.8) before inducing gene expression.

    • Optimize the concentration of the inducer (e.g., IPTG) to balance protein expression with metabolic burden.

    • Consider lowering the post-induction temperature (e.g., to 30°C or 25°C) to improve protein folding and reduce metabolic stress.

  • Fed-Batch Fermentation:

    • For large-scale production, employ a fed-batch strategy to maintain optimal nutrient levels and control growth rates.[1]

    • Monitor and control pH and dissolved oxygen levels throughout the fermentation process.[1]

Quantitative Data Summary

Table 1: Effect of Different MVA Pathway Constructs on Lycopene Production

PlasmidDescriptionLycopene Titer (mg/L) at 48hCell-Specific Productivity (mg/L/OD600) at 48h
pSNA-pLYCMVA pathway from E. faecalis and S. pneumoniae~150~7.5
pSCS3-pLYCMVA pathway from E. saccharolyticus and S. cerevisiae with B. subtilis idi~300~16

Data adapted from a study on carotenoid biosynthesis in E. coli.[1]

Table 2: Impact of Upper MVA Pathway Optimization on Isoprene Production

StrainGenotypeIsoprene Titer (mg/L)
YJM20MVA pathway with upper pathway from S. cerevisiae500
YJM21MVA pathway with optimized upper pathway from E. faecalis760

Data adapted from a study on bio-isoprene production in E. coli.[4]

Visualizations

MEP_Pathway cluster_0 Central Metabolism G3P Glyceraldehyde 3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Dxs PYR Pyruvate PYR->DXP Dxs MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP Dxr CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->ME_cPP IspE HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspF IPP Isopentenyl pyrophosphate HMBPP->IPP IspG DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP IspH IPP->DMAPP Idi

Diagram of the native MEP pathway in E. coli.

MVA_Pathway cluster_1 Central Metabolism AcCoA Acetyl-CoA AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA atoB HMG_CoA HMG-CoA AcAcCoA->HMG_CoA mvaS MVA Mevalonate HMG_CoA->MVA mvaE / HMGR MVAP Mevalonate-5-phosphate MVA->MVAP mvaK1 MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP mvaK2 IPP Isopentenyl pyrophosphate MVAPP->IPP mvaD DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Idi

Diagram of a heterologous MVA pathway.

Troubleshooting_Workflow Start Low DMAPP Yield CheckGrowth Assess Cell Growth Start->CheckGrowth LowGrowth Poor Cell Growth CheckGrowth->LowGrowth No GoodGrowth Adequate Cell Growth CheckGrowth->GoodGrowth Yes OptimizeCulture Optimize Culture Conditions (Media, Temp, Induction) LowGrowth->OptimizeCulture AnalyzeIntermediates Quantify Pathway Intermediates (LC-MS) GoodGrowth->AnalyzeIntermediates PrecursorLow Low IPP/DMAPP Pool AnalyzeIntermediates->PrecursorLow Low IntermediateAccumulation Upstream Intermediate Accumulation AnalyzeIntermediates->IntermediateAccumulation High IntroduceMVA Introduce/Optimize Heterologous MVA Pathway PrecursorLow->IntroduceMVA BalancePathway Balance Pathway Expression (Promoters, RBS, Gene Source) IntermediateAccumulation->BalancePathway OptimizeCulture->CheckGrowth Debottleneck Identify & Overexpress Bottleneck Enzymes BalancePathway->Debottleneck End Improved DMAPP Yield IntroduceMVA->End Debottleneck->End

A logical workflow for troubleshooting low DMAPP yield.

References

Technical Support Center: Degradation of Dimethylallyl Pyrophosphate (DMAPP) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylallyl pyrophosphate (DMAPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DMAPP in solution.

Frequently Asked Questions (FAQs)

Q1: What is dimethylallyl pyrophosphate (DMAPP) and why is its stability in solution a concern?

Dimethylallyl pyrophosphate (DMAPP) is a key intermediate in the biosynthesis of a vast array of natural products, including isoprenoids and terpenoids.[1][2][3] It serves as the initial building block for the synthesis of complex molecules like cholesterol, carotenoids, and certain therapeutic agents. The stability of DMAPP in aqueous solutions is a critical concern for researchers because it is prone to degradation, which can significantly impact the accuracy and reproducibility of experimental results. The pyrophosphate group makes the molecule susceptible to hydrolysis, particularly under acidic conditions.

Q2: What are the primary factors that influence the degradation of DMAPP in solution?

The degradation of DMAPP in solution is primarily influenced by the following factors:

  • pH: DMAPP is known to be acid-labile.[4] Under acidic conditions, the pyrophosphate bond is susceptible to hydrolysis. Conversely, it exhibits greater stability in alkaline solutions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the hydrolysis of DMAPP. For long-term storage, it is recommended to keep DMAPP in a dry state at -20°C, and stock solutions should be stored frozen.[5]

  • Divalent Metal Ions: While essential for many enzymatic reactions involving DMAPP, certain divalent metal ions can also influence its stability in solution by coordinating with the pyrophosphate moiety.

Q3: What are the main degradation products of DMAPP?

The primary degradation of DMAPP in aqueous solution occurs through the hydrolysis of the pyrophosphate bond, yielding dimethylallyl alcohol (DMA) and inorganic pyrophosphate (PPi). Under certain conditions, further degradation to isoprene can also occur.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of DMAPP in solution.

Issue 1: Inconsistent or low recovery of DMAPP in my experiments.

  • Potential Cause 1: pH of the solution.

    • Recommendation: Ensure that the buffer system used in your experiment maintains a pH in the neutral to slightly alkaline range (pH 7.0-9.5) to minimize acid-catalyzed hydrolysis. If your experimental conditions require an acidic pH, be aware of the potential for DMAPP degradation and consider minimizing the incubation time or performing experiments at a lower temperature.

  • Potential Cause 2: Temperature during incubation and sample processing.

    • Recommendation: Perform incubations at the lowest temperature compatible with your experimental goals. When processing samples for analysis, keep them on ice to minimize degradation.

  • Potential Cause 3: Repeated freeze-thaw cycles of DMAPP stock solutions.

    • Recommendation: Aliquot your DMAPP stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Issue 2: Poor peak shape or low signal intensity when analyzing DMAPP by LC-MS.

  • Potential Cause 1: Inappropriate mobile phase pH.

    • Recommendation: For reversed-phase chromatography of highly polar and phosphorylated compounds like DMAPP, a high pH mobile phase is often crucial for good peak shape and retention.[6] A common mobile phase consists of 10 mM ammonium carbonate with 0.1% ammonium hydroxide (pH ~9.7).[6]

  • Potential Cause 2: Inefficient extraction from biological matrices.

    • Recommendation: The choice of extraction solvent is critical. For cellular extracts, protocols often use solutions with a basic pH and elevated temperature, such as isopropanol/water with ammonium bicarbonate at 70°C, to effectively extract isoprenoid pyrophosphates.[6] Immediate quenching of metabolic activity by flash-freezing samples in liquid nitrogen is also essential to prevent enzymatic degradation.[6]

  • Potential Cause 3: Ion suppression from matrix components.

    • Recommendation: Phospholipids are a major source of ion suppression in LC-MS/MS analysis.[6] Consider using a solid-phase extraction (SPE) method to remove interfering substances.

Quantitative Data on DMAPP Stability

ConditionExpected StabilityRecommendations
pH
Acidic (pH < 6)Low (prone to rapid hydrolysis)Avoid if possible. If necessary, use low temperatures and short incubation times.
Neutral (pH 6-8)ModerateSuitable for many experiments, but monitor for degradation over long incubations.
Alkaline (pH > 8)HighOptimal for storage and experiments where DMAPP stability is critical.[6]
Temperature
-80°C (in solvent)HighRecommended for long-term storage of stock solutions.[5]
-20°C (dry powder)HighRecommended for long-term storage of the solid compound.[5]
4°CLow to ModerateSuitable for short-term storage (hours to a few days) in an appropriate buffer.
Room Temperature (20-25°C)LowSignificant degradation can occur over several hours.
> 30°CVery LowExpect rapid degradation.

Experimental Protocols

Protocol 1: Monitoring DMAPP Degradation by HPLC-MS/MS

This protocol provides a general framework for studying the degradation of DMAPP in a buffered solution.

  • Preparation of DMAPP solutions:

    • Prepare a stock solution of DMAPP in a high-purity solvent (e.g., methanol or water) and store it at -80°C in single-use aliquots.

    • For the degradation study, dilute the DMAPP stock solution to the desired final concentration in the buffer of interest (e.g., phosphate buffer, Tris buffer) at various pH values.

  • Incubation:

    • Incubate the DMAPP solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold methanol or acetonitrile to precipitate any proteins and halt further degradation.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • HPLC-MS/MS Analysis:

    • Column: A reversed-phase C18 column is commonly used for the separation of isoprenoid pyrophosphates.[6][7]

    • Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide (pH ~9.7).[6]

    • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25).[6]

    • Gradient: Develop a suitable gradient to separate DMAPP from its degradation products.

    • Detection: Use a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of DMAPP and its degradation products.

Protocol 2: Quantification of DMAPP and its Degradation Products

  • DMAPP Quantification:

    • Monitor the disappearance of the DMAPP peak over time. The MRM transition for DMAPP can be optimized based on the specific instrument.

  • Dimethylallyl Alcohol (DMA) Quantification:

    • DMA, a primary degradation product, can be monitored by GC-MS or by LC-MS with appropriate chromatographic conditions.

  • Data Analysis:

    • Plot the concentration of DMAPP as a function of time for each condition (pH and temperature).

    • Determine the degradation rate constant (k) and the half-life (t½) of DMAPP under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

DMAPP_Degradation_Pathway cluster_products Degradation Products DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMA Dimethylallyl Alcohol (DMA) DMAPP->DMA Hydrolysis PPi Inorganic Pyrophosphate (PPi) H2O H₂O H_plus H⁺ (Acidic Conditions) H_plus->DMAPP catalyzes

Caption: Acid-catalyzed hydrolysis of DMAPP.

Experimental_Workflow prep 1. Prepare DMAPP Solutions (various pH and temp) incubate 2. Incubate at Defined Time Points prep->incubate quench 3. Quench Reaction (e.g., cold methanol) incubate->quench analyze 4. Analyze by LC-MS/MS quench->analyze data 5. Data Analysis (Kinetics, Half-life) analyze->data

Caption: Workflow for monitoring DMAPP degradation.

References

Technical Support Center: Isoprenoid Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolic engineering of isoprenoid pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific issues.

FAQ 1: My final isoprenoid product titer is extremely low. What are the common causes and how do I troubleshoot this?

Low product titer is the most frequent challenge in isoprenoid production. The issue typically stems from one of three areas: insufficient precursor supply, problems with the pathway enzymes, or cellular toxicity. A systematic approach is required to identify the bottleneck.

Common Causes & Troubleshooting Steps:

  • Insufficient Precursor Supply: The core building blocks for all isoprenoids are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Inadequate supply of these precursors is a primary rate-limiting step.

    • Troubleshooting:

      • Overexpress Key Pathway Genes: In yeast, HMG-CoA reductase (HMGR) is a well-known rate-limiting enzyme in the mevalonate (MVA) pathway.[3][4][5] Overexpressing a truncated, soluble version of HMGR often significantly boosts precursor availability.[6] In E. coli, which uses the MEP pathway, DXP synthase (Dxs) is a common target for overexpression.[7]

      • Introduce a Heterologous Pathway: E. coli's native MEP pathway can be supplemented by introducing the MVA pathway from yeast, which can increase the total pool of IPP and DMAPP available for your product.[1][7]

      • Enhance Acetyl-CoA Supply: The MVA pathway begins with Acetyl-CoA. Engineering the host to channel more carbon towards cytosolic Acetyl-CoA can be highly effective. This can involve deleting competing pathways or expressing enzymes that generate cytosolic Acetyl-CoA.[4][8]

  • Inefficient Pathway Enzymes: The performance of your heterologously expressed enzymes (prenyltransferases, terpene synthases, P450s) is critical.

    • Troubleshooting:

      • Codon Optimization: Ensure the DNA sequences of your pathway genes are optimized for the expression host (E. coli or S. cerevisiae).

      • Enzyme Engineering: Wild-type enzymes may have low stability, activity, or expression levels in a heterologous host.[9][10] Consider protein engineering strategies to improve catalytic efficiency or substrate specificity.[9]

      • Scaffolding & Fusion: Physically co-localizing pathway enzymes using protein scaffolds or creating fusion proteins can reduce the diffusion distance of intermediates and channel flux more efficiently, preventing the loss of intermediates to competing pathways.[11]

  • Metabolic Imbalance and Toxicity: Accumulation of certain pathway intermediates can be toxic to the host cell, leading to growth inhibition and reduced productivity.

    • Troubleshooting:

      • Identify the Toxic Intermediate: Accumulation of intermediates like IPP or HMBPP has been shown to be cytotoxic.[12][13] You will need to perform metabolite analysis (See Protocol 1) to determine if any intermediates are building up.

      • Balance Enzyme Expression: If an intermediate is accumulating, it indicates the downstream enzyme is not active enough to convert it. Use promoters of varying strengths to balance the expression levels of pathway enzymes, ensuring a smooth flux without accumulation.[1] For example, balancing the activation of IspG and IspH in the MEP pathway can eliminate intermediate accumulation.[13]

FAQ 2: My cells are growing poorly or dying after inducing my pathway. What's causing this toxicity?

Cellular toxicity is a strong indicator that a metabolic bottleneck is causing the accumulation of a harmful intermediate.

Common Causes & Troubleshooting Steps:

  • IPP Accumulation: Isopentenyl pyrophosphate (IPP) is a known toxic intermediate when it accumulates to high levels. It can lead to growth inhibition, reduced cell viability, and plasmid instability.[12][14]

    • Diagnosis: Use LC-MS/MS to quantify intracellular IPP levels (See Protocol 1). Compare levels in your production strain to a control strain. A significant increase points to IPP toxicity.

    • Solution: The problem lies with the enzyme(s) downstream of IPP/DMAPP (e.g., GPP synthase, FPP synthase, or your final terpene synthase). The solution is to increase the "pull" on the IPP/DMAPP pool by enhancing the expression or activity of these downstream enzymes. This relieves the buildup of the toxic precursor.

  • Other Intermediates (e.g., FPP, HMBPP): While IPP is a common culprit, other intermediates can also be toxic. For instance, in the MEP pathway, accumulation of HMBPP can interfere with nucleotide and protein synthesis.[13]

    • Diagnosis: A comprehensive metabolite analysis is required to identify which intermediate is accumulating.

    • Solution: Similar to IPP toxicity, the solution is to balance the pathway. Identify the slow enzymatic step immediately following the accumulated intermediate and increase its expression or catalytic efficiency.

Diagrams: Pathways and Workflows

Isoprenoid_Biosynthesis_Pathways

Troubleshooting_Workflow Start Start: Low Product Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth AnalyzeIntermediates Quantify Pathway Intermediates (LC-MS) CheckGrowth->AnalyzeIntermediates Yes (Toxicity Suspected) CheckEnzymes Analyze Enzyme Expression & Activity (SDS-PAGE, Assay) CheckGrowth->CheckEnzymes No Accumulation Is an intermediate accumulating? AnalyzeIntermediates->Accumulation Accumulation->CheckEnzymes No BalancePathway Balance Pathway Flux: - Increase expression of downstream enzyme - Decrease expression of upstream enzyme Accumulation->BalancePathway Yes EnzymeProblem Is enzyme expression low or absent? CheckEnzymes->EnzymeProblem BoostPrecursors Boost Precursor Supply: - Overexpress upstream genes (e.g., tHMG1, Dxs) - Engineer Acetyl-CoA flux EnzymeProblem->BoostPrecursors No (Enzymes OK, Precursor-limited) OptimizeExpression Optimize Expression: - Codon optimization - Use stronger promoter/RBS - Check plasmid stability EnzymeProblem->OptimizeExpression Yes

Data & Protocols

Comparative Data: MVA Pathway Engineering in E. coli

The following table summarizes the impact of different metabolic engineering strategies on the production of mevalonate, a key intermediate of the MVA pathway, in E. coli. This demonstrates how targeting precursor supply can dramatically increase titers.

Strain ConfigurationKey Genetic ModificationCarbon SourceFinal Mevalonate Titer (g/L)Reference
MG-MVBase MVA pathway + increased atoB20 g/L Glucose~2.0[8]
MGΔgltA-MVMG-MV + gltA deletion20 g/L Glucose8.0[8]

Analysis: Deleting citrate synthase (gltA) blocks the entry of Acetyl-CoA into the TCA cycle, thereby increasing its availability for the MVA pathway. This single modification led to a 4-fold increase in mevalonate production, highlighting the importance of engineering the central carbon metabolism to support the heterologous pathway.[8]

Key Experimental Protocols
Protocol 1: Quantification of Isoprenoid Pathway Intermediates by LC-MS/MS

This protocol is essential for identifying metabolic bottlenecks by measuring the concentration of phosphorylated intermediates like IPP, DMAPP, GPP, and FPP. This method is adapted from established procedures for analyzing hydrophilic isoprenoid intermediates.[2][15][16]

1. Sample Quenching and Metabolite Extraction:

  • Rapidly quench cell metabolism by transferring a known volume of cell culture (e.g., 1 mL) into a tube containing a cold quenching solution (e.g., 60% methanol at -40°C). This immediately stops enzymatic activity.

  • Centrifuge the cells at high speed (e.g., 10,000 x g) at 4°C to pellet them.

  • Discard the supernatant.

  • Perform metabolite extraction by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water).

  • Lyse the cells using bead beating or sonication while keeping the samples cold.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Chromatography: Due to the polar nature of the phosphorylated intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used.[2]

    • Column: A HILIC column (e.g., silica or amide-based).

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., ammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar compounds.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • For each intermediate, define a specific precursor ion -> product ion transition. For example, for IPP (m/z 245), a common transition is 245 -> 79 (PO3-).

    • Develop a method that includes the specific transitions for all target intermediates (MVA, IPP, DMAPP, GPP, FPP, etc.).

3. Quantification:

  • Generate a standard curve for each intermediate using authentic chemical standards of known concentrations.

  • Spike samples with a stable isotope-labeled internal standard (e.g., 13C-IPP) before extraction to correct for matrix effects and extraction losses.

  • Calculate the concentration of each intermediate in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and the initial cell mass or volume.

References

Technical Support Center: DMAPP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylallyl Pyrophosphate (DMAPP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of DMAPP.

Troubleshooting Guides

This section provides solutions to common problems encountered during DMAPP quantification experiments.

Question: Why am I seeing low signal intensity or poor sensitivity for DMAPP in my LC-MS/MS analysis?

Answer:

Low signal intensity for DMAPP is a frequent challenge due to its high polarity, low concentration in biological samples, and poor ionization efficiency. Here are several potential causes and solutions:

  • Cause 1: Inefficient Ionization. DMAPP, being a pyrophosphate, is highly polar and does not ionize well in typical electrospray ionization (ESI) sources.

    • Solution: Chemical derivatization can significantly improve the chromatographic retention, peak shape, and detection sensitivity of DMAPP.[1] A recommended method involves labeling with N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP).[1]

  • Cause 2: Suboptimal LC-MS/MS Parameters. The settings on your instrument may not be optimized for DMAPP detection.

    • Solution: Optimize MS parameters in the negative ion mode, as pyrophosphates are acidic. Refer to the table below for a starting point on optimized parameters.

  • Cause 3: Sample Degradation. DMAPP is known to be unstable, and degradation during sample preparation or storage can lead to lower than expected concentrations.

    • Solution: Ensure proper sample handling and storage. It is advisable to consider the more stable salt form, DMAPP triammonium, for preparing standards. For biological samples, rapid quenching of metabolism is crucial.

Question: My chromatographic peaks for DMAPP and its isomer, Isopentenyl Pyrophosphate (IPP), are co-eluting. How can I separate them?

Answer:

The separation of the isomers DMAPP and IPP is a significant analytical challenge.

  • Cause: DMAPP and IPP are structural isomers with very similar physicochemical properties, making them difficult to separate using standard reversed-phase chromatography.

    • Solution 1: Specialized Chromatography. While many methods report co-elution, specialized chromatographic techniques can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes provide better separation for highly polar compounds.

    • Solution 2: Mass Spectrum Calculation. A method named mass spectrum calculation has been used to achieve absolute quantification of IPP and DMAPP isomers without complete chromatographic separation.[1]

    • Solution 3: Indirect Quantification. In some enzymatic assays, the production of a downstream product specific to a DMAPP-utilizing enzyme can be measured to infer the concentration of DMAPP.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in quantifying DMAPP?

A1: The primary challenges in quantifying DMAPP are its high polarity, low physiological concentrations, inherent instability, and poor response in mass spectrometry.[1] These characteristics make it difficult to achieve good chromatographic retention, peak shape, and detection sensitivity without specialized methods like chemical derivatization.[1]

Q2: What are the recommended storage conditions for DMAPP standards and samples?

A2: For DMAPP standards, it is recommended to use the more stable triammonium salt form. Stock solutions should be stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage, sealed to prevent moisture exposure. Biological samples should be rapidly quenched to halt enzymatic activity and stored at -80°C until analysis.

Q3: Can I quantify DMAPP without using mass spectrometry?

A3: Yes, enzymatic assays provide an alternative to mass spectrometry. These assays typically involve a one-pot enzymatic cascade where DMAPP is converted to a more easily detectable product. For example, DMAPP can be used as a substrate by a prenyltransferase to produce a fluorescent or UV-active compound, which can then be quantified.

Q4: What are some common derivatization reagents for DMAPP analysis?

A4: While various derivatization strategies exist for polar metabolites, a specific reagent successfully used for MVA pathway intermediates, including DMAPP, is N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP).[1] This reagent improves chromatographic behavior and detection sensitivity.[1]

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Isoprenoid Pyrophosphate Analysis

ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI)
Nebulizer Gas Flow2.0 L/min
Heating Gas Flow10 L/min
Drying Gas Flow10 L/min
Interface Temperature350 °C
Desolvation Line Temp.250 °C
Heat Block Temperature400 °C
Dwell Time30 ms

Note: These parameters are a starting point and may require further optimization based on the specific instrument and column used.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Analysis of DMAPP
  • Sample Preparation:

    • Rapidly quench biological samples using a cold solvent mixture (e.g., acetonitrile:methanol:water) to precipitate proteins and halt enzymatic activity.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • If derivatization is required, follow the specific protocol for the chosen reagent.

  • Chromatography:

    • Use a C18 reversed-phase column suitable for polar compounds or a HILIC column.

    • Mobile Phase A: An aqueous buffer (e.g., ammonium acetate or ammonium formate) at a slightly alkaline pH to maintain the deprotonated state of the pyrophosphate group.

    • Mobile Phase B: Acetonitrile.

    • Run a gradient from high aqueous to high organic to elute the polar analytes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for DMAPP.

Protocol 2: One-Pot Enzymatic Assay for DMAPP Quantification

This protocol is based on a coupled enzyme system where DMAPP is produced and then consumed to generate a quantifiable product.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.0).

    • Add the necessary substrates and cofactors for the DMAPP-producing enzyme (e.g., Dimethylallyl alcohol (DMA) and ATP).

    • Add the purified DMAPP-producing enzymes (e.g., a promiscuous kinase and an isopentenyl phosphate kinase).[2]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 35°C).[2]

    • At specific time points, take aliquots of the reaction mixture and terminate the reaction (e.g., by heating).

  • Quantification of a Downstream Product:

    • Add a DMAPP-utilizing enzyme (e.g., a prenyltransferase) and its substrate (e.g., tryptophan) to the terminated reaction aliquots.

    • Incubate to allow the formation of the product (e.g., 7-dimethylallyl tryptophan).[2]

    • Quantify the product using HPLC with UV or fluorescence detection, or by LC-MS.

Visualizations

DMAPP_Quantification_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Analysis Sample Biological Sample Quenching Metabolic Quenching (e.g., Cold Solvent) Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization Enzymatic_Assay Enzymatic Assay (Coupled Reaction) Extraction->Enzymatic_Assay Enzymatic Assay Path LC_Separation LC Separation (Reversed-Phase or HILIC) Derivatization->LC_Separation LC-MS/MS Path MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Enzymatic_Assay->Quantification Troubleshooting_DMAPP_Quantification cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low DMAPP Signal Cause1 Poor Ionization Problem->Cause1 Cause2 Sample Degradation Problem->Cause2 Cause3 Co-elution with IPP Problem->Cause3 Cause4 Suboptimal MS Parameters Problem->Cause4 Solution1 Chemical Derivatization Cause1->Solution1 Solution2 Use Stable Salt Form & Proper Storage Cause2->Solution2 Solution3 Optimize Chromatography (e.g., HILIC) Cause3->Solution3 Solution4 Optimize MS Settings (Negative Ion Mode) Cause4->Solution4

References

Technical Support Center: Improving the Stability of Dimethylallyl Phosphate (DMAP) Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of dimethylallyl phosphate (DMAP), also commonly known as dimethylallyl pyrophosphate (DMAPP), samples for reliable and reproducible experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to DMAP stability.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of DMAP in experimental settings.

Issue 1: Inconsistent or Lower-Than-Expected Enzyme Kinetics Results

Question: My enzymatic assay results using a fresh DMAP solution are inconsistent or show lower activity than expected. What could be the cause?

Answer: Inconsistent enzymatic results are often linked to the degradation of DMAP, which is susceptible to hydrolysis, particularly in acidic conditions. The pyrophosphate bond is the primary site of cleavage, yielding dimethylallyl monophosphate (DMAMP) and inorganic phosphate, or dimethylallyl alcohol and pyrophosphate.

Troubleshooting Steps:

  • Verify Solution pH: DMAP is known to be acid-labile. Ensure your buffer system maintains a pH in the neutral to slightly alkaline range (pH 7.0-8.5) for optimal stability.

  • Freshly Prepare Solutions: Prepare DMAP solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Control for Contaminants: Ensure all reagents and labware are free from phosphatases or high concentrations of divalent metal ions that can catalyze hydrolysis.

  • Check for Precipitates: Visually inspect the DMAP solution for any cloudiness or precipitation, which could indicate degradation or insolubility.

Issue 2: Observable Degradation of DMAP Stock Solutions

Question: I've noticed a decrease in the concentration of my DMAP stock solution over time, even when stored at low temperatures. How can I improve its shelf life?

Answer: The long-term stability of DMAP solutions is highly dependent on storage conditions. Hydrolysis can still occur at low temperatures, albeit at a slower rate.

Troubleshooting Steps:

  • Storage Temperature: For long-term storage, solid DMAP should be stored dry at -20°C or below.[1] Stock solutions should be stored frozen at -20°C or below.

  • pH of Stock Solution: Prepare stock solutions in a buffer with a pH of 7.5 or higher. Some sources suggest that the acid-labile DMAP can be stored indefinitely at pH 11.5 at -10°C.

  • Aliquot for Use: To minimize freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the optimal storage conditions for solid DMAP and its aqueous solutions?

    • A1: Solid DMAP should be stored desiccated at -20°C. Aqueous stock solutions are best stored at -20°C or -80°C in a slightly alkaline buffer (pH ≥ 7.5) and should be aliquoted to avoid repeated freeze-thaw cycles.

  • Q2: How long can I expect my DMAP solutions to be stable under recommended storage conditions?

    • A2: When stored as a frozen (-20°C) aqueous solution at a neutral or slightly alkaline pH, DMAP can be stable for several months. However, for quantitative experiments, it is always best practice to use freshly prepared solutions or to re-qualify the concentration of stored solutions periodically.

Sample Preparation and Experimental Conditions
  • Q3: What buffer systems are recommended for experiments involving DMAP?

    • A3: Buffers that maintain a stable pH in the neutral to alkaline range are preferred. Common choices include Tris-HCl, HEPES, and phosphate buffers. It is crucial to consider the potential for buffer components to interact with other assay components. For instance, phosphate buffers can sometimes interfere with assays involving magnesium ions.

  • Q4: At what pH is DMAP most stable?

    • A4: DMAP is most stable in alkaline conditions. It is labile in acidic environments due to the acid-catalyzed hydrolysis of the pyrophosphate bond. The rate of pyrophosphate hydrolysis generally decreases with increasing pH.

  • Q5: How does temperature affect the stability of DMAP in solution?

    • A5: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to keep DMAP solutions on ice during experimental setup and to perform reactions at the lowest feasible temperature that is compatible with the experimental design.

Degradation and Analysis
  • Q6: What are the primary degradation products of DMAP?

    • A6: The primary degradation of DMAP occurs through the hydrolysis of the pyrophosphate bond. This can result in the formation of dimethylallyl monophosphate (DMAMP) and inorganic phosphate, or dimethylallyl alcohol and inorganic pyrophosphate.

  • Q7: How can I detect and quantify DMAP degradation?

    • A7: Several analytical techniques can be employed to assess the integrity of DMAP samples:

      • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with UV detection can be used to separate and quantify DMAP from its less polar degradation products like dimethylallyl alcohol.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity for the detection and quantification of DMAP and its various phosphorylated and non-phosphorylated degradation products.[2]

      • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for directly observing the phosphorus-containing species in solution, allowing for the quantification of DMAP and the identification of phosphorylated degradation products.

Quantitative Data Summary

The stability of this compound is critically dependent on pH and temperature. The following tables summarize the expected trends in stability based on available data for related pyrophosphate compounds.

Table 1: Effect of pH on the Hydrolysis Rate of Pyrophosphate (a proxy for DMAP)

pHRelative Hydrolysis RateStability
< 4HighLow
4 - 6ModerateModerate
7 - 8LowHigh
> 8Very LowVery High

Note: This table illustrates the general trend of pyrophosphate hydrolysis, which is expected to be similar for DMAP. Actual rates will vary.

Table 2: Effect of Temperature on the Stability of DMAP Solutions

TemperatureExpected Stability of Aqueous Solution (at neutral pH)Recommended Use
Room Temperature (20-25°C)HoursImmediate use
4°CDaysShort-term storage
-20°CMonthsLong-term storage
-80°CExtended (Years)Archival storage

Experimental Protocols

Protocol 1: HPLC Method for Assessing DMAP Purity and Degradation

This protocol provides a general method for the analysis of DMAP and potential degradation products using reverse-phase HPLC.

1. Materials:

  • This compound (DMAP) standard
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Trifluoroacetic acid (TFA) or Formic Acid
  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA or Formic Acid in water
  • Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of DMAP in Mobile Phase A.
  • To assess degradation, incubate aliquots of the stock solution under various conditions (e.g., different pH, temperature) for defined time periods.
  • Before injection, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

5. Data Analysis:

  • Identify the peak corresponding to DMAP based on the retention time of the standard.
  • Monitor for the appearance of new peaks, which may correspond to degradation products.
  • Quantify the percentage of remaining DMAP by comparing the peak area in the test sample to that of a freshly prepared standard.

Visualizations

DMAP_Degradation_Pathway DMAP Dimethylallyl Pyrophosphate (DMAP) DMAMP Dimethylallyl Monophosphate (DMAMP) DMAP->DMAMP Hydrolysis DMA Dimethylallyl Alcohol DMAP->DMA Hydrolysis Pi Inorganic Phosphate (Pi) PPi Inorganic Pyrophosphate (PPi)

Caption: Primary degradation pathways of this compound (DMAP) via hydrolysis.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_dmap Prepare DMAP Stock Solution aliquot Aliquot into Test Conditions (pH, Temp, Buffer) prep_dmap->aliquot incubate Incubate for Defined Time Points aliquot->incubate analytical_method Analyze by HPLC, LC-MS, or NMR incubate->analytical_method quantify Quantify DMAP and Degradation Products analytical_method->quantify data_analysis Determine Stability Profile quantify->data_analysis Data Analysis

Caption: Workflow for assessing the stability of this compound (DMAP) samples.

Logical_Relationship_Stability_Factors cluster_factors Factors Influencing Stability pH pH DMAP_Stability DMAP Stability pH->DMAP_Stability Alkaline pH increases stability Temperature Temperature Temperature->DMAP_Stability Low temperature increases stability Buffer Buffer Composition Buffer->DMAP_Stability Can stabilize pH Storage Storage Conditions Storage->DMAP_Stability Proper storage is critical

Caption: Key factors influencing the stability of this compound (DMAP).

References

Technical Support Center: Enhancing DMAPP Precursor Supply for Terpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the supply of the critical terpene precursor, dimethylallyl pyrophosphate (DMAPP), in microbial hosts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My terpene production is low. How do I identify if the DMAPP supply is the bottleneck?

A: Low terpene yield is a common issue that can often be traced back to an insufficient supply of the precursors isopentenyl diphosphate (IPP) and its isomer, DMAPP.[1][2] Identifying this limitation is the first critical step in troubleshooting your engineered pathway.

Troubleshooting Workflow:

  • Analyze Pathway Intermediates: The most direct method is to quantify the intracellular concentrations of key metabolites. An accumulation of intermediates upstream of IPP and DMAPP (e.g., HMG-CoA in the MVA pathway) coupled with low levels of the final terpene product strongly suggests a bottleneck in the precursor pathway.[3] Conversely, if IPP and DMAPP levels are high but the final product is low, the issue likely lies with the downstream terpene synthase (TPS).

  • Gene Expression Analysis: Verify the expression levels of your pathway enzymes (e.g., via RT-qPCR or proteomics). Low expression of crucial enzymes like HMG-CoA reductase (HMGR) in the MVA pathway or DXS in the MEP pathway is a common cause of poor flux.

  • Precursor Feeding Studies: Supplementing the culture medium with pathway intermediates like mevalonate (for MVA pathways) can help pinpoint the bottleneck. If mevalonate addition boosts terpene production, the bottleneck is in the "upper" part of the MVA pathway (from acetyl-CoA to mevalonate).

Q2: What are the primary strategies for increasing the DMAPP pool in E. coli?

A: There are two main pathways for IPP and DMAPP synthesis: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway.[4][5][6] Engineering efforts typically focus on one or both of these.

Key Strategies:

  • Engineering the Native MEP Pathway: This involves overexpressing rate-limiting enzymes. Key targets for overexpression are 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IDI).[4][7] Combining overexpression of dxs, dxr, and idi has been shown to significantly increase product titers.[4][8]

  • Introducing a Heterologous MVA Pathway: This is a widely successful strategy as the MVA pathway is often more efficient at producing high titers of terpenoids in E. coli.[4][5][9] This approach involves expressing a multi-gene cassette containing the entire pathway, typically sourced from organisms like Saccharomyces cerevisiae.

  • Balancing Pathway Expression: Simply overexpressing all genes maximally is not always effective. Metabolic imbalances can lead to the accumulation of toxic intermediates (like HMG-CoA or IPP) and place a significant metabolic burden on the host, inhibiting growth.[3][4][10] Fine-tuning the expression levels of each pathway enzyme using different strength promoters or ribosome binding sites (RBS) is crucial for optimizing flux and maintaining cell health.[3][9]

  • Using Alternative Pathways: Novel, synthetic pathways like the Isopentenol Utilization Pathway (IUP) offer a shortcut. The IUP uses a two-step phosphorylation cascade to convert supplemented isoprenol and prenol directly into IPP and DMAPP, respectively, bypassing native regulated pathways.[11][12][13]

Q3: I've introduced a heterologous MVA pathway, but my terpene yield hasn't improved significantly. What are the common issues?

A: This is a frequent problem that points to an imbalanced pathway or bottlenecks downstream of DMAPP synthesis.

Troubleshooting Steps:

  • Check for HMG-CoA Accumulation: A common bottleneck in the MVA pathway is the enzyme HMG-CoA reductase (HMGR). Insufficient HMGR activity leads to the accumulation of the intermediate HMG-CoA, which can be toxic to the cells and inhibit growth.[3] Modulating HMGR expression can alleviate this bottleneck.[3]

  • Balance IPP and DMAPP Ratios: Terpene synthases require both IPP and DMAPP. The MVA pathway primarily produces IPP, which is then converted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI).[6][11] Basal levels of IDI in the host may be insufficient to supply the required DMAPP. Overexpressing IDI is often necessary to balance the IPP:DMAPP ratio and can lead to dramatic increases in product yield.[4][8] For example, overexpressing IDI in an MVA-pathway strain increased lycopene titers 10-fold.[4][8]

  • Assess Terpene Synthase (TPS) Activity: The precursor supply might be adequate, but the downstream terpene synthase could be the new rate-limiting step. Check the expression and codon usage of your TPS gene.[14] Some synthases have low catalytic efficiency and may require higher expression levels or protein engineering to match the increased precursor flux.[10][14]

  • Consider Product Toxicity: The final terpene product itself can be toxic to the host cells, limiting production. Strategies to mitigate this include in-situ product removal (e.g., using a two-phase fermentation with an organic overlay) or engineering host tolerance.

Data Summary: Impact of Pathway Engineering on Terpene Production

The following table summarizes reported improvements in terpene production following specific genetic modifications to enhance the IPP/DMAPP supply.

Host OrganismTarget TerpeneEngineering StrategyFold Increase in TiterFinal TiterReference
E. coliLycopeneOverexpression of IDI with MVA pathway10-fold22.2 mg/L[4][8]
E. coliβ-FarneseneOverexpression of IDI with MVA pathway~200-fold8.74 g/L[4][8]
E. coliLimoneneOverexpression of dxs and idi (MEP pathway)3.6-fold17.4 mg/L[4][8]
E. coliIsopreneOverexpression of dxs, dxr, and idi (MEP pathway)4.8-fold2.7 mg/g/h[4][8]
E. coliβ-CaroteneIntroduction of MVA pathway>4-fold~70 mg/L[5]
S. cerevisiaeN/A (IPP/DMAPP pool)Introduction of IUP pathway147-foldN/A[12]
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways for DMAPP Synthesis

The diagram below illustrates the two primary pathways for IPP and DMAPP biosynthesis: the heterologous Mevalonate (MVA) pathway and the native E. coli Methylerythritol Phosphate (MEP) pathway.

Caption: Overview of MVA and MEP pathways for IPP and DMAPP synthesis.

Troubleshooting Workflow for Low Terpene Yield

This logical diagram outlines a step-by-step process for diagnosing and resolving low terpene production.

Troubleshooting_Workflow Start Low Terpene Yield CheckExpression 1. Analyze Gene Expression (RT-qPCR, SDS-PAGE) Start->CheckExpression ExpressionOK Expression Adequate? CheckExpression->ExpressionOK QuantifyMetabolites 2. Quantify Intermediates (LC-MS) ExpressionOK->QuantifyMetabolites Yes OptimizeExpression Optimize Promoter/RBS for Pathway Genes ExpressionOK->OptimizeExpression No Bottleneck Identify Bottleneck QuantifyMetabolites->Bottleneck UpstreamHigh Upstream Accumulation (e.g., HMG-CoA) Bottleneck->UpstreamHigh Precursors Low PrecursorsHigh IPP/DMAPP Accumulation Bottleneck->PrecursorsHigh Precursors High BalancePathway Re-balance Pathway (e.g., ↑ HMGR, ↑ IDI) UpstreamHigh->BalancePathway OptimizeTPS Optimize Terpene Synthase (Expression, Codons) PrecursorsHigh->OptimizeTPS OptimizeExpression->CheckExpression End Improved Yield BalancePathway->End OptimizeTPS->End

Caption: Step-by-step workflow for troubleshooting low terpene yield.

Experimental Protocols
Protocol 1: Quantification of Intracellular Isoprenoid Pyrophosphates (IPP and DMAPP) via LC-MS/MS

This protocol provides a method for extracting and quantifying the key precursors IPP and DMAPP from E. coli cell pellets.

Materials:

  • E. coli cell pellet (from 5-10 mL culture, OD600 ~5-10)

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

  • Liquid Nitrogen

  • Centrifuge capable of 4°C and >13,000 x g

  • LC-MS/MS system

Methodology:

  • Harvesting: Centrifuge the cell culture at 4,000 x g for 10 min at 4°C. Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Store pellets at -80°C until extraction.

  • Extraction:

    • Resuspend the frozen cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes, vortexing every 2-3 minutes.

    • Centrifuge at 13,000 x g for 10 min at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant to a new microfuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column suitable for polar molecules.

    • Mobile Phase A: Water with 10 mM tributylamine and 15 mM acetic acid.

    • Mobile Phase B: Methanol.

    • Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes.

    • Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The parent ions for IPP and DMAPP are identical (m/z 245), but they can be distinguished by their retention times and specific daughter ions (e.g., m/z 79, 137).[15]

  • Quantification: Generate a standard curve using pure IPP and DMAPP standards to quantify the concentrations in the cell extracts. Normalize the final concentration to the initial cell dry weight or optical density.

References

Technical Support Center: Troubleshooting Isopentenyl Diphosphate (IPP) Isomerase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low Isopentenyl Diphosphate (IPP) Isomerase activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between Type I and Type II IPP isomerases?

A1: There are two evolutionarily distinct types of IPP isomerases. Type I, typically found in eukaryotes and bacteria, is a metalloenzyme that requires a divalent metal cation, such as Mg²⁺ or Mn²⁺, for its catalytic activity.[1][2] Type II, found in archaea and some bacteria, is a flavoprotein that necessitates a reduced flavin coenzyme (like FMN) and NADPH in addition to a divalent metal cation for its function.[2]

Q2: What is the general mechanism of the IPP isomerase reaction?

A2: IPP isomerase catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP).[3] This reaction proceeds via a protonation-deprotonation mechanism, involving the formation of a transient carbocation intermediate.[3]

Q3: Are there any known potent inhibitors of IPP isomerase?

A3: Yes, iodoacetamide has been identified as a robust inhibitor of Type I IPP isomerases.[1] Additionally, diene analogues of IPP and DMAPP can act as potent active-site-directed irreversible inhibitors.[4]

Troubleshooting Guide for Low IPP Isomerase Activity

Problem: My IPP isomerase shows lower than expected or no activity.

This guide provides a systematic approach to pinpoint and resolve the underlying cause of diminished enzyme activity.

Step 1: Verify Assay Components and Conditions

Question: Have the assay buffer and cofactors been prepared correctly and are they at their optimal concentrations?

Answer: Incorrect buffer pH or missing/suboptimal cofactor concentrations are common culprits for low enzyme activity.

  • pH: The optimal pH for IPP isomerase activity is generally between 7.0 and 8.0.[5] It is crucial to verify the pH of your buffer at the reaction temperature.

  • Divalent Metal Cations (Type I): Type I IPP isomerases are strictly dependent on divalent metal cations. Ensure the presence of Mg²⁺ or Mn²⁺ in your assay buffer. Chelation of these ions by EDTA will lead to a complete loss of activity.[5]

  • Cofactors (Type II): For Type II isomerases, the presence of both a reduced flavin (e.g., FMN) and NADPH is essential.[5]

Recommended Assay Conditions:

ParameterType I IPP IsomeraseType II IPP Isomerase
pH 7.0 - 8.0~7.0
Temperature 35 - 37 °C35 - 37 °C
Divalent Cation 2 mM MgCl₂ or 0.2 mM MnCl₂5 mM MgCl₂
Reducing Agent 1 mM DTT1 mM DTT
Substrate (IPP) 10 µM - 400 µM~50 µM
Cofactors N/A10-20 µM FMN, 5-10 mM NADPH

Data compiled from multiple sources.[2][5][6][7]

Step 2: Assess Enzyme Integrity and Concentration

Question: Could my enzyme be inactive or at too low a concentration?

Answer: Improper storage or handling can lead to enzyme denaturation and loss of activity.

  • Storage: Enzymes should be stored at -20°C or lower in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

  • Enzyme Concentration: The concentration of the enzyme in the assay might be too low to detect significant activity. Try increasing the enzyme concentration.

  • Control Experiment: Perform a positive control experiment with a known active batch of IPP isomerase or a standard from a commercial source to validate your assay setup.

Step 3: Evaluate Substrate Quality

Question: Is it possible that the IPP substrate has degraded?

Answer: The substrate, isopentenyl diphosphate (IPP), can degrade over time, especially if not stored correctly.

  • Storage: Store IPP solutions at -20°C or below.

  • Quality Check: If possible, verify the integrity of your IPP stock using an appropriate analytical method. Consider purchasing a new batch of substrate if degradation is suspected.

Step 4: Investigate for Potential Inhibitors

Question: Could there be an inhibitor present in my reaction mixture?

Answer: Contaminants in your enzyme preparation or assay components can inhibit enzyme activity.

  • Chelating Agents: As mentioned, EDTA will inhibit Type I isomerases by sequestering essential divalent metal cations.[5] Ensure all your reagents are free from chelating agents.

  • Other Contaminants: Purification tags or other proteins in your enzyme preparation could potentially interfere with the assay. Ensure your enzyme preparation is of high purity.

Experimental Protocols

Key Experiment: IPP Isomerase Activity Assay (Acid Lability Method)

This method is based on the principle that the product, DMAPP, is acid-labile and can be hydrolyzed to isoprene, which can then be quantified.

Materials:

  • Assay Buffer: 50-100 mM HEPES or Tris-HCl (pH 7.0-8.0)

  • Dithiothreitol (DTT)

  • MgCl₂ or MnCl₂ (for Type I)

  • FMN and NADPH (for Type II)

  • Isopentenyl Diphosphate (IPP)

  • IPP Isomerase enzyme

  • Quenching Solution: 25% HCl in Methanol

  • Gas Chromatograph (GC) for isoprene detection, or a method for radiolabel detection if using [¹⁴C]IPP.

Procedure:

  • Prepare the reaction mixture in a final volume of 50-200 µL containing the appropriate buffer, DTT, and cofactors at their optimal concentrations.

  • Equilibrate the reaction mixture at the optimal temperature (e.g., 37°C).[2][5]

  • Initiate the reaction by adding the IPP isomerase enzyme.

  • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding the quenching solution.[5]

  • Incubate the quenched reaction to allow for the complete hydrolysis of DMAPP to isoprene.

  • Quantify the amount of isoprene produced using Gas Chromatography (GC) or by measuring the radioactivity if [¹⁴C]IPP was used.[1][5]

Visualizations

IPP_Isomerase_Pathway IPP Isopentenyl Diphosphate (IPP) IPP_Isomerase IPP Isomerase IPP->IPP_Isomerase DMAPP Dimethylallyl Diphosphate (DMAPP) IPP_Isomerase->DMAPP

Caption: The enzymatic conversion of IPP to DMAPP by IPP Isomerase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer (pH, Cofactors) C Equilibrate Reaction Mixture at 37°C A->C B Prepare Substrate (IPP) and Enzyme D Initiate with Enzyme B->D C->D E Incubate D->E F Quench Reaction (Acidification) E->F G Detect Product (e.g., GC) F->G

Caption: A general workflow for the IPP isomerase activity assay.

Troubleshooting_Logic Start Low/No Activity Check_Assay Verify Assay Conditions (pH, Cofactors) Start->Check_Assay Check_Enzyme Assess Enzyme Integrity and Concentration Check_Assay->Check_Enzyme [Conditions OK] Solution Activity Restored Check_Assay->Solution [Corrected] Check_Substrate Evaluate Substrate Quality Check_Enzyme->Check_Substrate [Enzyme OK] Check_Enzyme->Solution [Corrected] Check_Inhibitors Investigate for Inhibitors Check_Substrate->Check_Inhibitors [Substrate OK] Check_Substrate->Solution [Corrected] Check_Inhibitors->Solution [No Inhibitors]

Caption: A decision tree for troubleshooting low IPP isomerase activity.

References

Technical Support Center: Optimizing Cofactor Balance for DMAPP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the metabolic engineering of microbial hosts for the synthesis of dimethylallyl pyrophosphate (DMAPP), a key precursor for all isoprenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for DMAPP synthesis in microbial hosts?

A1: DMAPP and its isomer, isopentenyl pyrophosphate (IPP), are synthesized through two main native pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[1][2] The MVA pathway is typically found in eukaryotes (like Saccharomyces cerevisiae) and archaea, while the MEP pathway is common in most bacteria (like Escherichia coli) and plant plastids.[1] Additionally, a synthetic, two-step isopentenol utilization pathway (IUP) has been developed to bypass the complexities and tight regulation of the native pathways.[3]

Q2: Which cofactors are critical for DMAPP synthesis, and in which pathways?

A2: Both native pathways are cofactor-intensive.

  • MVA Pathway: This pathway heavily relies on ATP and NAD(P)H . For each molecule of IPP synthesized from acetyl-CoA, 3 molecules of ATP and 2 molecules of NADPH are consumed.[4]

  • MEP Pathway: This pathway also requires significant energy and reducing power in the form of ATP , CTP , and NADPH .[1]

  • Isopentenol Utilization Pathway (IUP): A key advantage of this synthetic pathway is its simpler cofactor requirement, primarily needing only ATP .

An imbalance or insufficient supply of these cofactors can create significant bottlenecks in DMAPP production.

Q3: My engineered strain shows poor growth and low DMAPP titers. What are the common causes related to cofactor balance?

A3: Poor growth and low productivity are often linked to metabolic burden and cofactor imbalance. Key causes include:

  • Cofactor Depletion: High expression of a heterologous pathway can drain the cellular pools of ATP, NADH, and especially NADPH, competing with essential cellular processes like biomass formation.[4]

  • Redox Imbalance: The NAD+/NADH and NADP+/NADPH ratios are critical for regulating metabolic fluxes.[5][6] An unfavorable ratio can inhibit key enzymes in central carbon metabolism, reducing the supply of precursors for your pathway. For instance, a low NAD+/NADH ratio can suppress de novo amino acid synthesis, further stressing the cells.[7]

  • Accumulation of Toxic Intermediates: Imbalanced expression of pathway enzymes can lead to the buildup of toxic intermediates. For example, in the MVA pathway, high levels of HMG-CoA can inhibit cell growth. In the MEP pathway, accumulation of 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) due to insufficient IspH activity is known to be toxic.

Q4: What are the primary strategies to improve cofactor regeneration and balance?

A4: Cofactor engineering is a crucial strategy for optimizing isoprenoid production.[1][8] Common approaches include:

  • Overexpression of NAD(P)H Regeneration Enzymes: Enhancing native pathways that generate NADPH, such as the pentose phosphate pathway (PPP), by overexpressing key enzymes like glucose-6-phosphate dehydrogenase (zwf) can increase the NADPH pool.[4]

  • Introduction of Heterologous Regeneration Systems: Expressing enzymes like NADH oxidase (noxE) can help regenerate NAD+ from NADH, which can rebalance the NAD+/NADH ratio.[7] Similarly, introducing efficient dehydrogenases, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), can be used to drive the regeneration of NADH or NADPH.[9]

  • Balancing Pathway Enzyme Expression: Fine-tuning the expression levels of each enzyme in the pathway is critical to prevent the accumulation of intermediates and avoid unnecessary cofactor consumption. This can be achieved using libraries of promoters or ribosome binding sites (RBS) or by employing tools like CRISPRi for targeted gene knockdown.

  • Process Optimization: Fermentation conditions, such as aeration and carbon source feeding strategy, can significantly impact the intracellular redox state and cofactor availability.

Troubleshooting Guides

Problem 1: Low DMAPP yield despite high expression of all pathway enzymes.

Possible CauseSuggested Solution
Insufficient Precursor Supply The primary building blocks for the MVA (Acetyl-CoA) and MEP (Pyruvate, G3P) pathways are being diverted to competing pathways (e.g., fatty acid synthesis).
- Action: Use CRISPRi to downregulate competing pathway genes (e.g., adhE, fabH).[10]
- Analysis: Quantify intracellular concentrations of key precursors like Acetyl-CoA.
Cofactor Limitation (NADPH or ATP) The high demand of the synthetic pathway is depleting the intracellular pool of NADPH or ATP, limiting the rate of reactions catalyzed by enzymes like HMG-CoA reductase (HMGR) or the kinases in the MVA pathway.[4]
- Action: Engineer cofactor regeneration systems. Overexpress key enzymes of the pentose phosphate pathway (e.g., zwf, sol3) to boost NADPH supply.[4] Ensure ATP regeneration is not limiting by optimizing fermentation conditions.
- Analysis: Measure intracellular concentrations of NAD+, NADH, NADP+, NADPH, and ATP (See Protocol 1).
Accumulation of a Pathway Intermediate An imbalance in the expression levels of pathway enzymes is causing a bottleneck and potential feedback inhibition. For example, HMG-CoA accumulation is a common issue in the MVA pathway.[11]
- Action: Modulate the expression of the enzyme downstream of the accumulating intermediate. For HMG-CoA accumulation, increase the expression of HMG-CoA reductase (HMGR).[11]
- Analysis: Use LC-MS/MS to identify and quantify pathway intermediates like HMG-CoA, mevalonate, IPP, and DMAPP (See Protocol 2).

Problem 2: Significant growth inhibition after inducing the MEP pathway in E. coli.

Possible CauseSuggested Solution
Toxicity from HMBPP Accumulation Overexpression of IspG without a corresponding increase in the downstream IspH activity leads to the accumulation of the toxic intermediate HMBPP.
- Action: Balance the expression of ispG and ispH. It is often necessary to co-overexpress ispH to detoxify HMBPP and pull the flux towards IPP/DMAPP.
- Analysis: Quantify intracellular HMBPP levels. While direct quantification can be challenging, a significant decrease in growth correlated with high ispG expression is a strong indicator.
Severe Redox Imbalance The high NADPH demand of the MEP pathway is causing a severe redox imbalance, disrupting essential cellular functions.
- Action: Implement NADPH regeneration strategies as described in Problem 1. Co-express enzymes from the pentose phosphate pathway.
- Analysis: Measure the intracellular NADP+/NADPH ratio (See Protocol 1). A drastically low ratio indicates reductive stress.

Data Presentation

Table 1: Typical Intracellular Cofactor Concentrations in Microbial Hosts
CofactorE. coli (mM)S. cerevisiae (mM)Notes
NAD+ ~0.26 - 2.6~1.0 - 2.0Highly dependent on growth phase and conditions.
NADH ~0.05 - 0.18~0.1 - 0.3The NAD+/NADH ratio is a key indicator of cellular redox state.[6][12]
NADP+ ~0.13 - 0.2~0.01 - 0.02
NADPH ~0.09 - 0.14~0.1 - 0.15The NADP+/NADPH ratio is critical for anabolic reactions.[13][14]
ATP ~1.5 - 9.6~2.0 - 4.0Varies significantly with energy status of the cell.

Note: These values are approximate and can vary significantly based on strain, growth conditions, and analytical methods.

Table 2: Cofactor Requirements for Isoprenoid Synthesis Pathways
PathwayATPNAD(P)HOtherKey Cofactor-Dependent Enzymes
MVA Pathway 32 NADPH-HMG-CoA Reductase, Mevalonate Kinase, Phosphomevalonate Kinase, Mevalonate Diphosphate Decarboxylase[1]
MEP Pathway 12 NADPH1 CTPDXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), IspD, IspE, IspF, IspG, IspH
IUP 20-Choline Kinase (promiscuous), Isopentenyl Phosphate Kinase

Experimental Protocols

Protocol 1: Quantification of Intracellular Cofactors (NAD+, NADH, NADP+, NADPH)

This protocol is based on rapid sampling, quenching, and LC-MS/MS analysis.

1. Sample Collection and Quenching: a. Withdraw a defined volume of cell culture (e.g., 1 mL) and immediately quench metabolic activity by mixing with 4 mL of -40°C 60% methanol. This is crucial to prevent cofactor degradation. b. Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 1 min at -20°C. Discard the supernatant.

2. Metabolite Extraction: a. Resuspend the cell pellet in 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20). b. Lyse the cells by bead beating or sonication while keeping the sample on ice. c. Centrifuge at maximum speed for 10 min at 4°C to pellet cell debris.

3. LC-MS/MS Analysis: a. Transfer the supernatant to a new tube and dry it using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water. c. Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. d. Chromatography: Use a C18 reversed-phase column with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium carbonate) and an organic solvent like acetonitrile/methanol. e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions for each cofactor. f. Quantification: Use a standard curve prepared with authentic standards to quantify the concentration of each cofactor in the sample. Normalize the results to the initial cell biomass (e.g., optical density or dry cell weight).

Protocol 2: Quantification of IPP and DMAPP

This protocol outlines the analysis of the direct products of the pathway.

1. Sample Preparation: a. Collect and quench cell samples as described in Protocol 1. b. Extract metabolites using a method that preserves the pyrophosphate groups, such as a cold methanol/chloroform/water extraction. c. After extraction and phase separation, collect the polar (aqueous) phase containing IPP and DMAPP.[15]

2. LC-MS/MS Analysis: a. Dry the aqueous phase and reconstitute in LC-MS grade water. b. Chromatography: Separation of the isomers IPP and DMAPP can be challenging. A reversed-phase C18 column with an ion-pairing mobile phase (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) is commonly used.[15] A gradient elution with acetonitrile/methanol is employed. c. Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative MRM mode. d. Quantification: Generate standard curves using pure IPP and DMAPP standards for absolute quantification. Results should be normalized to cell biomass.

Protocol 3: Enzyme Activity Assay for DXR (MEP Pathway)

This assay measures the activity of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) by monitoring the consumption of its cofactor, NADPH.[16]

1. Reagent Preparation: a. Assay Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂. b. Substrate: 1-deoxy-D-xylulose 5-phosphate (DXP). c. Cofactor: NADPH. d. Enzyme: Cell-free extract or purified DXR enzyme.

2. Assay Procedure: a. Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, DXP, and NADPH. b. Initiate the reaction by adding the cell-free extract or purified DXR enzyme. c. Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+. e. The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

3. Calculation of Activity: a. Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption. b. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

DMAPP Biosynthesis Pathways and Cofactor Inputs

DMAPP_Pathways cluster_mva MVA Pathway cluster_mep MEP Pathway cluster_iup IUP (Synthetic) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA atoB Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (2 NADPH -> 2 NADP+) Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK (ATP -> ADP) Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK (ATP -> ADP) IPP IPP Mevalonate-PP->IPP PMD (ATP -> ADP) DMAPP DMAPP IPP->DMAPP Idi IPP->DMAPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P G3P G3P->DXP DXS MEP MEP DXP->MEP DXR (NADPH -> NADP+) CDP-ME CDP-ME MEP->CDP-ME IspD (CTP -> PPi) CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE (ATP -> ADP) MEcPP MEcPP CDP-MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG (NADPH -> NADP+) IPP_MEP IPP HMBPP->IPP_MEP IspH DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IspH DMAPP_MEP->DMAPP Isoprenol Isoprenol Isopentenyl-P Isopentenyl-P Isoprenol->Isopentenyl-P Kinase (ATP -> ADP) IPP_IUP IPP Isopentenyl-P->IPP_IUP IPK (ATP -> ADP)

Caption: Overview of MVA, MEP, and IUP pathways for DMAPP synthesis, highlighting key cofactor inputs.

Troubleshooting Workflow for Low DMAPP Titer

Troubleshooting_Workflow start Low DMAPP Titer check_expression Verify Pathway Gene Expression (SDS-PAGE / Proteomics) start->check_expression check_cofactors Quantify Intracellular Cofactors (NADPH, ATP) (LC-MS/MS) check_expression->check_cofactors Expression OK optimize_expression Optimize Enzyme Ratios (RBS/Promoter Tuning) check_expression->optimize_expression Low/No Expression check_intermediates Quantify Pathway Intermediates (LC-MS/MS) check_cofactors->check_intermediates Cofactors OK engineer_cofactors Engineer Cofactor Regeneration (e.g., Overexpress zwf) check_cofactors->engineer_cofactors Imbalance Detected balance_flux Debottleneck Pathway (Up/Down-regulate specific enzymes) check_intermediates->balance_flux Intermediate Accumulation end end check_intermediates->end No Accumulation (Consider other issues: precursor supply, toxicity)

Caption: A logical workflow for troubleshooting common causes of low DMAPP production.

Cofactor Regeneration Cycle for NADPH

Cofactor_Regeneration cluster_cell Cellular Metabolism NADPH_pool NADPH DMAPP_Synth DMAPP Synthesis (MEP/MVA Pathway) NADPH_pool->DMAPP_Synth Consumed by NADP_pool NADP+ NADP_pool->NADPH_pool Regenerates DMAPP_Synth->NADP_pool Produces PPP Pentose Phosphate Pathway (PPP) PPP->NADP_pool Consumes Glucose Glucose Glucose->PPP Input

Caption: The cycle of NADPH consumption by DMAPP synthesis and regeneration via the Pentose Phosphate Pathway.

References

Technical Support Center: Strategies to Increase DMAPP Availability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the in vivo availability of dimethylallyl pyrophosphate (DMAPP).

Troubleshooting Guides & FAQs

This section is designed to help you identify and solve common issues that may arise during your experiments.

Issue 1: Low yield of the final isoprenoid product despite pathway engineering.

  • Question: I have overexpressed the genes in the MVA/MEP pathway, but the final product titer is still low. What could be the problem?

  • Answer: Low product yield, despite pathway overexpression, can stem from several factors:

    • Rate-limiting enzymes: Simply overexpressing all genes in a pathway may not be effective if a specific enzyme is a rate-limiting step. Identifying and specifically upregulating the expression of this bottleneck enzyme can significantly improve flux. For example, in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is often a rate-limiting enzyme.[1][2]

    • Metabolic imbalance and intermediate toxicity: Overexpression of upstream enzymes without commensurate upregulation of downstream enzymes can lead to the accumulation of pathway intermediates.[3] Some of these intermediates, such as HMG-CoA in the MVA pathway and IPP/DMAPP themselves, can be toxic to the host cells, inhibiting growth and overall productivity.[1][3][4]

    • Cofactor limitation: Both the MVA and MEP pathways require cofactors such as ATP, NADPH, and CTP.[5][6] High pathway flux can deplete the cellular pools of these cofactors, creating a new bottleneck.

    • Competing pathways: Native metabolic pathways in the host organism may compete for the initial precursors (e.g., acetyl-CoA, pyruvate, glyceraldehyde-3-phosphate). Downregulating or knocking out competing pathways can redirect carbon flux towards your desired isoprenoid pathway.

Issue 2: Host cell growth is inhibited after introducing the engineered pathway.

  • Question: My engineered microbial strain is showing poor growth compared to the wild-type. What is causing this and how can I fix it?

  • Answer: Growth inhibition is a common problem in metabolic engineering and can be attributed to:

    • Metabolic burden: The expression of multiple heterologous genes places a significant metabolic load on the host cell, diverting resources (amino acids, ATP, etc.) from essential cellular processes like growth and division.

    • Intermediate toxicity: As mentioned previously, the accumulation of toxic intermediates like HMG-CoA or IPP/DMAPP can severely impair cell growth.[1][3][4]

    • Toxicity of the final product: The target isoprenoid itself might be toxic to the host organism, especially at high concentrations.

    Troubleshooting strategies include:

    • Tuning gene expression: Instead of using strong, constitutive promoters for all pathway genes, use inducible promoters or a library of promoters with varying strengths to balance enzyme expression. This can help to avoid excessive metabolic burden and the accumulation of toxic intermediates.

    • Dynamic regulation: Implement dynamic control systems that couple pathway expression to cell growth phase or the presence of a specific substrate. This can help to separate the growth phase from the production phase, improving overall productivity.

    • Host strain engineering: Use robust host strains that have been engineered for improved tolerance to metabolic stress or specific toxic compounds.

    • In situ product removal: If the final product is toxic, consider implementing a system for its continuous removal from the culture medium, for example, by using a two-phase fermentation system.

Issue 3: Inconsistent or unpredictable results between experiments.

  • Question: I am getting variable yields of my isoprenoid product in different experimental batches. What could be the cause of this variability?

  • Answer: Inconsistent results can be frustrating. The source of this variability often lies in subtle differences in experimental conditions. Here are some factors to check:

    • Inoculum quality: The age and physiological state of the inoculum can significantly impact the outcome of the fermentation. Always use a fresh, healthy inoculum from a well-characterized stock.

    • Culture conditions: Small variations in media composition, pH, temperature, and aeration can have a large effect on microbial metabolism and product formation. Ensure that these parameters are tightly controlled in all your experiments.

    • Plasmid stability: In plasmid-based expression systems, plasmid loss during cell division can lead to a decrease in the population of producing cells. Consider using strains with integrated pathways or using selection markers to ensure plasmid maintenance.

    • Inducer concentration and timing: If you are using an inducible expression system, the concentration of the inducer and the timing of induction are critical. Optimize these parameters for your specific system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on increasing DMAPP availability, providing a comparison of different strategies and their reported effectiveness.

Table 1: Comparison of MVA and MEP Pathway Engineering Strategies in E. coli

StrategyPathway TargetedKey Genes ModifiedHost OrganismProductFold Increase in TiterReference
Overexpression of rate-limiting enzymesMEPdxs, dxr, idiE. coliLycopene~8[2]
Heterologous MVA pathway expressionMVAFull pathway from S. cerevisiaeE. coliAmorphadiene>10[3]
Balancing MVA pathway gene expressionMVAFine-tuning of HMGS and HMGRE. coliMevalonateSignificant increase[3]
Cofactor engineering and pathway optimizationMVAOptimized RBS for downstream MVA genesE. coliLycopene4.6[7]
Introduction of a heterologous MVA pathwayMVAFull pathway from E. faecalis & S. pneumoniaeE. coliCarotenoids-[8]

Table 2: Impact of the Isopentenol Utilization Pathway (IUP) on Precursor Pools and Product Titer

Host OrganismPrecursor MeasuredFold IncreaseFinal ProductFold Increase in TiterReference
S. cerevisiaeIPP/DMAPP147Limonene20[9]
S. cerevisiaeIPP/DMAPP147Amorphadiene4.3[9]
S. cerevisiaeIPP/DMAPP147Taxadiene1.74[9]
Chlamydomonas reinhardtiiIPP8.6Limonene23[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the field of isoprenoid metabolic engineering.

Protocol 1: Quantification of Intracellular IPP and DMAPP by LC-MS/MS

This protocol is adapted from methods described for analyzing isoprenoid precursors.[11]

Materials:

  • Engineered microbial cells

  • Quenching solution: 60% methanol, -40°C

  • Extraction solution: Chloroform:Methanol:Water (1:3:1), -20°C

  • LC-MS/MS system

  • Internal standards (e.g., ¹³C-labeled IPP and DMAPP)

Procedure:

  • Cell Quenching:

    • Rapidly withdraw a known volume of cell culture (e.g., 1 mL).

    • Immediately quench the metabolic activity by adding the cell suspension to 4 volumes of ice-cold quenching solution.

    • Centrifuge at 10,000 x g for 5 min at -20°C.

    • Discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of cold extraction solution containing internal standards.

    • Incubate at -20°C for 1 hour with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a reverse-phase ion-pairing chromatography method coupled to a triple quadrupole mass spectrometer.

    • Use a suitable C18 column.

    • The mobile phase can consist of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of IPP and DMAPP and their labeled internal standards.

  • Data Analysis:

    • Quantify the concentration of IPP and DMAPP by comparing the peak areas of the endogenous metabolites to those of the known concentration of the internal standards.

    • Normalize the metabolite concentrations to the cell biomass (e.g., dry cell weight or optical density).

Protocol 2: Enzyme Activity Assay for HMG-CoA Reductase (HMGR)

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[12]

Materials:

  • Cell-free extract containing HMGR

  • Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing DTT

  • HMG-CoA substrate solution

  • NADPH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture:

    • In a cuvette, combine the assay buffer, NADPH solution, and the cell-free extract.

    • Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow it to equilibrate.

  • Initiate the Reaction:

    • Start the reaction by adding the HMG-CoA substrate solution to the cuvette and mix quickly.

  • Measure NADPH Oxidation:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.

  • Calculate Enzyme Activity:

    • Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed.

    • One unit of HMGR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

    • Normalize the activity to the total protein concentration in the cell-free extract.

Protocol 3: Western Blot Analysis of Pathway Enzymes

This is a general protocol for detecting the expression levels of heterologous enzymes.[13][14][15]

Materials:

  • Engineered microbial cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target enzyme

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., actin or GAPDH) to compare expression levels between samples.

Visualizations

Diagram 1: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

G Biosynthetic Pathways to DMAPP cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids/Bacteria) acetoacetyl_coa Acetoacetyl-CoA hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (rate-limiting) mvp Mevalonate-5-P mevalonate->mvp MVK mvpp Mevalonate-5-PP mvp->mvpp PMK ipp_mva IPP mvpp->ipp_mva MVD ipp_pool Isopentenyl Pyrophosphate (IPP) ipp_mva->ipp_pool acetyl_coa Acetyl-CoA acetyl_coa->acetoacetyl_coa AtoB dxp DXP mep MEP dxp->mep DXR cdp_mep CDP-MEP mep->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMB-PP mecpp->hmbpp ipp_mep IPP hmbpp->ipp_mep dmapp_mep DMAPP hmbpp->dmapp_mep ipp_mep->ipp_pool dmapp_pool Dimethylallyl Pyrophosphate (DMAPP) dmapp_mep->dmapp_pool pyruvate Pyruvate pyruvate->dxp DXS (rate-limiting) g3p Glyceraldehyde-3-P g3p->dxp DXS (rate-limiting) ipp_pool->dmapp_pool IDI isoprenoids Isoprenoids ipp_pool->isoprenoids dmapp_pool->isoprenoids

Caption: Overview of the MVA and MEP pathways for DMAPP biosynthesis.

Diagram 2: The Isopentenol Utilization Pathway (IUP)

G Isopentenol Utilization Pathway (IUP) cluster_iup A Synthetic Pathway for DMAPP Precursors isoprenol Isoprenol (exogenous) ip Isopentenyl Phosphate (IP) isoprenol->ip Promiscuous Kinase prenol Prenol (exogenous) dmap Dimethylallyl Phosphate (DMAP) prenol->dmap Promiscuous Kinase ipp IPP ip->ipp IPK dmapp DMAPP dmap->dmapp IPK ipp_pool IPP Pool ipp->ipp_pool dmapp_pool DMAPP Pool dmapp->dmapp_pool ipp_pool->dmapp_pool IDI isoprenoids Isoprenoids ipp_pool->isoprenoids dmapp_pool->isoprenoids

Caption: The synthetic Isopentenol Utilization Pathway (IUP).

Diagram 3: General Experimental Workflow for Troubleshooting Low DMAPP Availability

G Troubleshooting Workflow for Low DMAPP start Low Isoprenoid Titer check_expression Verify Pathway Gene Expression (Western Blot, qRT-PCR) start->check_expression measure_intermediates Quantify Pathway Intermediates (LC-MS/MS) check_expression->measure_intermediates Expression Confirmed optimize_expression Optimize Gene Expression Levels (e.g., promoter tuning, RBS engineering) check_expression->optimize_expression Low/No Expression assess_growth Analyze Host Cell Growth and Viability measure_intermediates->assess_growth measure_intermediates->optimize_expression Intermediate Imbalance flux_analysis Perform Metabolic Flux Analysis assess_growth->flux_analysis Growth Normal address_toxicity Mitigate Intermediate/Product Toxicity (e.g., dynamic regulation, strain engineering) assess_growth->address_toxicity Growth Inhibited balance_cofactors Address Cofactor Limitation (e.g., co-expression of cofactor regenerating enzymes) flux_analysis->balance_cofactors Cofactor Limitation Identified reduce_competing_flux Downregulate Competing Pathways (e.g., CRISPRi, gene knockout) flux_analysis->reduce_competing_flux Flux Diverted to Competing Pathways solution Improved Isoprenoid Titer optimize_expression->solution address_toxicity->solution balance_cofactors->solution reduce_competing_flux->solution

Caption: A logical workflow for troubleshooting low DMAPP availability.

References

Technical Support Center: Preventing Phosphatase Activity on DMAPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of Dimethylallyl Pyrophosphate (DMAPP) by phosphatases in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMAPP and why is its stability important?

Dimethylallyl Pyrophosphate (DMAPP) is a key intermediate in the biosynthesis of a vast array of natural products, including isoprenoids and prenylated compounds.[1] It serves as the initial building block for the synthesis of molecules like cholesterol, steroid hormones, and certain vitamins. The pyrophosphate group makes DMAPP an energy-rich molecule, but also susceptible to enzymatic cleavage by phosphatases. Maintaining the stability of DMAPP is critical for accurate in vitro studies of isoprenoid biosynthesis, enzyme kinetics, and for the development of drugs targeting these pathways.

Q2: What are phosphatases and why do they degrade DMAPP?

Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphate esters, removing a phosphate group from their substrate. In biological systems, they play crucial roles in signal transduction and metabolic regulation. DMAPP, having a pyrophosphate moiety, is a potential substrate for various endogenous phosphatases present in cellular lysates and tissue extracts. These can include acid phosphatases, alkaline phosphatases, and protein phosphatases with broad substrate specificity.[2] This degradation can lead to the inactivation of DMAPP, thereby affecting experimental outcomes.

Q3: What are the common signs of DMAPP degradation in my experiment?

Signs of DMAPP degradation can include:

  • Reduced product formation: In enzymatic assays where DMAPP is a substrate, a lower than expected yield of the final product can indicate depletion of the starting material.

  • Inconsistent results: High variability between replicate experiments can be a sign of uncontrolled DMAPP degradation.

  • Appearance of unexpected byproducts: The presence of dimethylallyl monophosphate (DMAP) or dimethylallyl alcohol in your reaction mixture, detectable by techniques like mass spectrometry, points towards phosphatase activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DMAPP and provides step-by-step solutions to prevent its degradation by phosphatases.

Problem Possible Cause Recommended Solution
Low or no product yield in an enzyme assay using DMAPP. Endogenous phosphatases in your cell lysate or protein preparation are degrading the DMAPP substrate.Add a broad-spectrum phosphatase inhibitor cocktail to your reaction buffer. Ensure the cocktail is active against both serine/threonine and tyrosine phosphatases, and ideally contains a pyrophosphate analog.
High variability in results between experimental replicates. Inconsistent phosphatase activity in different batches of your biological sample.Standardize your sample preparation protocol. Always use freshly prepared lysates or extracts and consistently add phosphatase inhibitors immediately upon cell lysis.
DMAPP appears to be unstable even with phosphatase inhibitors. The pH of your buffer is suboptimal, leading to chemical instability of DMAPP or suboptimal inhibitor activity.Maintain a pH between 7.0 and 8.0 for your experimental buffer. DMAPP is more stable at a slightly alkaline pH. Verify the optimal pH range for your specific phosphatase inhibitor cocktail.
Difficulty in quantifying DMAPP accurately. DMAPP is co-eluting with its isomer, Isopentenyl Pyrophosphate (IPP), or is being degraded during sample preparation for analysis.Utilize a validated HPLC-MS/MS method for DMAPP quantification. Use of a C18 column with an ion-pairing agent or a HILIC column can improve separation from IPP.[3][4] Ensure samples are kept on ice and processed quickly, with phosphatase inhibitors present throughout.

Experimental Protocols

Protocol 1: General Protocol for Preventing DMAPP Dephosphorylation in Cell Lysates

This protocol provides a general guideline for incorporating phosphatase inhibitors into your experimental workflow when working with DMAPP and cell lysates.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., RIPA, Tris-HCl with detergents)

  • Broad-spectrum Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, β-glycerophosphate, and sodium pyrophosphate)

  • DMAPP solution

  • Ice

Procedure:

  • Prepare Lysis Buffer with Inhibitors: Immediately before use, add the phosphatase inhibitor cocktail to your ice-cold lysis buffer at the manufacturer's recommended concentration (typically 1X or 2X).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them directly on the plate or in a tube with the prepared lysis buffer containing inhibitors. Keep the lysate on ice at all times to minimize enzymatic activity.

  • Centrifugation: Centrifuge the lysate at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Enzymatic Reaction: In your reaction tube on ice, combine the cell lysate, DMAPP solution, and other reaction components.

  • Incubation: Incubate the reaction at the desired temperature for the specified time.

  • Quenching and Analysis: Stop the reaction (e.g., by adding a quenching agent or by heat inactivation) and proceed with your downstream analysis, such as product quantification by HPLC-MS/MS.

Protocol 2: Quantification of DMAPP by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of DMAPP in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Acetate or other ion-pairing agent

  • DMAPP standard

  • Internal Standard (e.g., ¹³C-labeled DMAPP)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • DMAPP: Precursor ion (m/z) 245.0 -> Product ion (m/z) 79.0 (for the phosphate group)

    • Internal Standard: Adjust m/z values based on the isotopic labeling.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Sample Preparation:

  • Protein Precipitation: To 100 µL of your sample (e.g., quenched reaction mixture), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (10 mM Ammonium Acetate in Water).

  • Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.

Visualizations

DMAPP_Degradation_Pathway DMAPP DMAPP (Dimethylallyl Pyrophosphate) Phosphatase Endogenous Phosphatases DMAPP->Phosphatase DMAP DMAP (Dimethylallyl Monophosphate) Phosphatase->DMAP Pi Inorganic Phosphate (Pi) Phosphatase->Pi DMAN Dimethylallyl Alcohol DMAP->DMAN Inhibitors Phosphatase Inhibitors (e.g., NaF, Na3VO4, β-glycerophosphate, Sodium Pyrophosphate) Inhibitors->Phosphatase Inhibit

Caption: Degradation pathway of DMAPP by endogenous phosphatases.

Troubleshooting_Workflow start Start: Low DMAPP-dependent Product Formation check_phosphatase 1. Suspect Phosphatase Activity - Are you using cell/tissue lysates? start->check_phosphatase add_inhibitors 2. Add Phosphatase Inhibitors - Use a broad-spectrum cocktail. check_phosphatase->add_inhibitors Yes optimize_assay 5. Optimize Assay Parameters - Enzyme/substrate concentration - Incubation time/temperature check_phosphatase->optimize_assay No check_buffer 3. Verify Buffer Conditions - Is the pH optimal (7.0-8.0)? - Are inhibitors compatible? add_inhibitors->check_buffer quantify_dmapp 4. Quantify DMAPP - Use HPLC-MS/MS to check DMAPP concentration. check_buffer->quantify_dmapp quantify_dmapp->optimize_assay success Problem Resolved optimize_assay->success

Caption: Troubleshooting workflow for low DMAPP activity.

MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Isoprenoids Isoprenoids FPP->Isoprenoids

Caption: Simplified Mevalonate (MVA) pathway leading to DMAPP.

References

improving the efficiency of one-pot enzymatic cascade for DMAPP production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the one-pot enzymatic cascade for dimethylallyl pyrophosphate (DMAPP) production.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of DMAPP in a question-and-answer format.

Q1: My DMAPP yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low DMAPP yield is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The efficiency of the enzymatic cascade is highly sensitive to reaction parameters. Verify that the pH, temperature, and buffer composition are optimal for all enzymes in your cascade. For instance, a system utilizing SfPK (a promiscuous kinase) and MtIPK (an isopentenyl phosphate kinase) operates optimally at a pH of 7.0 and a temperature of 35°C.[1] Deviations from these optimal conditions can lead to a significant decrease in enzyme activity.

  • Improper Enzyme Ratio: The ratio of the enzymes in the cascade is critical. An imbalance can create a bottleneck in the pathway. For the SfPK and MtIPK system, an optimal ratio of 1:8 was found to be crucial for maximizing DMAPP production.[1] If you are using different enzymes, you may need to empirically determine the optimal ratio through titration experiments.

  • Enzyme Instability or Inactivity: Enzymes can lose activity over time, especially if not stored or handled properly. Ensure your enzyme stocks are active and have not undergone multiple freeze-thaw cycles. It is advisable to aliquot enzymes into single-use volumes. For kinases, storage in a buffer containing 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol, with snap-freezing and storage at -80°C, can improve stability.

  • Substrate or Cofactor Issues:

    • Substrate Quality: Ensure the purity of your initial substrate (e.g., dimethylallyl alcohol - DMA). Impurities can inhibit enzymatic activity.

    • Cofactor Limitation or Inhibition: ATP is a critical cofactor in kinase-driven DMAPP synthesis. While essential, high concentrations of ATP (e.g., above 10 mM in some systems) can be inhibitory.[1] Conversely, if ATP is depleted and not regenerated, the reaction will stall. Consider implementing an ATP regeneration system.

  • Product Degradation: DMAPP can be unstable under certain conditions. Ensure your quenching and analysis methods are rapid and prevent product degradation.

Q2: I'm observing a decline in reaction rate over time, even when substrates are not depleted. What could be the cause?

A2: A decreasing reaction rate can be attributed to several factors:

  • Enzyme Instability: One or more enzymes in your cascade may be unstable under the reaction conditions, leading to a gradual loss of activity. To address this, you could:

    • Immobilize the enzymes: Co-immobilization of multiple enzymes on a solid support can enhance their stability and reusability.[2][3][4] This also allows for easier removal of the biocatalysts from the reaction mixture.

    • Use enzymes from thermophilic organisms: These enzymes are often more robust and stable at higher temperatures.

  • Product Inhibition: The accumulation of DMAPP or intermediate products can inhibit the activity of the enzymes in the cascade. If product inhibition is suspected, consider strategies to remove the product as it is formed, such as in-situ product removal techniques.

  • Cofactor Imbalance: If your system involves cofactor regeneration, a mismatch in the rates of cofactor consumption and regeneration can lead to a slowdown of the overall reaction.

Q3: How can I confirm if my enzymes are active before starting a one-pot reaction?

A3: It is highly recommended to perform individual activity assays for each enzyme in the cascade before combining them.

  • Individual Assays: Use a known substrate for each enzyme and a suitable detection method (e.g., spectrophotometry, HPLC) to measure the rate of product formation. This will confirm the specific activity of your enzyme preparations.

  • Positive Controls: Include a positive control with a known active enzyme in your assays to ensure that the assay conditions and reagents are appropriate.

Q4: I am having trouble with the analytical quantification of DMAPP. Can you provide some guidance?

A4: Accurate quantification of DMAPP can be challenging due to its polar nature and potential for degradation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a robust method for this purpose.

  • Sample Preparation: Rapidly quench the enzymatic reaction, for example, with a cold solvent like acetonitrile, to stop the reaction and precipitate the enzymes. The samples should be kept on ice and centrifuged to remove precipitated proteins before injection into the HPLC system.

  • Chromatography: A reversed-phase C18 column is commonly used. Due to the polar nature of DMAPP, a mobile phase with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column might be necessary for good retention and separation.

  • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for DMAPP detection.

Frequently Asked Questions (FAQs)

Q: What is the Isopentenol Utilization Pathway (IUP), and how does it relate to DMAPP production?

A: The Isopentenol Utilization Pathway (IUP) is a synthetic metabolic pathway that produces DMAPP or its isomer, isopentenyl pyrophosphate (IPP), from their corresponding alcohols (prenol and isoprenol, respectively).[5] This pathway is typically a two-step enzymatic cascade involving a promiscuous kinase and an isopentenyl phosphate kinase.[1][5] It offers a more direct route to DMAPP compared to the longer native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

Q: My reaction buffer contains Tris. Could this be affecting my results?

A: Yes, the choice of buffer can significantly impact enzyme activity, especially for metalloenzymes. Tris buffer is known to chelate metal ions, which can be inhibitory for enzymes that require them for activity. It is recommended to test different buffer systems, such as HEPES or phosphate buffers, to find the optimal one for your specific enzymatic cascade.

Q: What are the benefits of using a one-pot enzymatic cascade?

A: One-pot enzymatic cascades offer several advantages over traditional multi-step synthesis, including:

  • Reduced Reaction Time and Cost: Eliminating intermediate purification steps saves time and reduces the use of solvents and reagents.

  • Improved Yield: By coupling reactions, unfavorable equilibria can be shifted towards product formation.

  • Simplified Process Control: Fewer operational steps lead to a more streamlined and controlled process.

  • Reduced Waste: Minimizing purification steps leads to a more environmentally friendly process.

Q: Are there strategies to improve the stability of the kinases used in the DMAPP synthesis cascade?

A: Yes, several strategies can be employed to enhance kinase stability:

  • Additives: Including stabilizing agents like glycerol (20-50%), DTT (1 mM), or trehalose in the storage and reaction buffers can help maintain enzyme structure and activity.

  • Immobilization: Attaching the kinases to a solid support can provide a more stable microenvironment and prevent aggregation.[2][3][4]

  • Protein Engineering: Directed evolution or rational design can be used to create more robust and stable enzyme variants.

Quantitative Data Summary

Table 1: Optimized Conditions for a One-Pot Enzymatic Cascade for DMAPP Production

ParameterOptimal ValueReference
pH7.0[1]
Temperature35 °C[1]
Enzyme Ratio (SfPK:MtIPK)1:8[1]
ATP Concentration10 mM[1]
DMA Concentration80 mM[1]
Maximum DMAPP Production1.23 mM (in 1 hour)[1]

Table 2: Kinetic Parameters of Key Enzymes in DMAPP Synthesis

EnzymeSubstrateKcat/Km (s⁻¹ M⁻¹)Reference
Shigella flexneri Promiscuous Kinase (SfPK)DMA6875[1]
Methanolobus tindarius Isopentenyl Phosphate Kinase (MtIPK)DMAP402.9[1]

Experimental Protocols

Protocol 1: General One-Pot Enzymatic Synthesis of DMAPP

This protocol is a general guideline and should be optimized for your specific enzymes and substrates.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

      • MgCl₂ (e.g., 10 mM)

      • ATP (e.g., 10 mM)

      • Dimethylallyl alcohol (DMA) (e.g., 80 mM)

      • First kinase (e.g., SfPK) at the optimized concentration.

      • Second kinase (e.g., MtIPK) at the optimized concentration.

    • The total reaction volume should be kept small for initial optimizations (e.g., 50-100 µL).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile or other suitable organic solvent to precipitate the enzymes.

  • Sample Preparation for Analysis:

    • Vortex the quenched sample and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC analysis.

Protocol 2: HPLC-MS/MS Analysis of DMAPP

This protocol provides a starting point for developing an HPLC-MS/MS method for DMAPP quantification.

  • HPLC System: A standard HPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 50 mm, 3 µm particle size).

  • Mobile Phase A: 20 mM NH₄HCO₃ with 0.1% triethylamine in water.

  • Mobile Phase B: Acetonitrile with 0.1% triethylamine.

  • Gradient: A linear gradient from 100% A to 100% B over several minutes, followed by a re-equilibration step. The exact gradient will need to be optimized for your system.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the specific precursor-to-product ion transition for DMAPP.

Visualizations

Enzymatic_Cascade_for_DMAPP_Production cluster_pathway One-Pot Enzymatic Cascade cluster_inputs Inputs cluster_outputs Outputs DMA Dimethylallyl Alcohol (DMA) DMAP Dimethylallyl Phosphate (DMAP) DMA->DMAP Promiscuous Kinase (e.g., SfPK) + ATP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAP->DMAPP Isopentenyl Phosphate Kinase (e.g., MtIPK) + ATP ATP ATP

Caption: Enzymatic cascade for DMAPP production from DMA.

Troubleshooting_Workflow_for_Low_DMAPP_Yield start Low DMAPP Yield check_conditions Check Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_ratio Check Enzyme Ratio start->check_ratio check_activity Check Enzyme Activity start->check_activity check_reagents Check Substrates & Cofactors start->check_reagents optimize_conditions Optimize pH, Temperature, and Buffer Composition check_conditions->optimize_conditions titrate_enzymes Titrate Enzyme Concentrations to Find Optimal Ratio check_ratio->titrate_enzymes run_individual_assays Run Individual Activity Assays for Each Enzyme check_activity->run_individual_assays verify_substrate_purity Verify Substrate Purity check_reagents->verify_substrate_purity optimize_atp Optimize ATP Concentration (Avoid Inhibition) check_reagents->optimize_atp implement_atp_regen Implement ATP Regeneration System optimize_atp->implement_atp_regen

Caption: Troubleshooting workflow for low DMAPP yield.

References

Validation & Comparative

Validating DMAPP as a Biomarker: A Comparative Guide for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers is paramount for advancing oncology. Prostate cancer, a leading cause of morbidity in men, has long relied on Prostate-Specific Antigen (PSA) for screening and diagnosis.[1][2] However, the limitations of PSA, particularly its low specificity, have spurred the search for novel biomarkers that can more accurately detect clinically significant disease and reduce unnecessary invasive procedures.[2][3]

The mevalonate (MVA) pathway, an essential metabolic route for cholesterol and isoprenoid biosynthesis, has emerged as a critical player in prostate cancer progression.[4][5] Upregulation of this pathway is linked to tumor growth, survival, and the development of castration-resistant prostate cancer.[4][5] This has led to significant interest in components of the MVA pathway as potential therapeutic targets and biomarkers.

This guide provides a comparative analysis of the current standard of care for prostate cancer biomarkers against the prospective utility of mevalonate pathway intermediates, with a focus on Dimethylallyl Pyrophosphate (DMAPP). While DMAPP itself is not yet a clinically validated biomarker, this document will explore the rationale for its consideration, compare the underlying principles of detection, and present the performance of established markers to set a benchmark for future validation studies.

Performance of Established Prostate Cancer Biomarkers

The clinical landscape for prostate cancer detection has evolved beyond PSA alone. Several secondary tests are now used to improve risk stratification and patient selection for biopsy. The performance of these markers is summarized below.

Biomarker/TestTypeSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the Curve (AUC)
Prostate-Specific Antigen (PSA) (>4.0 ng/mL)Serum~91%[6]~9-33%[6]~25%[2]N/A0.585 - 0.711[7]
Prostate Health Index (PHI) SerumReported to be more specific than PSA for aggressive carcinomas.[8]Associated with Gleason score and can reduce unnecessary biopsies.[8]N/AN/AN/A
4Kscore Test SerumN/AShown to improve predictive accuracy over PSA alone.[7]N/AN/A0.711 (vs 0.585 for PSA)[7]
Prostate Cancer Antigen 3 (PCA3) UrineLow sensitivity as many tumors do not carry the associated gene fusion.[7]High specificity (~100%) for discriminating benign from malignant cells.[8]N/AN/AN/A
ExoDx Prostate Intelliscore (EPI) Urine~92%N/AN/A~91%N/A

Note: Performance characteristics can vary significantly based on the patient population, PSA levels, and study design.

The Mevalonate Pathway: A Novel Frontier for Biomarkers

The mevalonate pathway is a fundamental cellular process that produces isoprenoid precursors, like isopentenyl pyrophosphate (IPP) and its isomer DMAPP.[9] These molecules are vital for numerous functions, including the synthesis of cholesterol and the prenylation of proteins crucial for cell signaling, such as Ras and Rho GTPases.[10] In many cancers, including prostate cancer, this pathway is upregulated to support rapid cell proliferation and survival.[11]

The rationale for exploring MVA pathway intermediates like DMAPP as biomarkers is based on this dysregulation. The hypothesis is that the increased metabolic flux in cancer cells will lead to elevated levels of these intermediates, which could potentially be detected in patient samples. However, direct measurement of intracellular metabolites like DMAPP in easily accessible fluids like blood or urine presents significant technical challenges, and this approach remains in the research phase.[12]

Signaling Pathway: The Mevalonate Pathway

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) ipp IPP mevalonate->ipp Multiple Steps dmapp DMAPP ipp->dmapp Isomerase gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp gpp->fpp cholesterol Cholesterol fpp->cholesterol protein_prenylation Protein Prenylation (e.g., Ras, Rho) fpp->protein_prenylation

Caption: The Mevalonate Pathway leading to DMAPP and key downstream products.

Experimental Protocols

Protocol 1: Standard Prostate-Specific Antigen (PSA) Test

This protocol outlines the typical steps for a serum PSA test using an immunoassay.

PSA_Workflow patient Patient blood_draw 1. Blood Sample Collection (Venipuncture) patient->blood_draw centrifugation 2. Centrifugation to Separate Serum blood_draw->centrifugation immunoassay 3. Automated Immunoassay (e.g., ELISA, CLIA) centrifugation->immunoassay detection 4. Signal Detection (Colorimetric/Luminescent) immunoassay->detection quantification 5. Quantification (ng/mL) detection->quantification result Result Interpretation quantification->result

Caption: Standard workflow for a clinical Prostate-Specific Antigen (PSA) blood test.

Methodology:

  • Sample Collection: A blood sample is drawn from a vein in the patient's arm.

  • Sample Processing: The blood is centrifuged to separate the serum (the liquid portion) from the blood cells.

  • Immunoassay: The serum is analyzed using an automated immunoassay platform. This typically involves:

    • Antibodies specific to PSA are coated onto a solid surface (e.g., a microplate well).

    • The patient's serum is added, and any PSA present binds to the antibodies.

    • A second, enzyme-linked antibody is added, which also binds to the PSA.

    • A substrate is introduced that reacts with the enzyme to produce a detectable signal (e.g., a color change or light emission).

  • Signal Detection: The intensity of the signal is measured by a detector.

  • Quantification: The signal intensity is proportional to the amount of PSA in the sample. This is compared to a standard curve to determine the exact concentration in nanograms per milliliter (ng/mL).[13]

  • Interpretation: The result is compared against age-adjusted reference ranges to determine if it is elevated.[6][14]

Protocol 2: Measurement of Mevalonate in Plasma (Research Method)

This protocol describes a research-grade method for quantifying mevalonate, a precursor to DMAPP, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method illustrates the complexity of measuring MVA pathway intermediates.

Mevalonate_Workflow plasma Plasma Sample (500 µL) spike 1. Spike with Internal Standard (Mevalonate-D7) plasma->spike acidify 2. Acidification (HCl) spike->acidify spe 3. Solid Phase Extraction (SPE) Purification acidify->spe dry 4. Dry Sample (Nitrogen Stream) spe->dry reconstitute 5. Reconstitute (Ammonium Hydroxide) dry->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms quantification 7. Quantification vs. Standard Curve lcms->quantification

Caption: Research workflow for quantifying mevalonate in plasma via LC-MS/MS.

Methodology: [15]

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., Mevalonate-D7) is added to the plasma sample. This helps to correct for sample loss during preparation.

  • Acidification: The sample is acidified with hydrochloric acid. This converts mevalonate into its more stable lactone form (mevalonolactone) for easier extraction.

  • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to purify it and remove interfering substances like proteins and salts.

  • Drying: The purified sample is dried under a stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a solution of ammonium hydroxide to convert the mevalonolactone back to its open, non-lactonic form for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The sample is injected into an HPLC system, where it passes through a column that separates mevalonate from other remaining components.

    • Tandem Mass Spectrometry (MS/MS): As mevalonate exits the LC column, it is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The instrument isolates the mevalonate ion, fragments it, and detects specific fragment ions. This two-stage detection is highly specific and sensitive.

  • Quantification: The ratio of the signal from the sample's mevalonate to the signal from the internal standard is calculated and compared to a calibration curve to determine the precise concentration.

Conclusion and Future Directions

The current clinical standard for prostate cancer screening, centered around the PSA test, suffers from a high rate of false positives, leading to overdiagnosis and unnecessary procedures.[2][16] While newer serum and urine biomarkers have improved specificity, there remains a clear need for novel markers that reflect the underlying biology of aggressive disease.

The mevalonate pathway is undeniably a crucial component of prostate cancer's metabolic machinery.[10][17] Its dysregulation in tumor cells provides a strong rationale for investigating its intermediates, including DMAPP, as potential biomarkers. However, this guide highlights a critical gap between biological plausibility and clinical readiness. The direct measurement of small, intracellular metabolites like DMAPP is technically demanding and has not yet been translated into a routine clinical assay with validated performance data.

Therefore, while a direct comparison of DMAPP to PSA is not currently possible, the comparison of their underlying principles is stark. PSA testing measures the leakage of a prostate-specific protein into the bloodstream, an indirect and often ambiguous sign of cancer. In contrast, a biomarker derived from the mevalonate pathway would, in theory, offer a direct window into the metabolic reprogramming that fuels cancer growth.

For drug development professionals and researchers, the path forward involves:

  • Developing Robust Assays: Creating sensitive, high-throughput, and cost-effective methods for quantifying MVA pathway intermediates like DMAPP in clinical samples (e.g., plasma or urine).

  • Clinical Validation: Conducting large-scale studies to establish the sensitivity, specificity, and predictive value of these metabolic markers for detecting clinically significant prostate cancer.

  • Comparative Studies: Performing head-to-head comparisons of promising MVA pathway markers against the current standard of care, including PSA and other approved biomarkers.

Until such data becomes available, DMAPP and other mevalonate pathway components remain promising targets of research rather than validated clinical biomarkers. Their future utility will depend on overcoming the significant analytical and clinical hurdles outlined in this guide.

References

A Comparative Guide to MVA and MEP Pathway Efficiency for Isoprenoid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with wide-ranging applications in pharmaceuticals, biofuels, fragrances, and nutraceuticals. The microbial production of these valuable compounds relies on two primary biosynthetic routes for the synthesis of the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provides an objective comparison of their efficiency, supported by experimental data, to aid researchers in selecting and engineering the optimal pathway for their specific production goals.

Pathway Overview

The MVA and MEP pathways utilize different starting substrates and enzymatic reactions to produce IPP and DMAPP.

  • The MVA pathway , typically found in eukaryotes, archaea, and the cytosol of plants, begins with the condensation of three acetyl-CoA molecules.[1][2]

  • The MEP pathway , present in most bacteria, green algae, and plant plastids, starts with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P).[1][2]

Plants are unique in that they possess both pathways, which are spatially segregated within the cell: the MVA pathway operates in the cytosol and the MEP pathway in the plastids.[1][3][4]

MVA_Pathway acetyl_coa 3x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate (MVA) hmg_coa->mevalonate HMGR mvp Mevalonate-5-P mevalonate->mvp MVK mvpp Mevalonate-5-PP mvp->mvpp PMK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp

Caption: The Mevalonate (MVA) Pathway.

MEP_Pathway start Pyruvate + G3P dxp DXP start->dxp DXS mep MEP dxp->mep DXR cdp_me CDP-ME mep->cdp_me IspD cdp_mep CDP-MEP cdp_me->cdp_mep IspE mecpp MEcPP cdp_mep->mecpp IspF hmbpp HMBPP mecpp->hmbpp IspG ipp IPP hmbpp->ipp dmapp DMAPP hmbpp->dmapp IspH ipp->dmapp

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Performance Comparison: MVA vs. MEP Pathway

While the native MEP pathway is the natural choice for isoprenoid production in hosts like E. coli, extensive metabolic engineering efforts have demonstrated that introducing a heterologous MVA pathway often leads to significantly higher product titers. This is frequently attributed to the MEP pathway's tight endogenous regulation and the sensitivity of some of its enzymes (IspG and IspH) to oxidative stress.[1][5] The heterologous MVA pathway, on the other hand, can function more independently of host regulation.

From a theoretical standpoint, the MEP pathway is more carbon-efficient. Genome-scale modeling predicts a maximum theoretical yield of 0.809 mol IPP per mol of glucose via the MEP pathway, which is 4-6% higher than what is achievable with the MVA pathway due to less carbon loss as CO₂.[6] However, experimental results frequently show the MVA pathway outperforming the MEP pathway in engineered microbial systems.

Quantitative Data Summary

The following table summarizes experimental data from studies comparing the two pathways for the production of various isoprenoids in engineered E. coli.

Product Pathway Host Organism Key Engineering Strategy Titer / Productivity Fold Improvement (vs. baseline) Cultivation Method Reference
(+)-cis-Abienol MVA PathwayE. coliHeterologous expression of the complete MVA pathway634.7 mg/L~31-foldFed-batch with two-phase cultivation[7]
(+)-cis-Abienol MEP PathwayE. coliOverexpression of key MEP pathway enzymesLower than MVA~7-foldShake flask / Fed-batch[7]
Amorphadiene MVA PathwayE. coliOverexpression of the entire MVA pathway40 g/LNot specifiedOptimized Fed-batch Fermentation[1]
Isoprene MVA PathwayE. coliOverexpression of MVA pathway genes19.0 mg/L/h~3-fold (vs. MEP)Shake flask[8]
Isoprene MEP PathwayE. coliOverexpression of MEP pathway genes3.6 mg/L/hBaselineShake flask[8]
Isoprene MVA + MEPE. coliSynergistic overexpression of both pathways52.5 mg/L/h~20-fold (vs. MEP)Shake flask[8]
Lycopene MVA PathwayE. coliIntroduction of new MVA pathway combinationsHigher than MEPNot specifiedFed-batch Fermentation[2]

Note: Baseline refers to the un-engineered or minimally engineered strain. Fold improvements can vary based on the specific baseline used in the cited study.

Experimental Methodologies

Comparing the efficiency of the MVA and MEP pathways requires a systematic approach involving strain construction, cultivation, and product quantification.

Experimental_Workflow strain_construction 1. Strain Construction - Gene Sourcing & Codon Optimization - Plasmid Assembly (e.g., Gibson) pathway_expression 2. Pathway Expression - Transformation into E. coli Host - Inducer Addition (e.g., IPTG) strain_construction->pathway_expression cultivation 3. Cultivation - Shake Flask or Bioreactor - Defined Media & Growth Conditions pathway_expression->cultivation sampling 4. Sampling & Extraction - Cell Lysis or Solvent Overlay - Product Extraction cultivation->sampling analysis 5. Quantification - GC-MS or HPLC Analysis - Standard Curve Comparison sampling->analysis comparison 6. Data Comparison - Compare Titers, Yields, Productivity analysis->comparison

Caption: General workflow for comparing pathway efficiency.
Key Experimental Protocols

1. Strain Construction:

  • Gene Sourcing: Genes for a heterologous MVA pathway are typically sourced from organisms like Saccharomyces cerevisiae and Enterococcus faecalis.[7] For MEP pathway engineering, native E. coli genes (e.g., dxs, dxr, ispG) are often targeted for overexpression.[9]

  • Codon Optimization: To ensure high expression levels in E. coli, genes from other organisms should be codon-optimized.

  • Plasmid Assembly: Genes are assembled into expression plasmids. Methods like Gibson assembly are commonly used to combine multiple gene fragments into a vector backbone.[2] Plasmids are then transformed into a suitable production host, such as E. coli DH5α or BL21.

2. Cultivation and Production:

  • Media and Conditions: Strains are typically grown in Lysogeny Broth (LB) for initial growth and then transferred to a defined production medium for fermentation.[2] Cultures are maintained at a specific temperature (e.g., 30-37°C) with appropriate aeration.

  • Induction: Gene expression is induced at a specific cell density (e.g., OD₆₀₀ of 0.6-0.8) by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Fed-Batch Fermentation: For achieving high titers, fed-batch fermentation is often employed. This technique involves the controlled feeding of nutrients to maintain optimal growth and production conditions, preventing the accumulation of inhibitory byproducts.[7]

  • Two-Phase Cultivation: For non-volatile or toxic products, an organic solvent overlay (e.g., dodecane) can be used to capture the product in situ, reducing feedback inhibition and simplifying extraction.[10]

3. Product Analysis and Quantification:

  • Extraction: The method of extraction depends on the product's properties. Volatile compounds like isoprene can be measured from the headspace.[10] Non-volatile compounds like carotenoids (e.g., lycopene) are extracted from cell pellets using solvents like acetone.[10] Products captured in an organic overlay can be directly analyzed.

  • Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying many isoprenoids.[7] A typical GC temperature program might start at 80°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.[7] High-Performance Liquid Chromatography (HPLC) is also used, particularly for non-volatile compounds like carotenoids.

Conclusion

The choice between the MVA and MEP pathway for metabolic engineering depends on the host organism, the target molecule, and the production scale.

  • MEP Pathway: As the native pathway in E. coli, it offers a direct route for isoprenoid synthesis. While theoretically more carbon-efficient, its tight regulation can limit flux, and overcoming these bottlenecks can be challenging. However, for certain applications or in specific hosts, enhancing the native MEP pathway may be sufficient.

  • MVA Pathway: Experimental evidence strongly indicates that for high-level production of isoprenoids in engineered microbes like E. coli, the heterologous MVA pathway is often superior.[1][7] Its independence from native host regulation allows for more direct control and optimization, frequently resulting in significantly higher titers.

Furthermore, synergistic approaches that combine the native MEP pathway with a heterologous MVA pathway have shown to boost production beyond what either pathway can achieve alone, suggesting that a dual-pathway strategy could be optimal for maximizing carbon flux towards isoprenoid synthesis.[8]

References

A Comparative Guide to DMAPP and IPP as Prenyl Donors in Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to numerous biological processes. Their synthesis originates from two simple five-carbon isomers: Dimethylallyl pyrophosphate (DMAPP) and Isopentenyl pyrophosphate (IPP). While often mentioned together, their roles in the crucial chain-elongation reactions catalyzed by prenyltransferases are distinct and not interchangeable. This guide provides an objective comparison of DMAPP and IPP, focusing on their respective functions as prenyl donors, supported by experimental data and detailed methodologies.

Introduction to DMAPP and IPP

Both DMAPP and IPP are the universal building blocks for all isoprenoids, which include molecules like cholesterol, carotenoids, and steroid hormones.[1][2] They are synthesized through two primary metabolic routes: the mevalonate (MVA) pathway, active in eukaryotes, archaea, and some bacteria, and the non-mevalonate or methylerythritol phosphate (MEP) pathway, found in most bacteria, plastids of higher plants, and apicomplexan protozoa.[1]

The critical distinction lies in their roles during the head-to-tail condensation reactions that form longer isoprenoid chains.[3] DMAPP, being an allylic pyrophosphate, is electrophilic and serves as the "primer" or the initial prenyl donor. IPP, a homoallylic pyrophosphate, acts as the nucleophilic "extender unit" that attacks the DMAPP-derived carbocation.[3] This fundamental difference dictates their function in prenyltransferase-catalyzed reactions.

Quantitative Performance as a Prenyl Donor

Direct experimental comparison of DMAPP and IPP as prenyl donors is biochemically challenging, as IPP is not the natural allylic substrate for initiating prenylation. Prenyltransferases are highly specific for an allylic pyrophosphate like DMAPP to start the reaction.[4][5] Therefore, quantitative data invariably focuses on the efficacy of DMAPP or other allylic pyrophosphates as the donor substrate.

The following table summarizes kinetic data for representative prenyltransferases with DMAPP as the prenyl donor. It is important to note that under standard assay conditions, IPP does not demonstrate activity as a prenyl donor.

EnzymeOrganismAcceptor SubstrateKM for DMAPP (µM)kcat (s-1)Catalytic Efficiency (kcat/KM) (s-1M-1)Reference
CymD (Tryptophan N-prenyltransferase)Streptomyces arenicolaL-Tryptophan< 20.10> 50,000[6]
ShPT (Indole prenyltransferase)Streptomyces sp.1-naphtholNot ReportedNot Reported521[7]
NotF (Diketopiperazine prenyltransferase)Aspergillus fumigatusBrevianamide FNot ReportedNot ReportedNot Reported[8]

Note: For CymD, a maximal rate was observed at the lowest measurable concentration (2 µM), indicating a very high affinity (low KM) for DMAPP.[6] This high efficiency underscores DMAPP's role as the dedicated prenyl donor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols for assaying prenyltransferase activity.

Overexpression and Purification of Prenyltransferase

This protocol is adapted from a method for producing human cis-prenyltransferase in E. coli.[9]

Objective: To obtain a purified and active prenyltransferase enzyme for in vitro assays.

Methodology:

  • Cloning and Expression: The codon-optimized gene for the target prenyltransferase is cloned into an expression vector (e.g., pET vector with a His-tag). The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., Tris-HCl, NaCl, imidazole) containing DNase I and protease inhibitors, and lysed using a microfluidizer or sonicator.[9]

  • Purification: The soluble protein fraction is clarified by centrifugation. The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Cobalt or Nickel resin).[9] The column is washed extensively with a low-concentration imidazole buffer to remove non-specifically bound proteins. The target protein is then eluted with a high-concentration imidazole buffer.

  • Protein Verification: The purity of the enzyme is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Prenyltransferase Activity Assay (Coupled-Enzyme Assay)

This method provides continuous monitoring of the reaction by detecting the release of pyrophosphate.[6]

Objective: To determine the kinetic parameters of a prenyltransferase reaction.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing:

    • The purified prenyltransferase.

    • The acceptor substrate (e.g., L-tryptophan for CymD).[6]

    • DMAPP (the prenyl donor).

    • A divalent cation cofactor, typically MgCl2.

    • Coupling enzymes: inorganic pyrophosphatase and purine nucleoside phosphorylase (PNPase).[6]

    • A chromogenic substrate for PNPase, such as 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).[6]

  • Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates (e.g., DMAPP or the acceptor).

  • Data Acquisition: The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 360 nm for the MESG-based assay) using a UV-Vis spectrophotometer.[6] The inorganic pyrophosphate released from the prenylation reaction is hydrolyzed by pyrophosphatase to two molecules of inorganic phosphate. This phosphate is then used by PNPase to convert MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, leading to a change in absorbance.

  • Kinetic Analysis: Initial reaction velocities are calculated from the linear phase of the absorbance change. By varying the concentration of one substrate while keeping the other constant, kinetic parameters like KM and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

Visualizing the Pathways and Mechanism

To better understand the context and action of DMAPP and IPP, the following diagrams illustrate their biosynthesis and the general mechanism of prenyl transfer.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP IPP Mevalonate_PP->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase

Caption: The Mevalonate (MVA) pathway for the synthesis of IPP and DMAPP.

MEP_Pathway Pyruvate Pyruvate + G3P DOXP DOXP Pyruvate->DOXP DXS MEP MEP DOXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH

Caption: The Non-Mevalonate (MEP) pathway for the synthesis of IPP and DMAPP.

Prenyl_Transfer_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_product Product DMAPP DMAPP (Allylic Donor) Carbocation Allylic Carbocation Intermediate DMAPP->Carbocation Pyrophosphate leaves IPP IPP (Nucleophile) IPP->Carbocation Nucleophilic attack GPP Geranyl-PP (GPP) (C10 Product) Carbocation->GPP Proton elimination

Caption: General mechanism of a prenyltransferase reaction to form Geranyl-PP.

Conclusion

In the biosynthesis of isoprenoids, DMAPP and IPP are not competitors for the role of a prenyl donor but rather essential partners with distinct chemical functions. DMAPP is the sole initiator, the allylic prenyl donor, that forms a reactive carbocation intermediate. IPP serves as the nucleophile that attacks this intermediate, enabling the stepwise elongation of the isoprenoid chain. The high catalytic efficiency of prenyltransferases with DMAPP and the lack of evidence for IPP acting as a donor solidify these defined roles. For researchers in drug development and metabolic engineering, understanding this fundamental division of labor is critical for designing inhibitors or manipulating pathways to produce valuable isoprenoid compounds.

References

A Functional Comparison of Dimethylallyl Pyrophosphate (DMAPP) Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of essential metabolic precursors and their analogs is critical for advancing research in areas from cancer biology to metabolic engineering. This guide provides a comprehensive functional comparison of various analogs of Dimethylallyl Pyrophosphate (DMAPP), a key intermediate in the biosynthesis of isoprenoids.

This document delves into a comparative analysis of DMAPP analogs, focusing on their performance as enzyme inhibitors and the efficiency of enzymatic routes for their synthesis. We will also explore the strategies for creating cell-permeable DMAPP prodrugs. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to provide a clear, data-driven resource for your research.

Functional Comparison of DMAPP Diene Analogs as IPP Isomerase Inhibitors

Isopentenyl pyrophosphate (IPP) isomerase is a crucial enzyme that catalyzes the interconversion of IPP and DMAPP, a vital step in the biosynthesis of a vast array of natural products.[1][2][3] Diene analogs of DMAPP have been synthesized and identified as potent, active-site-directed irreversible inhibitors of this enzyme.[1][2][3] The mechanism of inhibition involves the protonation of the diene by an active site residue, which generates a reactive allylic cation. This cation then alkylates a nucleophilic cysteine residue in the active site, leading to irreversible inactivation of the enzyme.[1]

Quantitative Comparison of IPP Isomerase Inhibitors

The following table summarizes the kinetic constants for the inactivation of Schizosaccharomyces pombe IPP isomerase by two diene analogs of DMAPP, (E)-3-methyl-2,4-pentadien-1-yl diphosphate (E-2-OPP) and (Z)-3-methyl-2,4-pentadien-1-yl diphosphate (Z-2-OPP), and one diene analog of IPP, 2-methyl-1,3-butadien-4-yl diphosphate (4-OPP).

AnalogK_I (μM)k_I (min⁻¹)k_I / K_I (M⁻¹min⁻¹)
E-2-OPP 1.20.242.0 x 10⁵
Z-2-OPP 182.21.2 x 10⁵
4-OPP 2.50.451.8 x 10⁵

Data sourced from Wu et al., 2005.

Interpretation of Data:

  • E-2-OPP emerges as the most efficient inhibitor, as indicated by the highest k_I / K_I value. This parameter represents the second-order rate constant for the inactivation of the enzyme and is a measure of the inhibitor's overall effectiveness.

  • While Z-2-OPP exhibits a significantly higher rate of inactivation (k_I), its lower binding affinity (higher K_I) results in a slightly lower overall efficiency compared to E-2-OPP.

  • The IPP analog, 4-OPP , also demonstrates potent inhibition, with an efficiency comparable to that of the DMAPP analogs.

Experimental Protocol: IPP Isomerase Inhibition Assay

This protocol outlines the key steps for determining the kinetic constants for the irreversible inhibition of IPP isomerase.

Materials:

  • Purified IPP isomerase

  • Diene analogs of DMAPP or IPP

  • [1-¹⁴C]IPP (radiolabeled substrate)

  • Assay buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/mL BSA

  • Quenching solution: 1 M HCl

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Inactivation:

    • Prepare reaction mixtures containing varying concentrations of the diene analog inhibitor in the assay buffer.

    • Equilibrate the mixtures at 37°C.

    • Initiate the inactivation reaction by adding a known concentration of IPP isomerase.

    • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Activity Measurement:

    • Immediately dilute the aliquots into an assay mixture containing a saturating concentration of [1-¹⁴C]IPP to measure the remaining enzyme activity.

    • Allow the enzymatic reaction to proceed for a set time (e.g., 10 minutes).

    • Terminate the reaction by adding the quenching solution (1 M HCl). This step also facilitates the hydrolysis of the allylic diphosphate product, DMAPP, to isoprene and dimethylallyl alcohol, which are volatile.

    • Extract the volatile products into an organic solvent (e.g., hexane).

    • Quantify the amount of radioactive product formed using a scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (k_obs).

    • To determine the kinetic parameters K_I and k_I, plot the reciprocal of k_obs against the reciprocal of the inhibitor concentration (Lineweaver-Burk plot). The y-intercept is 1/k_I, and the x-intercept is -1/K_I.

Mechanism of IPP Isomerase Inhibition by Diene Analogs

The following diagram illustrates the proposed mechanism of irreversible inhibition of IPP isomerase by a diene analog of DMAPP.

IPP_Isomerase_Inhibition cluster_0 IPP Isomerase Active Site Enzyme IPP Isomerase (with Cys nucleophile) Alkylation Nucleophilic Attack by Cysteine Thiol Diene_Analog DMAPP Diene Analog Protonation Protonation by Active Site Acid (e.g., Glu116) Diene_Analog->Protonation Enters Active Site Carbocation Reactive Allylic Carbocation Intermediate Protonation->Carbocation Carbocation->Alkylation Inactive_Enzyme Covalently Modified Inactive Enzyme Alkylation->Inactive_Enzyme

Mechanism of IPP Isomerase inhibition by a DMAPP diene analog.

Functional Comparison of Enzymes for DMAPP Synthesis

An alternative approach to utilizing DMAPP analogs is the enzymatic synthesis of DMAPP itself from more readily available precursors. One common method involves the phosphorylation of dimethylallyl alcohol (DMA) to dimethylallyl monophosphate (DMAP), followed by a second phosphorylation to yield DMAPP. This two-step process can be catalyzed by promiscuous kinases and isopentenyl phosphate kinases.

Quantitative Comparison of Kinases for DMAPP Synthesis

The following table presents a comparison of the kinetic parameters of various promiscuous kinases for the phosphorylation of DMA to DMAP, and isopentenyl phosphate kinases for the phosphorylation of DMAP to DMAPP.

Table 2a: Kinetic Parameters of Promiscuous Kinases for DMA Phosphorylation

EnzymeSource OrganismK_m (mM)V_max (μmol/min/mg)k_cat/K_m (s⁻¹M⁻¹)
SfPK Shigella flexneri0.0160.246875
EcPK Escherichia coli0.930.1367.7
ScPK Saccharomyces cerevisiae1.250.92784

Table 2b: Kinetic Parameters of Isopentenyl Phosphate Kinases for DMAP Phosphorylation

EnzymeSource OrganismK_m (mM)V_max (μmol/min/mg)k_cat/K_m (s⁻¹M⁻¹)
MtIPK Methanolobus tindarius0.0650.059402.9
MthIPK Methanothermobacter thermautotrophicus0.1160.024100.9

Data sourced from a 2022 study on one-pot enzymatic synthesis of DMAPP.

Interpretation of Data:

  • For the first phosphorylation step, SfPK from Shigella flexneri is significantly more efficient than the kinases from E. coli and S. cerevisiae, as demonstrated by its much higher catalytic efficiency (k_cat/K_m).

  • In the second phosphorylation step, MtIPK from Methanolobus tindarius shows a 4-fold higher catalytic efficiency than MthIPK.

  • Based on this data, a combination of SfPK and MtIPK would be the most effective enzyme pair for the one-pot synthesis of DMAPP from DMA.

Experimental Protocol: Kinase Activity Assay

This protocol describes a method for determining the kinetic parameters of kinases involved in DMAPP synthesis.

Materials:

  • Purified kinase enzymes (SfPK, EcPK, ScPK, MtIPK, MthIPK)

  • Substrates: Dimethylallyl alcohol (DMA) or Dimethylallyl monophosphate (DMAP)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂)

  • Coupled enzyme system for ATP depletion measurement (e.g., pyruvate kinase and lactate dehydrogenase with PEP and NADH) or a method to detect the phosphorylated product.

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the assay buffer, a fixed concentration of ATP, and varying concentrations of the substrate (DMA or DMAP).

    • Equilibrate the mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a known amount of the purified kinase.

  • Activity Measurement (Coupled Assay Example):

    • If using a coupled enzyme system, monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by the kinase.

    • Record the initial reaction velocities at each substrate concentration.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

    • Calculate the catalytic efficiency (k_cat/K_m) from these values.

Enzymatic Synthesis of DMAPP from DMA

The following diagram illustrates the two-step enzymatic synthesis of DMAPP from DMA.

DMAPP_Synthesis DMA Dimethylallyl Alcohol (DMA) Promiscuous_Kinase Promiscuous Kinase (e.g., SfPK) DMA->Promiscuous_Kinase ATP1 ATP ATP1->Promiscuous_Kinase ADP1 ADP Promiscuous_Kinase->ADP1 DMAP Dimethylallyl Monophosphate (DMAP) Promiscuous_Kinase->DMAP IP_Kinase Isopentenyl Phosphate Kinase (e.g., MtIPK) DMAP->IP_Kinase ATP2 ATP ATP2->IP_Kinase ADP2 ADP IP_Kinase->ADP2 DMAPP Dimethylallyl Pyrophosphate (DMAPP) IP_Kinase->DMAPP

Two-step enzymatic synthesis of DMAPP from DMA.

Cell-Permeable DMAPP Analogs: A Prodrug Approach

DMAPP is a highly charged molecule and is generally impermeable to cell membranes. To overcome this limitation and enable the study of its intracellular effects, cell-permeable prodrugs of DMAPP have been developed.[4] A common strategy is to mask the negatively charged pyrophosphate group with self-immolative esters (SIEs).[4] Once inside the cell, these masking groups are cleaved by endogenous esterases, releasing the active DMAPP molecule.

Experimental Protocol: Evaluation of Cell-Permeable DMAPP Analogs

This protocol provides a general workflow for assessing the efficacy of a cell-permeable DMAPP prodrug.

Materials:

  • Cell line of interest (e.g., a cell line dependent on the mevalonate pathway)

  • Cell culture medium and supplements

  • Cell-permeable DMAPP analog (prodrug)

  • Inhibitor of an upstream enzyme in the isoprenoid biosynthesis pathway (e.g., a statin to inhibit HMG-CoA reductase)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Viability Rescue Assay:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with an inhibitor of isoprenoid biosynthesis (e.g., a statin) to induce cell death.

    • Co-treat the cells with varying concentrations of the cell-permeable DMAPP analog.

    • Incubate for a suitable period (e.g., 48-72 hours).

    • Assess cell viability using a standard assay. A successful prodrug will rescue the cells from the inhibitor-induced death.

  • Quantification of Intracellular DMAPP:

    • Treat cells with the cell-permeable DMAPP analog for a specific time.

    • Rapidly quench metabolism and extract intracellular metabolites (e.g., using a cold methanol/acetonitrile/water mixture).

    • Analyze the cell extracts using a validated LC-MS/MS method to quantify the concentration of intracellular DMAPP. This will confirm the successful delivery and release of DMAPP from the prodrug.

Workflow for Evaluating Cell-Permeable DMAPP Analogs

The following diagram illustrates the experimental workflow for testing the functionality of a cell-permeable DMAPP analog.

Cell_Permeable_Workflow cluster_0 Cell Viability Assay cluster_1 Intracellular DMAPP Quantification Treat_Cells Treat cells with pathway inhibitor (e.g., statin) Co_Treat Co-treat with cell-permeable DMAPP analog Treat_Cells->Co_Treat Incubate_Viability Incubate (e.g., 48-72h) Co_Treat->Incubate_Viability Measure_Viability Measure Cell Viability Incubate_Viability->Measure_Viability Treat_Prodrug Treat cells with cell-permeable DMAPP analog Incubate_Metabolite Incubate (short time course) Treat_Prodrug->Incubate_Metabolite Extract_Metabolites Quench and Extract Intracellular Metabolites Incubate_Metabolite->Extract_Metabolites LCMS_Analysis LC-MS/MS Analysis of DMAPP levels Extract_Metabolites->LCMS_Analysis

Experimental workflow for evaluating cell-permeable DMAPP analogs.

Conclusion

This guide provides a functional comparison of DMAPP analogs, highlighting their utility as enzyme inhibitors and the enzymatic strategies for their synthesis. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and metabolic engineering. While the development of cell-permeable DMAPP analogs represents an exciting frontier, further research is needed to provide a direct comparative analysis of different prodrug strategies to guide their application in cellular studies.

References

A Comparative Guide to Dimethylallyl Pyrophosphate (DMAPP) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two primary methodologies for the quantification of dimethylallyl pyrophosphate (DMAPP), a key intermediate in the biosynthesis of isoprenoids. The methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. This document aims to assist researchers in selecting the most suitable method for their specific experimental needs by providing detailed experimental protocols, performance data, and visual workflows.

Comparison of Quantitative Performance

The selection of a quantification method often depends on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS and enzymatic assays for DMAPP quantification.

Performance ParameterLC-MS/MSEnzymatic Assay (Isoprene Synthase-based)
Linearity (r²) >0.99Typically linear over a specific substrate concentration range
Sensitivity (LOD) Low ng/mL to pg/mL rangeDependent on the detection of the final product (e.g., isoprene)
Sensitivity (LOQ) Low ng/mL range[1]Dependent on the detection of the final product (e.g., isoprene)
Accuracy (% Recovery) 85-115%[1]Dependent on enzyme kinetics and reaction conditions
Precision (% RSD) <15%[1]Typically <15% for enzymatic assays
Specificity High to Very HighHigh, dependent on enzyme specificity
Throughput Moderate to HighModerate
Cost High (instrumentation)Moderate (reagents and enzymes)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of DMAPP in complex biological matrices. The following protocol is a representative method adapted from established procedures for related isoprenoid pyrophosphates[1].

Sample Preparation (from cultured cells):

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a cold methanol/water (80:20, v/v) solution.

  • Protein Precipitation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as a stable isotope-labeled DMAPP (e.g., ¹³C₅-DMAPP), to the supernatant.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with two solvents:

    • Solvent A: 10 mM ammonium bicarbonate in water.

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Solvent B, increasing linearly to a high percentage over several minutes to elute DMAPP.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DMAPP: Precursor ion (Q1): m/z 245; Product ions (Q3): m/z 159 (quantifier), m/z 79 (qualifier). These transitions correspond to the loss of pyrophosphate and phosphate, respectively.

    • Internal Standard (e.g., ¹³C₅-DMAPP): Precursor and product ions would be shifted according to the mass of the isotopes.

Quantification:

Create a calibration curve by analyzing a series of known concentrations of DMAPP standards spiked with the internal standard. The concentration of DMAPP in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Enzymatic Assay (Isoprene Synthase-based)

This method relies on the specific conversion of DMAPP to the volatile compound isoprene by the enzyme isoprene synthase. The produced isoprene can then be quantified by gas chromatography (GC).

Reaction Setup:

  • Reaction Mixture: Prepare a reaction mixture in a sealed vial containing:

    • Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

    • Isoprene Synthase: A purified recombinant isoprene synthase enzyme.

    • Sample: The biological extract containing DMAPP.

  • Initiation and Incubation: Initiate the reaction by adding the isoprene synthase. Seal the vial immediately and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Terminate the reaction by heat inactivation or by adding a quenching solution.

Isoprene Quantification:

  • Headspace Analysis: Analyze the headspace of the reaction vial using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a suitable column for separating volatile organic compounds.

    • Column: A capillary column appropriate for isoprene analysis.

    • Carrier Gas: Helium or nitrogen.

    • Temperature Program: An appropriate temperature program to separate isoprene from other volatile compounds.

  • Quantification: Generate a calibration curve by analyzing known amounts of isoprene standards. The concentration of DMAPP in the original sample is calculated based on the amount of isoprene produced, taking into account the stoichiometry of the reaction (1 mole of DMAPP produces 1 mole of isoprene).

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the principles behind each quantification method.

G cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP Isopentenyl Pyrophosphate (IPP) IPP_MVA->IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP + DMAPP HMBPP->IPP_MEP IPP_MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP Isoprenoids Isoprenoids (Sterols, Carotenoids, etc.) GGPP->Isoprenoids

Caption: Biosynthetic pathways leading to DMAPP and downstream isoprenoids.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Cultured Cells) Lysis Cell Lysis & Protein Precipitation Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS Spike Internal Standard Supernatant->IS Drydown Drydown IS->Drydown Reconstitution Reconstitute Drydown->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition MS->Data Quantify Quantify DMAPP Data->Quantify Calibration Calibration Curve Calibration->Quantify

Caption: Experimental workflow for DMAPP quantification by LC-MS/MS.

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis GC Analysis cluster_quant Quantification Sample Biological Sample Extract Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, DTT) Sample->Reaction_Mix Add_Enzyme Add Isoprene Synthase Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Headspace Headspace Injection Incubate->Headspace GC Gas Chromatography (GC-FID/MS) Headspace->GC Data Data Acquisition GC->Data Quantify Calculate DMAPP Concentration Data->Quantify Calibration Isoprene Calibration Curve Calibration->Quantify

Caption: Experimental workflow for the enzymatic quantification of DMAPP.

References

Validating the Role of DMAPP in Isoprenoid Biosynthesis: A Comparative Guide to Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount. Dimethylallyl pyrophosphate (DMAPP) is a critical precursor in the vast and diverse world of isoprenoid biosynthesis. This guide provides an objective comparison of the primary metabolic routes to DMAPP—the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways—along with a synthetic alternative, the Isopentenol Utilization Pathway (IUP). We present supporting experimental data and detailed protocols to facilitate the validation of DMAPP's role in specific metabolic contexts.

Isoprenoids, also known as terpenoids, are a large and functionally diverse class of natural products.[1] They are all synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, DMAPP.[1] The biosynthesis of these precursors is a critical control point in the overall production of isoprenoids and occurs through distinct metabolic pathways depending on the organism.

A Comparative Overview of DMAPP Biosynthetic Pathways

The production of DMAPP can be achieved through two primary natural pathways, the MVA and MEP pathways, which are often compartmentalized within the cell.[2][3] Additionally, a synthetic Isopentenol Utilization Pathway (IUP) has been engineered to provide an alternative and potentially more efficient route to isoprenoid precursors.[4]

The Mevalonate (MVA) pathway , found in eukaryotes, archaea, and the cytosol of plants, utilizes acetyl-CoA as its starting substrate.[1][5] In contrast, the Methylerythritol Phosphate (MEP) pathway is prevalent in most bacteria, algae, and plant plastids, and it begins with pyruvate and glyceraldehyde 3-phosphate.[1][5] The Isopentenol Utilization Pathway (IUP) is a synthetic two-step pathway that directly converts isopentenol isomers (isoprenol or prenol) to IPP or DMAPP, respectively.[4]

dot

cluster_mva MVA Pathway cluster_mep MEP Pathway cluster_iup IUP (Synthetic) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP MEP MEP DXP->MEP IPP + DMAPP IPP + DMAPP MEP->IPP + DMAPP Isoprenol/Prenol Isoprenol/Prenol IPP/DMAPP IPP/DMAPP Isoprenol/Prenol->IPP/DMAPP Isoprenoids Isoprenoids DMAPP->Isoprenoids

Overview of DMAPP Biosynthetic Pathways.

Data Presentation: Performance Comparison of Pathways

The choice of pathway for metabolic engineering of isoprenoid production can significantly impact the final product yield. The following table summarizes comparative data on the production of various isoprenoids in engineered E. coli, highlighting the relative efficiencies of the MVA, MEP, and IUP pathways.

PathwayHost OrganismKey Engineering StrategyProductTiter (mg/L)Yield Improvement (relative to baseline)Cultivation Method
MVA Pathway E. coliHeterologous expression of the complete MVA pathwayDiterpenes>100[2]>1,000-fold[2]Bioreactor
E. coliHeterologous expression of the complete MVA pathway(+)-cis-Abienol634.7~31-foldFed-batch with two-phase cultivation
MEP Pathway E. coliOverexpression of key MEP pathway enzymes (idi, dxs, dxr)Diterpenes10-100[2]-Bioreactor
E. coliOverexpression of key MEP pathway enzymes(+)-cis-AbienolLower than MVA~7-foldShake flask / Fed-batch
IUP E. coliExpression of a concise IUP(+)-cis-Abienol1375.7~37-fold (compared to endogenous MEP)Fed-batch with two-phase cultivation

Experimental evidence suggests that for high-level production of isoprenoids in E. coli, the heterologous MVA pathway often outperforms the native, tightly regulated MEP pathway.[2] Engineering of the MVA pathway has been shown to significantly increase diterpene yields.[2] The synthetic IUP presents a promising alternative, demonstrating high efficiency and decoupling isoprenoid production from central carbon metabolism.

Experimental Protocols

Accurate validation of DMAPP's role in a metabolic pathway requires robust experimental methodologies. Below are detailed protocols for key experiments.

Quantification of DMAPP and IPP by LC-MS/MS

This protocol describes the absolute quantification of DMAPP and its isomer IPP in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Cell Lysate) a. Grow engineered E. coli strains containing the MVA, MEP, or IUP pathway to the desired cell density. b. Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution (e.g., 60% methanol at -50°C). c. Centrifuge the quenched cells at low temperature to pellet them. d. Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) and subjecting the mixture to several freeze-thaw cycles or bead beating. e. Centrifuge the extract to remove cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar analytes DMAPP and IPP. b. Mobile Phase: Employ a gradient of two mobile phases, for example, Mobile Phase A: 10 mM ammonium acetate in water (pH 9.0) and Mobile Phase B: acetonitrile. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). d. Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify DMAPP and IPP. The transitions to monitor are:

  • IPP: m/z 245 -> 79
  • DMAPP: m/z 245 -> 79 e. Quantification: Generate a standard curve using commercially available DMAPP and IPP standards to determine the absolute concentration in the cell extracts.

dot

Cell Culture Cell Culture Quenching Quenching Cell Culture->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Absolute Quantification Absolute Quantification Data Analysis->Absolute Quantification

Workflow for DMAPP/IPP Quantification.
In Vitro Isopentenyl Pyrophosphate (IPP) Isomerase Activity Assay (Non-Radioactive)

This assay measures the activity of IPP isomerase, the enzyme that interconverts IPP and DMAPP. This non-radioactive method relies on the detection of the product DMAPP.

1. Reaction Mixture Preparation a. Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT). b. Add a known concentration of the substrate, IPP, to the buffer. c. Add the purified IPP isomerase enzyme to initiate the reaction. d. For a negative control, use a heat-inactivated enzyme.

2. Reaction and Quenching a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. b. Stop the reaction by adding a quenching solution, such as a cold solution of EDTA or by heat inactivation.

3. Product Detection and Quantification a. The amount of DMAPP produced can be quantified using the LC-MS/MS method described above. b. Alternatively, a coupled enzyme assay can be used where the produced DMAPP is a substrate for a subsequent reaction that generates a detectable product (e.g., a chromophore or fluorophore).

Detection of Protein Prenylation using Alkyne-Tagged DMAPP Analogs

This method allows for the detection of proteins that have been post-translationally modified by the attachment of isoprenoid groups derived from DMAPP.

1. Synthesis of Alkyne-Tagged DMAPP Analog a. Synthesize an alkyne-functionalized analog of dimethylallyl alcohol. b. Phosphorylate the alcohol to generate the corresponding pyrophosphate (alkyne-DMAPP).

2. Metabolic Labeling of Cells a. Culture cells in the presence of the alkyne-DMAPP analog. The cells will incorporate this analog into proteins that undergo prenylation. b. Lyse the cells to extract the proteins.

3. Click Chemistry Reaction a. "Click" a reporter molecule, such as an azide-functionalized fluorophore (e.g., TAMRA-azide) or biotin, to the alkyne tag on the prenylated proteins. This is a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]

4. Detection and Analysis a. Fluorescence Detection: If a fluorescent reporter was used, the prenylated proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE. b. Affinity Purification: If a biotin reporter was used, the prenylated proteins can be enriched using streptavidin-coated beads, followed by identification using mass spectrometry-based proteomics.

dot

Metabolic Labeling with Alkyne-DMAPP Metabolic Labeling with Alkyne-DMAPP Cell Lysis Cell Lysis Metabolic Labeling with Alkyne-DMAPP->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry SDS-PAGE SDS-PAGE Click Chemistry->SDS-PAGE Affinity Purification Affinity Purification Click Chemistry->Affinity Purification In-gel Fluorescence In-gel Fluorescence SDS-PAGE->In-gel Fluorescence Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry

Workflow for Protein Prenylation Detection.

References

A Comparative Analysis of DMAPP Production: In Vitro vs. In Vivo Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, understanding the production rates of key biosynthetic intermediates is paramount. Dimethylallyl pyrophosphate (DMAPP), a critical precursor in the biosynthesis of a vast array of natural products including isoprenoids, is a focal point of such investigations. This guide provides a comparative overview of in vitro and in vivo methods for DMAPP production, supported by experimental data and detailed protocols.

This analysis reveals that while in vitro systems offer a controlled environment for precise kinetic measurements, in vivo systems provide a more holistic view of pathway dynamics within a cellular context. The choice between these approaches is contingent on the specific research question, whether it be dissecting enzyme kinetics or optimizing a metabolic pathway for biotechnological applications.

Quantitative Comparison of DMAPP Production

The following table summarizes quantitative data extracted from studies utilizing both in vitro and in vivo systems for the production of DMAPP and related isoprenoid precursors. It is important to note that direct comparison of production rates is challenging due to variations in experimental conditions, host organisms, and analytical methods.

System TypeOrganism/SetupKey Enzyme(s)Product MeasuredConcentration / Production RateReference
In Vitro One-pot enzymatic cascadePromiscuous kinase (SfPK) & Isopentenyl phosphate kinase (MtIPK)DMAPP1.23 mM (maximum production)[1]
In Vitro One-pot enzymatic cascadePromiscuous kinase (SfPK) & Isopentenyl phosphate kinase (MtIPK)DMAPP33.1 µM/min (initial specific productivity)[1]
In Vitro Reconstituted C30 carotenoid pathwayFPP synthase (IspA)GPPVmax: 10.7 µM/h[2]
In Vivo Saccharomyces cerevisiae (engineered with IUP)Choline kinase (ScCK) & Isopentenyl phosphate kinase (AtIPK)IPP/DMAPP147-fold increase over native pathway[3]
In Vivo Escherichia coli (engineered with IUP)Choline kinase (ScCK) & Isopentenyl phosphate kinase (AtIPK)GGPP~600 µmol/gdcw[4]
In Vivo Tobacco BY-2 cell cultures (MEP pathway)HMBPP reductaseIPP/DMAPP Ratio85:15[5]

IUP: Isopentenol Utilization Pathway; MEP: Methylerythritol Phosphate; GPP: Geranyl pyrophosphate; FPP: Farnesyl pyrophosphate; GGPP: Geranylgeranyl pyrophosphate; IPP: Isopentenyl pyrophosphate; Vmax: Maximum reaction velocity.

Signaling Pathways and Experimental Workflows

To visualize the biosynthetic routes and experimental setups, the following diagrams are provided.

Mevalonate_Pathway cluster_MVA Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA AtoB, ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP ERG12 MVPP Mevalonate-5-PP MVP->MVPP ERG8 IPP IPP MVPP->IPP MVD1 DMAPP DMAPP IPP->DMAPP Idi

Caption: The Mevalonate (MVA) pathway for the biosynthesis of IPP and DMAPP from Acetyl-CoA.[6]

In_Vitro_vs_In_Vivo_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis purified_enzymes Purify Pathway Enzymes reaction_setup Set up Reaction (Substrates, Cofactors, Buffers) purified_enzymes->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation sample_analysis_vitro Quantify DMAPP (e.g., LC-MS/MS) incubation->sample_analysis_vitro strain_engineering Engineer Microbial Strain (e.g., E. coli, Yeast) cell_culture Culture Cells strain_engineering->cell_culture metabolite_extraction Extract Intracellular Metabolites cell_culture->metabolite_extraction sample_analysis_vivo Quantify DMAPP (e.g., LC-MS/MS) metabolite_extraction->sample_analysis_vivo start Objective: Compare DMAPP Production cluster_InVitro cluster_InVitro start->cluster_InVitro cluster_InVivo cluster_InVivo start->cluster_InVivo

Caption: Generalized workflow for comparing in vitro and in vivo DMAPP production.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of in vitro and in vivo DMAPP production.

In Vitro DMAPP Production via a One-Pot Enzymatic Cascade

This protocol is adapted from a study that developed an enzymatic cascade for DMAPP synthesis.[1]

  • Enzyme Preparation: The promiscuous kinase (SfPK) and isopentenyl phosphate kinase (MtIPK) are expressed in E. coli and purified.

  • Reaction Mixture: The reaction is carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing MgCl₂, ATP, and the substrate dimethylallyl alcohol (DMA).

  • Optimal Conditions: The study identified optimal conditions as a 1:8 ratio of SfPK to MtIPK, a pH of 7.0, and a temperature of 35°C.[1] Optimal concentrations of ATP and DMA were found to be 10 mM and 80 mM, respectively.[1]

  • Reaction Progression and Quenching: The reaction is initiated by the addition of the enzymes. Aliquots are taken at various time points and the reaction is quenched, for example, by adding a strong acid or by heat inactivation.

  • Quantification: The concentration of the product, DMAPP, is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

In Vivo DMAPP Production and Quantification in Engineered Yeast

This protocol is based on studies engineering Saccharomyces cerevisiae with a synthetic isopentenol utilization pathway (IUP) to enhance isoprenoid precursor supply.[3]

  • Strain Construction: A yeast strain (e.g., S. cerevisiae) is engineered to express the enzymes of the IUP, such as choline kinase (CK) and isopentenyl phosphate kinase (IPK).[3]

  • Cell Cultivation: The engineered yeast cells are cultured in an appropriate medium (e.g., YPD). For strains with the IUP, the medium is supplemented with isopentenol isomers like isoprenol or prenol.[3]

  • Metabolite Extraction: At a specific growth phase (e.g., mid-log phase), cells are harvested, and intracellular metabolites are extracted. This is often achieved by quenching the metabolism rapidly (e.g., with cold methanol) followed by cell lysis.

  • Sample Analysis: The extracted samples are analyzed by LC-MS/MS to quantify the intracellular concentrations of IPP and DMAPP.[3] The use of internal standards is crucial for accurate quantification.[7]

Concluding Remarks

The comparison between in vitro and in vivo DMAPP production rates highlights a classic trade-off in biochemical research. In vitro systems, built from purified components, allow for the precise determination of enzyme kinetics and pathway optimization in a simplified, controlled environment.[2][6][9] This approach was instrumental in identifying the optimal enzyme ratios and substrate concentrations for a one-pot DMAPP synthesis cascade.[1]

Conversely, in vivo studies, while subject to the complexities of cellular regulation and competing metabolic pathways, provide a more accurate representation of how a pathway will function within a living organism.[3][4] The dramatic 147-fold increase in the IPP/DMAPP pool in engineered yeast demonstrates the potential of synthetic pathways to augment native metabolism, a feat that would be difficult to predict from in vitro data alone.[3]

For researchers aiming to elucidate the fundamental properties of enzymes, in vitro reconstitution is invaluable. For those focused on metabolic engineering and the industrial production of isoprenoids, in vivo characterization is essential to understand and overcome the bottlenecks within a cellular factory.[10] Ultimately, a synergistic approach, where insights from in vitro studies guide the design of in vivo systems, is likely to be the most effective strategy for advancing the field.[9]

References

Unveiling the Guardian Molecule: Validating DMAPP's Pivotal Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Dimethylallyl pyrophosphate (DMAPP), alongside its isomer isopentenyl pyrophosphate (IPP), stands as a fundamental building block for a vast arsenal of plant defense compounds. As a direct precursor to all isoprenoids, DMAPP's role is integral to plant survival and resilience against a myriad of biotic and abiotic stresses. This guide provides an objective comparison of plant defense mechanisms in the presence of modulated DMAPP biosynthesis, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding for researchers in the field.

The Central Hub of Isoprenoid Defense: DMAPP Biosynthesis

In plants, DMAPP is synthesized through two distinct and spatially separated pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] This compartmentalization allows for the differential production of various classes of isoprenoids that are critical for plant defense.

  • The Cytosolic MVA Pathway: Primarily responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30), many of which function as phytoalexins, antimicrobial compounds, and deterrents to herbivores.[2][3]

  • The Plastidial MEP Pathway: This pathway is the source of monoterpenes (C10), diterpenes (C20), carotenoids (C40), and the side chains of chlorophylls and plastoquinone.[4][5] Volatile monoterpenes can act as signaling molecules to attract predators of herbivores, while diterpenes often function as potent toxins.[6][7]

The crosstalk and independent regulation of these pathways provide plants with a sophisticated and flexible system to produce a diverse array of defense molecules in response to specific threats.

Comparative Performance: The Impact of Modulating DMAPP Biosynthesis on Plant Defense

Genetic manipulation of the key regulatory enzymes in the MVA and MEP pathways provides compelling evidence for the central role of DMAPP in plant defense. Overexpression or suppression of these genes leads to quantifiable changes in the production of defense-related isoprenoids and, consequently, the plant's resistance to pests and pathogens.

Key Regulatory Enzymes as Targets for Modulation:
  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme in the MVA pathway.[2][8]

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): A key regulatory enzyme in the MEP pathway.[4][5]

The following tables summarize quantitative data from studies where these key enzymes were genetically modified, leading to altered DMAPP availability and subsequent changes in defense compound production and pest/pathogen resistance.

Table 1: Impact of HMGR (MVA Pathway) Modulation on Plant Defense
Genetic Modification Plant Species Key Quantitative Findings Impact on Plant Defense
Overexpression of PtHMGRPopulus trichocarpaIncreased levels of various terpenoids.Enhanced resistance to certain pathogens and herbivores.[2]
Suppression of MtHMGR1Medicago truncatulaDecreased formation of nodules, which are involved in symbiotic defense.Reduced symbiotic interactions and nodule development.[9]
Overexpression of SmHMGR2Salvia miltiorrhizaSignificantly higher squalene and tanshinone content in transgenic roots.Increased production of defense-related triterpenoids.[2]
Table 2: Impact of DXS (MEP Pathway) Modulation on Plant Defense
Genetic Modification Plant Species Key Quantitative Findings Impact on Plant Defense
Overexpression of MnDXS2AMorus notabilisHigher chlorophyll and carotenoid content.Mediates the synthesis of terpenoids related to defense against herbivores.[4]
Overexpression of PtDXSPopulus trichocarpaIncreased carotenoid, chlorophyll, and ABA content.Enhanced resistance to Sphaerulina populiperda infection and reduced feeding by Micromeloania troglodyta.[5]
Overexpression of bacterial DXSSolanum lycopersicum (Tomato)Significant increases in carotenoid content.Enhanced production of antioxidant and defense-related tetraterpenoids.[5]
Overexpression of PmDXS2Arabidopsis thalianaIncreased content of chlorophyll and carotenoids.Enhanced accumulation of terpenoid secondary metabolites.[3]

Experimental Protocols: Validating DMAPP's Role

The following are detailed methodologies for key experiments cited in the validation of DMAPP's function in plant defense.

Quantification of Terpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for analyzing the changes in the profiles of volatile and semi-volatile defense compounds, such as monoterpenes and sesquiterpenes, in genetically modified plants.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) from both wild-type and genetically modified plants.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract the ground tissue with a suitable organic solvent (e.g., hexane, ethyl acetate) containing an internal standard.

    • Vortex the mixture thoroughly and then centrifuge to pellet the plant debris.

    • Carefully transfer the supernatant (containing the extracted terpenoids) to a new vial.

  • GC-MS Analysis:

    • Inject a small volume of the extract into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the individual terpenoid compounds based on their volatility and interaction with the column stationary phase.

    • The MS fragments the eluted compounds and provides a mass spectrum, which is used for identification by comparison to spectral libraries (e.g., NIST).

    • Quantification is achieved by comparing the peak area of each identified terpenoid to the peak area of the internal standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the expression levels of key genes in the MVA and MEP pathways, providing insights into how genetic modifications affect the entire biosynthetic route.

Methodology:

  • RNA Extraction:

    • Extract total RNA from the plant tissues of interest using a commercial kit or a standard protocol (e.g., TRIzol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target genes (e.g., HMGR, DXS) and a reference gene (for normalization), and a fluorescent dye (e.g., SYBR Green).

    • Perform the PCR reaction in a real-time PCR cycler. The instrument measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.[10]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

MVA_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Sesquiterpenes Sesquiterpenes (Phytoalexins) DMAPP_MVA->Sesquiterpenes Triterpenes Triterpenes (Defense Compounds) DMAPP_MVA->Triterpenes

Caption: The cytosolic Mevalonate (MVA) pathway for DMAPP biosynthesis.

MEP_Pathway cluster_plastid Plastid Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP Monoterpenes Monoterpenes (Signaling, Toxins) DMAPP_MEP->Monoterpenes Diterpenes Diterpenes (Toxins) DMAPP_MEP->Diterpenes Carotenoids Carotenoids (Antioxidants) DMAPP_MEP->Carotenoids

Caption: The plastidial Methylerythritol Phosphate (MEP) pathway.

Experimental_Workflow Start Plant Material (Wild-Type vs. Transgenic) Harvest Harvest Tissue Start->Harvest Split Harvest->Split GCMS_Analysis Terpenoid Profiling (GC-MS) Split->GCMS_Analysis qRT_PCR_Analysis Gene Expression Analysis (qRT-PCR) Split->qRT_PCR_Analysis Data_Analysis Data Analysis & Comparison GCMS_Analysis->Data_Analysis qRT_PCR_Analysis->Data_Analysis Conclusion Validation of DMAPP's Role in Plant Defense Data_Analysis->Conclusion

References

Unveiling the Dynamic Dialogue: A Comparative Guide to Cytosolic MVA and Plastidial MEP Pathway Cross-talk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between cellular metabolic pathways is paramount. This guide provides an objective comparison of the cytosolic Mevalonate (MVA) and plastidial Methylerythritol phosphate (MEP) pathways, focusing on their cross-talk, with supporting experimental data, detailed protocols, and clear visualizations.

The biosynthesis of isoprenoids, a vast and diverse class of natural products essential for plant life, is compartmentalized between two distinct pathways: the cytosolic MVA pathway and the plastidial MEP pathway.[1] While classically viewed as independent, a growing body of evidence reveals a dynamic and crucial cross-talk between them, involving the exchange of intermediates. This interaction allows for metabolic flexibility and coordinated regulation of isoprenoid production in response to developmental and environmental cues.

Quantitative Analysis of MVA-MEP Pathway Cross-talk

Experimental evidence for the interplay between the MVA and MEP pathways has been generated through two primary approaches: chemical inhibition and genetic modification. The use of specific inhibitors, such as lovastatin for the MVA pathway and fosmidomycin for the MEP pathway, allows for the targeted disruption of one pathway and the subsequent observation of compensatory effects from the other. Similarly, the overexpression of key rate-limiting enzymes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway, provides insights into the regulatory dynamics and metabolic flux between the two pathways.[2]

Below, we summarize quantitative data from key studies that highlight the functional consequences of this cross-talk.

Table 1: Effects of Chemical Inhibitors on Isoprenoid End-Products in Arabidopsis thaliana Seedlings
Treatment (Concentration)AnalyteChange in Abundance (% of Control)Plant SpeciesReference
Lovastatin (100 µM)Total Phytosterols-20%Arabidopsis thaliana[3]
Lovastatin (100 µM)Chlorophylls+15%Arabidopsis thaliana
Lovastatin (100 µM)Carotenoids+20%Arabidopsis thaliana
Fosmidomycin (400 µM)Total Phytosterols+10% (transient increase)Arabidopsis thaliana
Fosmidomycin (400 µM)Chlorophylls-60%Arabidopsis thaliana
Fosmidomycin (400 µM)Carotenoids-31%Arabidopsis thaliana
Table 2: Effects of Overexpressing Rate-Limiting Enzymes on Gene Expression and Metabolite Levels in Populus
Transgenic LineAnalyzed Gene/MetaboliteFold Change vs. Wild TypePlant SpeciesReference
PtHMGR-OEDXS (MEP pathway gene)~2.5-fold increasePopulus trichocarpa[4][5]
PtHMGR-OEDXR (MEP pathway gene)~3.0-fold increasePopulus trichocarpa[4][5]
PtHMGR-OEGibberellin A3 (GA3)~1.5-fold increasePopulus trichocarpa[2]
PtHMGR-OECarotenoids~1.8-fold increasePopulus trichocarpa[2]
PtDXR-OEHMGR (MVA pathway gene)~0.5-fold decreasePopulus trichocarpa[2]
PtDXR-OEAACT (MVA pathway gene)~0.6-fold decreasePopulus trichocarpa[2]

Visualizing the Interplay: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the MVA-MEP pathway cross-talk, we provide the following diagrams generated using Graphviz (DOT language).

MVA_MEP_Crosstalk cluster_cytosol Cytosol cluster_plastid Plastid MVA_pathway MVA Pathway HMGR HMGR MVA_pathway->HMGR Lovastatin AcetylCoA Acetyl-CoA AcetylCoA->MVA_pathway IPP_cytosol IPP HMGR->IPP_cytosol DMAPP_cytosol DMAPP IPP_cytosol->DMAPP_cytosol FPP FPP DMAPP_cytosol->FPP Sterols Sterols, Sesquiterpenes FPP->Sterols MEP_pathway MEP Pathway DXR DXR MEP_pathway->DXR Fosmidomycin G3P_Pyruvate G3P + Pyruvate G3P_Pyruvate->MEP_pathway IPP_plastid IPP DXR->IPP_plastid IPP_plastid->IPP_cytosol IPP Transport DMAPP_plastid DMAPP IPP_plastid->DMAPP_plastid GPP GPP DMAPP_plastid->GPP GPP->FPP Intermediate Transport GGPP GGPP GPP->GGPP Carotenoids Carotenoids, Chlorophylls, Diterpenes GGPP->Carotenoids

Figure 1: Cross-talk between the cytosolic MVA and plastidial MEP pathways.

Experimental_Workflow cluster_inhibition Chemical Inhibition Studies cluster_overexpression Genetic Modification Studies start_inhibit Plant Seedlings (e.g., Arabidopsis) treatment Treatment with Lovastatin or Fosmidomycin start_inhibit->treatment harvest_inhibit Harvest Tissues treatment->harvest_inhibit metabolite_analysis Metabolite Analysis (HPLC-MS/MS, GC-MS) harvest_inhibit->metabolite_analysis data_analysis_inhibit Quantitative Data Analysis metabolite_analysis->data_analysis_inhibit start_oe Plant Transformation (e.g., Poplar) transgenic_lines Generation of HMGR or DXR Overexpression Lines start_oe->transgenic_lines harvest_oe Harvest Tissues transgenic_lines->harvest_oe gene_expression Gene Expression Analysis (qRT-PCR) harvest_oe->gene_expression metabolite_profiling Metabolite Profiling harvest_oe->metabolite_profiling data_analysis_oe Comparative Analysis gene_expression->data_analysis_oe metabolite_profiling->data_analysis_oe

Figure 2: Experimental workflows for studying MVA-MEP cross-talk.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the study of MVA-MEP pathway cross-talk.

Protocol 1: Chemical Inhibition of MVA and MEP Pathways in Arabidopsis thaliana Seedlings and Metabolite Analysis

Objective: To quantify the effect of inhibiting the MVA or MEP pathway on the accumulation of major isoprenoid end-products.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar

  • Lovastatin (MVA pathway inhibitor)

  • Fosmidomycin (MEP pathway inhibitor)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Solvents for extraction (e.g., methanol, chloroform, hexane)

Procedure:

  • Seedling Growth: Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.[6] Stratify the seeds at 4°C for 2 days in the dark, then transfer to a growth chamber under a 16-h light/8-h dark photoperiod at 22°C.

  • Inhibitor Treatment: After 7 days of growth, transfer seedlings to liquid MS medium containing either 100 µM lovastatin or 400 µM fosmidomycin.[3] Include a control group with no inhibitor. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.

  • Metabolite Extraction:

    • For polar metabolites (e.g., chlorophylls, carotenoids): Homogenize frozen tissue in 80% acetone. Centrifuge to pellet debris and collect the supernatant.

    • For non-polar metabolites (e.g., phytosterols): Perform a Bligh-Dyer extraction using a chloroform:methanol:water mixture.

  • Metabolite Analysis:

    • Chlorophylls and Carotenoids: Analyze the acetone extract using a reversed-phase C18 column on an HPLC system coupled to a photodiode array detector or a mass spectrometer.

    • Phytosterols: Derivatize the non-polar extract (e.g., silylation) and analyze by GC-MS.

  • Data Analysis: Quantify the peak areas of the identified metabolites and normalize to the internal standard and sample weight. Express the results as a percentage of the control treatment.

Protocol 2: Gene Expression Analysis in Populus Overexpressing HMGR

Objective: To determine the impact of overexpressing a key MVA pathway enzyme on the transcript levels of genes in the MEP pathway.

Materials:

  • Wild-type and PtHMGR-overexpressing Populus plants

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qRT-PCR) system

  • Gene-specific primers for target genes (DXS, DXR) and a reference gene (e.g., Actin)

Procedure:

  • Plant Material: Use young leaf tissue from well-watered, greenhouse-grown wild-type and transgenic Populus lines.

  • RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based detection method.[4][5] The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling Conditions: A typical qRT-PCR program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, with the reference gene for normalization.[7]

Protocol 3: Chloroplast Isolation and Isopentenyl Diphosphate (IPP) Transport Assay

Objective: To directly measure the transport of the isoprenoid precursor IPP across the chloroplast envelope.

Materials:

  • Spinach or pea leaves

  • Chloroplast isolation buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA

  • Percoll solution (40% and 80%)

  • [14C]-IPP (radiolabeled isopentenyl diphosphate)

  • Silicone oil layering mixture (e.g., AR200:AR20 silicone oil)

  • Scintillation cocktail and counter

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh, chilled leaves in ice-cold CIB using a blender.[2][8]

    • Filter the homogenate through layers of cheesecloth and nylon mesh to remove debris.

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 1 min) to pellet the chloroplasts.

    • Resuspend the crude chloroplast pellet in CIB and layer it onto a discontinuous Percoll gradient (e.g., 40%/80%).

    • Centrifuge the gradient at a higher speed (e.g., 2,500 x g for 10 min). Intact chloroplasts will form a band at the interface of the two Percoll layers.

    • Carefully collect the intact chloroplasts, wash with CIB to remove Percoll, and resuspend in a small volume of CIB.

  • IPP Transport Assay:

    • Incubate the isolated intact chloroplasts with [14C]-IPP at room temperature for various time points (e.g., 0, 1, 2, 5, 10 minutes).

    • To stop the transport, centrifuge the chloroplasts through a layer of silicone oil. The chloroplasts will pellet at the bottom of the tube, while the external medium containing unincorporated [14C]-IPP remains on top.

    • Remove the upper aqueous and silicone oil layers.

    • Lyse the chloroplast pellet and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of IPP uptake by the chloroplasts over time.

Conclusion

The cross-talk between the cytosolic MVA and plastidial MEP pathways is a testament to the metabolic plasticity of plant cells. The experimental approaches outlined in this guide, from chemical inhibition and genetic overexpression to direct transport assays, have been instrumental in elucidating the nature of this interplay. The quantitative data presented clearly demonstrates that these pathways are not isolated systems but are intricately connected, allowing for a coordinated response to metabolic demands. For researchers in plant biology and drug development, a thorough understanding of this cross-talk is essential for manipulating isoprenoid biosynthesis for improved crop traits, enhanced production of valuable natural products, and the development of novel herbicides.

References

comparing the substrate specificity of different prenyltransferases for DMAPP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of prenyltransferases for their donor substrate, dimethylallyl pyrophosphate (DMAPP), is crucial for applications in biocatalysis, synthetic biology, and the development of novel therapeutics. This guide provides an objective comparison of the performance of different prenyltransferases with DMAPP, supported by experimental data and detailed methodologies.

Prenyltransferases are a diverse class of enzymes that catalyze the transfer of a prenyl group from a donor molecule, most commonly DMAPP or its isomer isopentenyl pyrophosphate (IPP), to an acceptor molecule. This prenylation can significantly alter the biological activity of the acceptor molecule, making these enzymes attractive tools for drug discovery and the synthesis of high-value compounds. The efficiency and selectivity with which a prenyltransferase utilizes DMAPP is a key determinant of its utility.

Quantitative Comparison of Prenyltransferase Specificity for DMAPP

The substrate specificity of an enzyme for its substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for the substrate, with a lower Km value indicating a higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency of an enzyme is best represented by the ratio kcat/Km.

The following table summarizes the kinetic parameters of various prenyltransferases for DMAPP, categorized by their respective classes.

Enzyme ClassEnzymeOrganismAcceptor SubstrateKm (µM) for DMAPPkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Aromatic Prenyltransferases DmaWStreptomyces sp.L-Tryptophan11,0000.00280.25[1]
CymDStreptomyces sp.L-Tryptophan< 2--[2]
Peptide Prenyltransferases PagFOscillatoria agardhiicyclic[INPYLYP]---[3][4]
Short-Chain Prenyltransferases LiLPPSLavandula x intermediaDMAPP208 ± 120.1481[5]

Note: A lower Km value indicates a higher affinity of the enzyme for DMAPP. A higher kcat/Km value indicates greater catalytic efficiency.

Key Observations

From the available data, several key observations can be made regarding the substrate specificity of different prenyltransferases for DMAPP:

  • High Affinity in Aromatic Prenyltransferases: The aromatic prenyltransferase CymD exhibits a very high affinity for DMAPP, with a Km value so low that it could not be accurately measured under the experimental conditions (< 2 µM)[2]. This suggests that at physiological concentrations, the enzyme is likely saturated with DMAPP. In contrast, DmaW shows a significantly lower affinity for DMAPP (Km = 11 mM)[1].

  • Variable Efficiency in Short-Chain Prenyltransferases: The short-chain prenyltransferase LiLPPS displays a moderate affinity for DMAPP (Km = 208 µM) and a catalytic efficiency of 481 M⁻¹s⁻¹[5].

  • Preference for DMAPP: Many prenyltransferases that can utilize alternative prenyl donors, such as geranyl pyrophosphate (GPP), often show a strong preference for DMAPP[6].

Experimental Workflows and Signaling Pathways

To elucidate the substrate specificity and reaction mechanism of prenyltransferases, a series of experimental steps are typically followed. The general workflow for characterizing a prenyltransferase's activity with DMAPP is depicted below.

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_activity Enzyme Activity Assays cluster_analysis Product Analysis gene_cloning Gene Cloning protein_expression Protein Expression gene_cloning->protein_expression protein_purification Protein Purification protein_expression->protein_purification activity_assay Activity Assay protein_purification->activity_assay kinetic_analysis Kinetic Analysis activity_assay->kinetic_analysis hplc HPLC kinetic_analysis->hplc lc_ms LC-MS/MS hplc->lc_ms prenyltransferase_reaction DMAPP DMAPP Intermediate Enzyme-Substrate Complex DMAPP->Intermediate Acceptor Acceptor Substrate Acceptor->Intermediate Enzyme Prenyltransferase Enzyme->Intermediate Product Prenylated Product Intermediate->Product PPi Pyrophosphate (PPi) Intermediate->PPi Product->Enzyme Product Release PPi->Enzyme Product Release

References

Safety Operating Guide

Proper Disposal of Dimethylallyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of dimethylallyl phosphate, a key isoprenoid precursor in various biological pathways. While specific regulations may vary, the following procedures outline a standardized approach based on available safety data for closely related compounds.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step in safe handling. The toxicological properties of this compound and its close analogs have not been fully investigated.[1][2] Therefore, it is crucial to handle this compound with care, assuming it may be hazardous.

PropertyData
Hazard Classification Not consistently classified as a hazardous substance or mixture according to GHS.[1]
Hazardous Combustion Carbon oxides, Nitrogen oxides (NOx), Oxides of phosphorus.[1][3]
Ecotoxicity May cause long-lasting harmful effects to aquatic life.[4]
Stability Stable under recommended storage conditions.[1][4]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container, often under inert gas.[1]

Immediate Safety and First Aid

In the event of exposure, immediate and appropriate action is critical. The following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][4]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][4]

  • Eye Contact: Flush eyes with water as a precaution.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses with side-shields or goggles.[1][4]
  • Chemical-resistant gloves (e.g., nitrile rubber).[1]
  • A lab coat or other protective clothing.[4]
  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[1]

2. Containment of Waste:

  • Collect surplus or unwanted this compound in a suitable, clearly labeled, and closed container.[1]
  • For spills, avoid dust formation.[1] Carefully sweep or shovel the material into a designated waste container.

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

4. Professional Disposal:

  • Contact a licensed and reputable chemical waste disposal company to arrange for pickup and proper disposal of the this compound waste.[1]
  • Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS).
  • Do not dispose of this compound down the drain, as it may be harmful to aquatic life.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in a Labeled, Sealed Container PPE->Collect Store Store Waste in a Cool, Dry, Well-Ventilated Area Collect->Store Spill Clean Spills: Avoid Dust, Sweep into Container Spill->Store Contact Contact Licensed Waste Disposal Company Store->Contact Provide Provide SDS to Disposal Company Contact->Provide Arrange Arrange for Waste Pickup Provide->Arrange

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylallyl phosphate
Reactant of Route 2
Reactant of Route 2
Dimethylallyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.